molecular formula C8H7ClN2O2 B1388039 1H-indazole-5-carboxylic acid hydrochloride CAS No. 915139-44-5

1H-indazole-5-carboxylic acid hydrochloride

Cat. No.: B1388039
CAS No.: 915139-44-5
M. Wt: 198.6 g/mol
InChI Key: GWFPHPWZNDFVJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-indazole-5-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C8H7ClN2O2 and its molecular weight is 198.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1H-indazole-5-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2.ClH/c11-8(12)5-1-2-7-6(3-5)4-9-10-7;/h1-4H,(H,9,10)(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFPHPWZNDFVJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C=NN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660872
Record name 1H-Indazole-5-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915139-44-5
Record name 1H-Indazole-5-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 1H-Indazole-5-Carboxylic Acid Hydrochloride: Properties, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Indazole Scaffold – A Privileged Structure in Modern Drug Discovery

The nitrogen-containing heterocyclic compound, indazole, represents a cornerstone scaffold in medicinal chemistry.[1][2] Its rigid bicyclic structure, composed of a fused benzene and pyrazole ring, provides a unique three-dimensional arrangement for interacting with biological targets. While rare in nature, synthetic indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antibacterial, and notably, anti-tumor effects.[1][2][3] The 1H-indazole tautomer is generally the most thermodynamically stable form, making it the predominant isomer in most synthetic and biological contexts.[2][4]

This guide focuses on a particularly valuable derivative: 1H-Indazole-5-carboxylic acid hydrochloride (CAS 915139-44-5) . The inclusion of the carboxylic acid functional group at the 5-position provides a critical synthetic handle for derivatization, allowing for the construction of vast chemical libraries. The hydrochloride salt form is often preferred in development to enhance aqueous solubility, stability, and handling characteristics. This document serves as a technical primer on its fundamental properties, synthesis, characterization, and strategic application in drug discovery programs.

Section 1: Core Physicochemical and Structural Properties

Understanding the fundamental properties of a starting material is a prerequisite for its effective use in synthesis and development. 1H-Indazole-5-carboxylic acid is a solid, typically appearing as a white to brown crystalline powder.[5] The key identifying information for the free base and its hydrochloride salt are summarized below.

Property1H-Indazole-5-carboxylic acidThis compoundJustification & Expert Insight
CAS Number 61700-61-6[6]915139-44-5[7]The different CAS numbers are critical for unambiguous identification in procurement and regulatory documentation.
Molecular Formula C₈H₆N₂O₂[6]C₈H₇ClN₂O₂The hydrochloride salt incorporates one molecule of HCl.
Molecular Weight 162.15 g/mol [6][8]198.61 g/mol The addition of HCl (36.46 g/mol ) increases the molecular weight.
Appearance White to brown powder[5]White to off-white solidSalt formation can often improve the crystalline nature and appearance of a compound.
Melting Point 318-322 °CNot widely reported, expected to differ from free base.The ionic character of the salt typically leads to a higher melting point or decomposition temperature.
Solubility Insoluble in water, soluble in some organic solvents.[4]Expected to have improved solubility in aqueous media.The hydrochloride salt is specifically prepared to increase water solubility, which is advantageous for biological assays and potential formulation.
pKa ~13.86 (indazole N-H), ~4-5 (carboxylic acid)[9]Carboxylic acid pKa will be similar, indazole N-H is protonated.The indazole ring is weakly basic (pKa of conjugate acid ~1.04). The HCl salt form ensures the most basic nitrogen is protonated.[9]

Section 2: Synthesis and Purification Workflow

The synthesis of substituted indazoles can be achieved through various routes. A common conceptual pathway involves the cyclization of an appropriately substituted aniline derivative. The following protocol describes a representative, multi-step synthesis to obtain 1H-indazole-5-carboxylic acid, which can then be converted to its hydrochloride salt.

Diagram: Synthetic Workflow

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Diazotization & Cyclization cluster_3 Step 4: Salt Formation cluster_4 Purification A 4-Methyl-3-nitrobenzoic acid (Starting Material) B 3-Amino-4-methylbenzoic acid A->B e.g., H₂, Pd/C C 1H-Indazole-5-carboxylic acid (Free Base) B->C 1. NaNO₂, HCl 2. Heat D 1H-Indazole-5-carboxylic acid HCl (Final Product) C->D HCl in Ether/IPA E Recrystallization / Chromatography C->E Quality Check E->D Purified Intermediate

Caption: High-level workflow for the synthesis of 1H-indazole-5-carboxylic acid HCl.

Detailed Experimental Protocol: Synthesis

This protocol is a representative example and should be optimized and performed by qualified personnel with appropriate safety precautions.

  • Step 1: Reduction of 4-Methyl-3-nitrobenzoic acid.

    • To a solution of 4-methyl-3-nitrobenzoic acid in ethanol, add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Causality: The nitro group is highly electron-withdrawing and must be converted to an amine to enable the subsequent diazotization reaction. Catalytic hydrogenation is a clean and efficient method for this transformation.

    • Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature until hydrogen uptake ceases (typically 4-6 hours).

    • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst and concentrate the filtrate under reduced pressure to yield 3-amino-4-methylbenzoic acid.

  • Step 2: Diazotization and Intramolecular Cyclization.

    • Suspend the 3-amino-4-methylbenzoic acid in aqueous hydrochloric acid and cool the mixture to 0-5 °C in an ice bath.

    • Causality: The reaction is performed at low temperature to ensure the stability of the intermediate diazonium salt.

    • Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes. This forms the diazonium salt.

    • Slowly warm the reaction mixture to room temperature and then heat to 60-70 °C. The diazonium salt will undergo an intramolecular cyclization, using the adjacent methyl group, to form the indazole ring.[4]

    • Cool the mixture and collect the precipitated solid by filtration. This solid is the crude 1H-indazole-5-carboxylic acid free base.

  • Step 3: Purification.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to remove impurities. Purity should be confirmed by HPLC and NMR analysis before proceeding.

  • Step 4: Hydrochloride Salt Formation.

    • Suspend the purified 1H-indazole-5-carboxylic acid in a suitable solvent like isopropanol or diethyl ether.

    • Add a solution of hydrochloric acid in the same solvent (or bubble HCl gas through the solution) until the mixture becomes acidic.

    • Stir the mixture, allowing the hydrochloride salt to precipitate.

    • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product, this compound.

Section 3: Analytical Characterization and Quality Control

Ensuring the identity, purity, and integrity of a chemical building block is non-negotiable in drug development. A multi-technique approach is required for a self-validating quality control (QC) system.

Diagram: Quality Control Workflow

QC_Workflow cluster_tests Analytical Tests cluster_results Data Review Sample Synthesized Batch (1H-Indazole-5-COOH HCl) NMR ¹H & ¹³C NMR (Structural Identity) Sample->NMR MS LC-MS (Molecular Weight & Purity) Sample->MS HPLC HPLC-UV (Purity Assay) Sample->HPLC IR FTIR (Functional Groups) Sample->IR Spec_Check Compare to Specification NMR->Spec_Check MS->Spec_Check HPLC->Spec_Check IR->Spec_Check Decision Pass / Fail Spec_Check->Decision Pass Release for Use Decision->Pass Pass Fail Repurify or Reject Decision->Fail Fail

Caption: A standard quality control workflow for chemical intermediates.

Expected Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is the primary tool for confirming the chemical structure. For 1H-indazole-5-carboxylic acid in a solvent like DMSO-d₆, one would expect to see:

    • A broad singlet for the indazole N-H proton at a very downfield chemical shift (>13 ppm).[10]

    • A broad singlet for the carboxylic acid -OH proton.

    • Distinct signals in the aromatic region (7.0-8.5 ppm) corresponding to the three protons on the benzene ring and the C3-proton of the indazole ring. The coupling patterns (doublets, doublet of doublets) would confirm the substitution pattern.

  • Mass Spectrometry (MS): LC-MS analysis in positive ion mode should show a clear ion peak corresponding to the mass of the protonated free base [M+H]⁺ at m/z 163.15. The hydrochloride salt will not be observed as a single entity. This technique is also invaluable for detecting and quantifying impurities.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the standard for determining purity.[5][11] A typical method would use a C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of acid (e.g., 0.1% TFA or formic acid) to ensure sharp peak shapes. Purity is calculated by the area percentage of the main peak, with a specification typically set at ≥97%.

Section 4: Applications in Medicinal Chemistry & Drug Discovery

The true value of this compound lies in its role as a versatile building block for creating high-value, biologically active molecules.[12] The carboxylic acid is a key handle for amide coupling reactions, a cornerstone of medicinal chemistry synthesis.

Key Reactions:

  • Amide Bond Formation: The carboxylic acid can be readily coupled with a diverse range of amines using standard coupling reagents (e.g., EDC, HATU, HOBt) to form amides. This is the most common derivatization strategy and has been used to synthesize potent enzyme inhibitors.[13]

  • Esterification: Reaction with alcohols under acidic conditions or using coupling agents can form esters, which can serve as prodrugs or modify the pharmacokinetic profile of a molecule.

  • N-Alkylation/Arylation: The N-H of the indazole ring can be alkylated or arylated to introduce further diversity and modulate properties like cell permeability and target engagement.[14]

The Indazole Scaffold in Kinase Inhibitors

A significant number of FDA-approved drugs and clinical candidates that inhibit protein kinases feature the indazole core.[2] Protein kinases are crucial signaling proteins that regulate cell growth, differentiation, and survival. Their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[15]

The indazole scaffold is considered "privileged" because it can effectively mimic the purine core of ATP, the natural substrate for kinases. This allows indazole-based compounds to sit in the ATP-binding pocket of a kinase, blocking its activity and shutting down the downstream signaling pathway. Axitinib, a drug used to treat renal cell carcinoma, is a prominent example of an indazole-based kinase inhibitor that also shows activity against Polo-like kinase 4 (PLK4).[2][16] Derivatives of 1H-indazole have also been developed as inhibitors for JNK, FGFR, and EGFR kinases.[1][17]

Diagram: Simplified Kinase Signaling Pathway

Kinase_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, FGFR) GF->Receptor Binds Kinase Protein Kinase (Active) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate ATP -> ADP Substrate_P Phosphorylated Substrate (Active) Substrate->Substrate_P Phosphorylates Response Cell Proliferation, Survival, Angiogenesis Substrate_P->Response Leads to Inhibitor Indazole-Based Inhibitor (e.g., Axitinib) Inhibitor->Kinase Blocks ATP Site

Caption: Indazole inhibitors block kinase activity, halting cancer cell signaling.

Section 5: Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety. While a full Safety Data Sheet (SDS) should always be consulted, the following general guidelines apply.

  • Hazards: 1H-Indazole-5-carboxylic acid and its salts are generally classified as irritants. They may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[18] Harmful if swallowed, in contact with skin, or if inhaled.[19]

  • Handling:

    • Work in a well-ventilated area, preferably within a chemical fume hood.[19]

    • Avoid generating dust.[20]

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[21][22]

    • Avoid direct contact with the substance.[19] Wash hands thoroughly after handling.

  • Storage:

    • Store in a cool, dry, well-ventilated area.[19]

    • Keep the container tightly closed to prevent moisture absorption and contamination.[19]

    • Store away from incompatible materials such as strong oxidizing agents.[22]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic starting material for the discovery and development of novel therapeutics. Its robust physicochemical properties, well-understood reactivity, and proven track record as a core component of successful kinase inhibitors make it an invaluable asset for medicinal chemists. By understanding its fundamental properties and employing rigorous synthesis and quality control procedures, researchers can effectively leverage this powerful scaffold to build the next generation of targeted therapies.

References

  • Khan, I., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Juby, P. F., et al. (1974). Syntheses and Antiinflammatory Actions of 4,5,6,7-tetrahydroindazole-5-carboxylic Acids. Journal of Medicinal Chemistry. [Link]

  • Shanghai Canbi Pharma Ltd. SAFETY DATA SHEET - 6-CHLORO-1H-INDAZOLE-3-CARBOXYLIC ACID. [Link]

  • Sun, Q., et al. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Yadav, G., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2013). Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors. [Link]

  • Georganics. 1H-Indazole-5-carboxylic acid - High purity. [Link]

  • Youssif, B. G. M., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorganic Chemistry. [Link]

  • ResearchGate. Scheme 20. Synthesis of indazole derivatives in different methods. [Link]

  • Wang, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • PubChem. 1H-Indazole. [Link]

  • ResearchGate. 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids.... [Link]

  • Organic Syntheses. Indazole. [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

  • Al-Warhi, T., et al. (2023). Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer. Molecules. [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2008). Discovery, SAR and X-ray structure of 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides as inhibitors of inducible T-cell kinase (Itk). [Link]

  • PubChem. 1H-Indazol-5-amine. [Link]

  • Journal of Medicinal Chemistry. (1974). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. [Link]

  • ScholarWorks@UNO. Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. [Link]

  • Wikipedia. Indazole. [Link]

  • PubChem. Indazole-3-carboxylic acid. [Link]

  • Cháfer-Pericás, C. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Applied Sciences. [Link]

Sources

synthesis of 1H-indazole-5-carboxylic acid as a building block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1H-Indazole-5-carboxylic Acid: A Cornerstone Building Block for Modern Drug Discovery

Authored by a Senior Application Scientist

Foreword: The indazole scaffold is a privileged heterocyclic motif, forming the core of numerous pharmacologically active compounds that have progressed into clinical use.[1] Molecules such as Niraparib (an anti-cancer agent) and Benzydamine (an anti-inflammatory drug) underscore the therapeutic relevance of this bicyclic system.[2][3] Among its many derivatives, 1H-indazole-5-carboxylic acid stands out as a critical and versatile building block.[4][5] Its strategically placed carboxylic acid group serves as a synthetic handle for introducing diverse functionalities, enabling the systematic exploration of chemical space in drug development programs. This guide provides an in-depth exploration of the synthesis of 1H-indazole-5-carboxylic acid, focusing on the underlying chemical principles, practical experimental protocols, and a comparative analysis of prevalent synthetic strategies to empower researchers in medicinal and synthetic organic chemistry.

Strategic Overview of Indazole Synthesis

The formation of the indazole ring system can be approached through several distinct strategies, primarily centered on the construction of the pyrazole ring fused to a pre-existing benzene core. The choice of strategy is often dictated by the availability of starting materials, desired substitution patterns, scalability, and tolerance to various functional groups. Key synthetic disconnections involve either the formation of the N1-N2 bond or an intramolecular C-N bond formation to close the pyrazole ring.

Prevalent Synthetic Routes to 1H-Indazole-5-carboxylic Acid

Several robust methods have been established for the synthesis of indazoles. While direct synthesis of the 5-carboxylic acid derivative can be achieved, many routes provide access to precursors that are subsequently converted to the target acid.

Route 1: The Jacobson Indazole Synthesis and Related Cyclizations

This classical approach is one of the most fundamental methods for indazole synthesis. It typically involves the intramolecular cyclization of o-acylphenylhydrazines or related precursors. For the synthesis of 1H-indazole-5-carboxylic acid, a common pathway begins with a substituted o-toluidine derivative.

Mechanistic Rationale: The synthesis often starts with 4-methyl-3-nitrobenzoic acid. The methyl group is a precursor to the pyrazole carbon, while the nitro group can be reduced to an amine, which is then diazotized. The key step is an intramolecular cyclization. An alternative involves diazotization of a substituted anthranilic acid, followed by reduction and cyclization.[1]

Workflow Diagram: Classical Indazole Synthesis

G cluster_0 Starting Material Functionalization cluster_1 Core Ring Formation cluster_2 Final Modification & Purification A Substituted o-Toluidine (e.g., 2-Amino-4-methylbenzoic acid) B Diazotization (NaNO2, HCl) A->B C Intramolecular Cyclization B->C D Tautomerization C->D E Side-chain Oxidation (if necessary) D->E F Purification (Recrystallization/Chromatography) E->F G 1H-Indazole-5-carboxylic acid F->G G cluster_0 Benzyne Generation cluster_1 Cycloaddition cluster_2 Final Product Formation Benzyne_Precursor 2-(TMS)aryl-OTf Benzyne Benzyne Intermediate Benzyne_Precursor->Benzyne F- source (TBAF) Cycloadduct Initial Cycloadduct Benzyne->Cycloadduct [3+2] Diazo Ethyl Diazoacetate Diazo->Cycloadduct Indazole_Ester 1H-Indazole-3-carboxylate Cycloadduct->Indazole_Ester H+ Shift Final_Acid 1H-Indazole-3-carboxylic acid Indazole_Ester->Final_Acid Hydrolysis

Caption: Synthesis of an indazole carboxylic acid via benzyne cycloaddition.

Comparative Analysis of Synthetic Routes

The optimal synthetic route depends heavily on the specific requirements of the research program, including scale, cost, and available expertise.

Parameter Route 1: Classical Cyclization Route 2: Metal-Catalyzed Route 3: Benzyne Cycloaddition
Starting Materials Substituted toluidines or anthranilic acidso-Halobenzaldehydes, hydrazonesSilylaryl triflates, diazo compounds
Key Reagents NaNO₂, mineral acidsPalladium or copper catalysts, ligands, basesFluoride source (TBAF, CsF)
Typical Yields Moderate to goodGood to excellent (70-95%) [6]Good (can be >80%) [7]
Advantages Well-established, inexpensive starting materialsHigh efficiency, broad substrate scope, high regioselectivityConvergent, rapid core construction
Disadvantages Can require harsh conditions, potential for side reactionsCost of catalysts, potential for metal contaminationRequires specialized precursors, handling of potentially explosive diazo compounds [7]

Detailed Experimental Protocol: Synthesis of Ethyl 1H-indazole-3-carboxylate via Benzyne Cycloaddition and Subsequent Hydrolysis

This protocol is adapted from a verified Organic Syntheses procedure and represents a modern, high-yield approach to an indazole carboxylic acid precursor. [7]The final step describes the hydrolysis to the target acid.

CAUTION: Diazo compounds are potentially explosive. This reaction should be conducted behind a safety shield in a fume hood with appropriate personal protective equipment.

Part A: Synthesis of Ethyl 1H-indazole-3-carboxylate

[7]

  • Materials & Equipment:

    • 1-L three-necked, round-bottomed flask, flame-dried

    • Magnetic stirrer, stir bar

    • Nitrogen line, septa, cannulas

    • 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (9.84 g, 32.0 mmol)

    • Ethyl diazoacetate (5.51 mL, 48.3 mmol)

    • Anhydrous Tetrahydrofuran (THF, 360 mL)

    • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (57.6 mL, 57.6 mmol)

    • Dry ice/acetone bath

  • Procedure:

    • Assemble the flame-dried flask under a nitrogen atmosphere. Charge the flask with 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and ethyl diazoacetate.

    • Add anhydrous THF via cannula and cool the resulting mixture to -78 °C using a dry ice/acetone bath.

    • With vigorous stirring, add the 1 M TBAF solution dropwise via syringe over approximately 40 minutes, maintaining the internal temperature below -70 °C.

    • After the addition is complete, stir the mixture at -78 °C for an additional 1.5 hours.

    • Remove the dry ice/acetone bath and allow the reaction to warm to room temperature overnight (approx. 16-18 hours).

    • Concentrate the reaction mixture to about 100 mL using a rotary evaporator.

    • Pour the concentrated mixture into a separatory funnel containing ethyl acetate (150 mL) and saturated aqueous NaHCO₃ (200 mL).

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).

    • Combine the organic extracts, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as an orange oil.

    • Purify the crude oil by column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to afford ethyl 1H-indazole-3-carboxylate as an off-white solid. (Reported yield: ~82%).

Part B: Hydrolysis to 1H-Indazole-5-carboxylic Acid (Illustrative)

Note: The protocol above yields the 3-carboxylate. A similar strategy using a 4-substituted benzyne precursor would be required for the 5-carboxylate. The following is a general hydrolysis procedure.

  • Materials & Equipment:

    • Round-bottomed flask

    • Reflux condenser

    • Ethyl 1H-indazole-5-carboxylate (1.0 equiv)

    • Ethanol or Methanol

    • Aqueous Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) (2-3 equiv)

    • Hydrochloric acid (HCl) for acidification

  • Procedure:

    • Dissolve the ethyl 1H-indazole-5-carboxylate in a mixture of ethanol and water in a round-bottomed flask.

    • Add the aqueous NaOH solution to the flask.

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

    • Cool the reaction mixture to room temperature and remove the alcohol via rotary evaporation.

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Carefully acidify the solution to pH 2-3 with concentrated HCl. A precipitate will form.

    • Stir the slurry in the ice bath for 30 minutes, then collect the solid product by vacuum filtration.

    • Wash the filter cake with cold water and dry under vacuum to yield 1H-indazole-5-carboxylic acid.

Conclusion and Future Directions

The synthesis of 1H-indazole-5-carboxylic acid is a well-understood process with multiple viable routes. Classical methods remain valuable for their cost-effectiveness, while modern catalyzed reactions offer superior efficiency and scope. The choice of synthesis is a strategic decision that balances scale, cost, and chemical complexity.

Future research in this area will likely focus on several key themes:

  • Green Chemistry: Developing protocols that minimize the use of hazardous reagents and solvents, potentially employing biocatalysis or flow chemistry. [1]* C-H Activation: Direct carboxylation of the C5 position of an unsubstituted indazole would represent the most atom-economical approach, and advances in C-H functionalization may soon make this a practical reality.

  • AI and Automation: The use of artificial intelligence for predictive retrosynthesis and automated synthesis platforms will accelerate the discovery of novel, optimized routes to this and other important building blocks. [1] By leveraging the robust synthetic strategies outlined in this guide, researchers can confidently and efficiently produce 1H-indazole-5-carboxylic acid, enabling the continued development of next-generation therapeutics and advanced materials.

References

  • ResearchGate. (n.d.). Possible reaction mechanism for indazole formation. Retrieved from [Link]

  • Tiwari, R., et al. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Retrieved from [Link]

  • Lai, A.-Q., et al. (2025). Synthesis and Process Optimization of 1-(tert-Butoxycarbonyl)-7-Fluoro-3-Methyl-1H-Indazole-5-Carboxylic Acid. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of Ag-catalyzed indazole-2-oxide synthesis. Retrieved from [Link]

  • Syntheses and Antiinflammatory Actions of 4,5,6,7-tetrahydroindazole-5-carboxylic Acids. (n.d.). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]

  • University of New Orleans. (n.d.). Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. ScholarWorks@UNO. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Enthalpy of formation for indazoles.... Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic routes to compounds 5-9. Retrieved from [Link]

  • ResearchGate. (n.d.). An efficient large-scale synthesis of 1H-indazole-[3-14C]carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • ResearchGate. (n.d.). One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. Retrieved from [Link]

  • PubMed Central. (n.d.). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Retrieved from [Link]

  • National Institutes of Health. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Retrieved from [Link]

  • PubMed. (2007). Flexible synthetic routes to poison-frog alkaloids of the 5,8-disubstituted indolizidine-class I.... Retrieved from [Link]

  • MDPI. (2021). Photoluminescent Coordination Polymers Based on Group 12 Metals and 1H-Indazole-6-Carboxylic Acid. Retrieved from [Link]

  • ResearchGate. (2025). Synthetic Route for New (Z)-5-[4-(2-Chloroquinolin-3-yl) Methoxy]benzylidinethiazolidine-2,4-diones. Retrieved from [Link]

Sources

biological activity of indazole carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activities of Indazole Carboxylic Acid Derivatives

Executive Summary

The indazole ring system represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique bicyclic structure, composed of fused benzene and pyrazole rings, offers a versatile template for designing therapeutic agents with a wide array of pharmacological profiles.[2][3] Indazole derivatives are found in both natural and synthetic compounds, demonstrating properties that span from anticancer and anti-inflammatory to antimicrobial and novel contraceptive activities.[1][3] Several FDA-approved drugs, including the anticancer agents Pazopanib and Niraparib, feature this core structure, highlighting its clinical significance.[2] This guide provides a comprehensive technical overview of the diverse biological activities of indazole carboxylic acid derivatives, focusing on their mechanisms of action, key molecular targets, and the structure-activity relationships that govern their potency. We will delve into the causality behind experimental designs and present detailed protocols, offering researchers and drug development professionals a thorough resource grounded in authoritative scientific literature.

Chapter 1: The Indazole Scaffold: A Cornerstone of Modern Drug Discovery

Indazoles are nitrogen-containing heterocyclic compounds that exist in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being the more thermodynamically stable and predominant isomer.[2] The addition of a carboxylic acid group, typically at the 3-position, creates a critical functional handle for further chemical modification, leading to the generation of extensive libraries of amides, esters, and other derivatives. This chemical tractability, combined with the scaffold's ability to engage in various biological interactions, has cemented its importance in drug design.[4] The success of indazole-based drugs has spurred significant research into synthesizing novel derivatives and exploring their therapeutic potential across multiple disease areas.[1][2]

Chapter 2: Potent and Diverse Anticancer Activities

Indazole carboxylic acid derivatives have emerged as powerful anticancer agents that exploit multiple vulnerabilities of cancer cells, from their altered metabolism to their reliance on specific DNA repair pathways.

Targeting Aberrant Tumor Metabolism: The Lonidamine Paradigm

Cancer cells often exhibit profound metabolic reprogramming, most notably a reliance on glycolysis even in the presence of oxygen (the Warburg effect).[5] Lonidamine (LND), a derivative of 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid, was one of the first agents designed to target these metabolic alterations.[6][7] Its multifaceted mechanism disrupts the bioenergetics of tumor cells, making it a sensitizer for chemotherapy and radiation.[6]

Mechanism of Action: Lonidamine's primary anticancer effects stem from its ability to cripple cellular energy production through several key actions:[5]

  • Inhibition of Glycolysis: LND inhibits mitochondrially-bound hexokinase, a critical enzyme in the initial step of glycolysis.[5][7][8]

  • Mitochondrial Disruption: It potently inhibits the mitochondrial pyruvate carrier (MPC), preventing pyruvate from entering the mitochondria for oxidative phosphorylation.[6][9] Furthermore, it targets the succinate-ubiquinone reductase activity of respiratory Complex II.[6][9]

  • Inhibition of Lactate Efflux: LND blocks the function of monocarboxylate transporters (MCTs), which are responsible for exporting lactic acid from the cell.[6][8][10]

This concerted attack leads to a cascade of cytotoxic events: a sharp decrease in ATP production, a buildup of lactate resulting in severe intracellular acidification, and the generation of reactive oxygen species (ROS).[9][10] This hostile internal environment ultimately triggers cell death.

Experimental Protocol 1: In Vitro Lactate Efflux Assay

This protocol is designed to measure the inhibition of lactate transport from cancer cells, a key mechanism of action for compounds like Lonidamine.

  • Cell Culture: Plate cancer cells (e.g., 9L gliosarcoma or MCF-7) in 24-well plates and grow to ~90% confluency.[8]

  • Pre-incubation: Wash cells with a glucose-free buffer (e.g., Krebs-Ringer-HEPES). Pre-incubate the cells with the test indazole derivative or vehicle control for 30 minutes.

  • Lactate Loading: Induce lactate production by incubating cells in a high-glucose medium for 1-2 hours to elevate intracellular lactate levels.

  • Efflux Measurement: Remove the glucose medium, wash the cells quickly, and add a glucose-free buffer containing the test compound or vehicle.

  • Sample Collection: Collect aliquots of the extracellular buffer at various time points (e.g., 0, 5, 10, 20, 30 minutes).

  • Lactate Quantification: Measure the lactate concentration in the collected samples using a commercial lactate assay kit (e.g., colorimetric or fluorometric).

  • Data Analysis: Calculate the rate of lactate efflux for each condition. Plot the rate of efflux against the concentration of the test compound to determine the IC₅₀ value. The inhibition of lactate efflux by Lonidamine is a well-documented cause of its induced intracellular acidification.[8]

Logical Relationship Diagram: The Metabolic Attack of Lonidamine

lonidamine_mechanism cluster_cell Cancer Cell cluster_mito Mitochondrion Glucose Glucose G6P Glucose-6-P Glucose->G6P Hexokinase Pyruvate Pyruvate G6P->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito MPC Lactate_out Extracellular Lactate Lactate->Lactate_out MCT Acid Intracellular Acidification Lactate->Acid TCA TCA Cycle & OxPhos Pyruvate_mito->TCA ATP ATP TCA->ATP ComplexII Complex II ATP_dep ATP Depletion ROS ROS ComplexII->ROS Lonidamine Lonidamine Lonidamine->G6P Inhibits Lonidamine->Lactate Inhibits Efflux Lonidamine->Pyruvate_mito Inhibits Lonidamine->ComplexII Inhibits Lonidamine->ATP_dep Causes

Caption: Mechanism of Lonidamine-induced metabolic disruption in cancer cells.

PARP Inhibition and the Principle of Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for repairing single-strand DNA breaks.[11] In cancers with mutations in BRCA1 or BRCA2 genes, the primary pathway for repairing double-strand breaks (homologous recombination) is already compromised. Inhibiting PARP in these cells creates a state of "synthetic lethality," where the accumulation of unrepaired DNA damage leads to cell death.[12] Several indazole carboxamide derivatives have been developed as potent PARP inhibitors.[13]

A prime example is Niraparib (MK-4827), a 2-phenyl-2H-indazole-7-carboxamide derivative.[12][14] Extensive structure-activity relationship (SAR) studies led to its identification, demonstrating excellent PARP-1 and PARP-2 inhibition with IC₅₀ values in the low nanomolar range.[12] It shows high selectivity and potent antiproliferative activity against cancer cells deficient in BRCA-1 and BRCA-2.[12][14]

Compound/DerivativeTargetIC₅₀ (nM)Cell Proliferation CC₅₀ (nM) (BRCA-deficient)Reference
Niraparib (MK-4827) PARP-13.810 - 100[12]
Niraparib (MK-4827) PARP-22.110 - 100[12]
Analog 48 PARP442[11]

Signaling Pathway Diagram: PARP Inhibition and Synthetic Lethality

parp_pathway DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP Activates DNA_DSB Replication Fork Collapse (leads to Double-Strand Break) DNA_SSB->DNA_DSB If unrepaired BER Base Excision Repair (BER) PARP->BER Initiates Repair_SSB SSB Repaired BER->Repair_SSB BRCA BRCA1/2 Pathway (Homologous Recombination) DNA_DSB->BRCA Repaired by Apoptosis Apoptosis / Cell Death DNA_DSB->Apoptosis If unrepaired Repair_DSB DSB Repaired BRCA->Repair_DSB Inhibitor Indazole-based PARP Inhibitor Inhibitor->PARP Inhibits BRCA_mut BRCA Mutation BRCA_mut->BRCA Inactivates

Caption: Synthetic lethality induced by PARP inhibitors in BRCA-mutant cells.

Chapter 3: Anti-inflammatory and Immunomodulatory Effects

Chronic inflammation is a driver of numerous diseases, including autoimmune disorders and cancer.[15] Indazole carboxylic acid derivatives have demonstrated significant anti-inflammatory properties through distinct mechanisms.

Attenuation of Pro-inflammatory Pathways

Studies have shown that certain indazole derivatives can directly suppress inflammatory responses. For example, 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids show high anti-inflammatory activity in the carrageenan-induced paw edema test in rats, a standard model for acute inflammation.[16][17]

Mechanism of Action: The anti-inflammatory effects are attributed to the inhibition of key inflammatory mediators:[17][18]

  • Cyclooxygenase-2 (COX-2) Inhibition: These compounds reduce the activity of COX-2, the enzyme responsible for producing pro-inflammatory prostaglandins.

  • Cytokine Suppression: They decrease the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).

  • Free Radical Scavenging: Some derivatives also exhibit antioxidant properties, neutralizing free radicals that contribute to inflammatory damage.

CompoundMax. Inflammation Inhibition (%) (100 mg/kg)TNF-α Inhibition IC₅₀ (µM)Reference
Indazole 61.03220.11[17]
5-aminoindazole 83.09230.19[17]
Diclofenac (Standard) 84.50-[17]
Dexamethasone (Standard) -31.67[17]

Experimental Protocol 2: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo protocol to screen for acute anti-inflammatory activity.[17][18]

  • Animal Acclimatization: Use adult Wistar rats, acclimatized to laboratory conditions for at least one week.

  • Grouping: Divide animals into groups: a control group (vehicle), a positive control group (e.g., Diclofenac, 10 mg/kg), and test groups receiving different doses of the indazole derivative.

  • Drug Administration: Administer the test compounds and controls orally or via intraperitoneal injection one hour before the carrageenan injection.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution (in saline) into the sub-plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., every hour for 5 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point relative to the control group. The causality is that carrageenan injection triggers a biphasic inflammatory response, and effective anti-inflammatory agents will suppress the resulting swelling.

Mast Cell Stabilization via CRAC Channel Blockade

Mast cells are key players in allergic and inflammatory responses.[15] Their activation leads to the release of histamine and pro-inflammatory cytokines, a process heavily dependent on an influx of extracellular calcium through Calcium-Release Activated Calcium (CRAC) channels.[19] A series of indazole-3-carboxamides have been identified as potent CRAC channel blockers.[15][19]

Mechanism and SAR: These compounds physically obstruct the CRAC channel, preventing the sustained calcium influx required for mast cell degranulation. Structure-activity relationship studies have revealed a critical and unique requirement for this activity: the -CO-NH-Ar amide linker regiochemistry at the 3-position is essential.[15][19] The reverse amide isomer (-NH-CO-Ar ) is completely inactive, a finding that distinguishes this class of inhibitors and provides a clear direction for rational drug design.[19]

Workflow Diagram: Mast Cell Stabilization by CRAC Channel Blockers

crac_channel cluster_cell Mast Cell cluster_er Endoplasmic Reticulum Antigen Antigen IgER IgE Receptor Antigen->IgER Cross-links PLC PLCγ IgER->PLC Activates IP3 IP3 PLC->IP3 Generates ER_Ca Ca²⁺ Store IP3->ER_Ca Triggers Release STIM1 STIM1 ER_Ca->STIM1 Depletion Sensed by ORAI1 ORAI1 (CRAC Channel) STIM1->ORAI1 Activates Ca_influx Ca²⁺ Influx ORAI1->Ca_influx Degranulation Degranulation (Histamine, Cytokine Release) Ca_influx->Degranulation Triggers Inhibitor Indazole-3-carboxamide Inhibitor->ORAI1 Blocks

Caption: Inhibition of mast cell degranulation via CRAC channel blockade.

Chapter 4: Novel Applications and Future Directions

The versatility of the indazole carboxylic acid scaffold extends beyond cancer and inflammation into pioneering areas of pharmacology.

Male Contraception: The Gamendazole Approach

Developing a non-hormonal, reversible male contraceptive is a major goal in reproductive health. Gamendazole, an indazole carboxylic acid derivative, has been identified as a potent, orally active antispermatogenic agent.[20][21]

Mechanism of Action: Gamendazole disrupts spermatogenesis by targeting Sertoli cells, the "nurse" cells essential for sperm development.[21][22] It specifically binds to and inhibits two key proteins:[20][21][22]

  • Heat Shock Protein 90 Beta (HSP90AB1)

  • Eukaryotic Translation Elongation Factor 1 Alpha 1 (EEF1A1)

Inhibition of these targets, particularly HSP90, leads to the degradation of client proteins like AKT1 and ERBB2.[21][22] This disrupts the delicate junctional complexes between Sertoli cells and developing spermatids (apical ectoplasmic specialization), causing the premature release of spermatids and resulting in infertility.[20][21] While promising, issues with toxicity and incomplete fertility recovery have kept gamendazole in preclinical stages.[20]

Signaling Pathway Diagram: Gamendazole's Antispermatogenic Action

gamendazole_action cluster_sertoli Sertoli Cell Gamendazole Gamendazole HSP90 HSP90AB1 Gamendazole->HSP90 Inhibits EEF1A1 EEF1A1 Gamendazole->EEF1A1 Inhibits Client_Proteins Client Proteins (e.g., AKT1, ERBB2) Gamendazole->Client_Proteins Causes Degradation Junctions Apical Ectoplasmic Specialization (Sertoli-Spermatid Junctions) Gamendazole->Junctions Disrupts HSP90->Client_Proteins Stabilizes Client_Proteins->Junctions Maintains Integrity Spermatid_Loss Premature Spermatid Release & Infertility Junctions->Spermatid_Loss

Caption: Gamendazole disrupts spermatogenesis by targeting key Sertoli cell proteins.

Antimicrobial and Antiviral Potential

The indazole scaffold has also shown promise in combating infectious diseases.[1] Various derivatives have reported antibacterial, antifungal, and antiviral activities.[23][24] Notably, in the wake of the COVID-19 pandemic, N-arylindazole-3-carboxamides were synthesized and evaluated against SARS-CoV-2.[25] One derivative, 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide, exhibited potent inhibitory effects on viral replication with an EC₅₀ of 0.69 µM and low cytotoxicity, marking it as a potential template for future anti-coronavirus drug development.[25] Other studies have identified indazole-benzimidazole hybrids with a broad spectrum of activity against both bacteria and fungi.[26]

Compound ClassTarget OrganismActivity MetricValueReference
N-Arylindazole-3-carboxamidesSARS-CoV-2EC₅₀0.69 µM[25]
Indazole-benzimidazole hybrid (M6)S. aureusMIC3.90 µg/mL[26]
Indazole-benzimidazole hybrid (M6)S. cerevisiaeMIC1.95 µg/mL[26]

Chapter 5: Conclusion and Future Prospects

Indazole carboxylic acid and its derivatives constitute a remarkably versatile and clinically validated scaffold in drug discovery. Their ability to potently and selectively modulate a wide range of biological targets—from metabolic enzymes and DNA repair machinery to inflammatory channels and chaperone proteins—underscores their privileged status. The success of drugs like Niraparib and Pazopanib in oncology provides a powerful precedent, while ongoing research into their anti-inflammatory, antimicrobial, and contraceptive applications reveals exciting new therapeutic avenues. Future efforts will likely focus on refining structure-activity relationships to enhance potency and reduce off-target toxicity, exploring novel drug delivery systems, and identifying new biological targets for this powerful chemical entity. The indazole core is set to remain a focal point of medicinal chemistry innovation for the foreseeable future.

References

  • Nath, K., et al. (2016). Mechanism of Antineoplastic Activity of Lonidamine. PMC - NIH. Available at: [Link]

  • Zhu, J., et al. (2008). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. PubMed. Available at: [Link]

  • Nath, K., et al. (2016). Mechanism of antineoplastic activity of lonidamine. PubMed - NIH. Available at: [Link]

  • (No Author). (n.d.). Gamendazole. Vertex AI Search.
  • Tash, J. S., et al. (2008). Gamendazole, an Orally Active Indazole Carboxylic Acid Male Contraceptive Agent, Targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and Stimulates Il1a Transcription in Rat Sertoli Cells. ISU ReD. Available at: [Link]

  • (2024). What is the mechanism of Lonidamine? Patsnap Synapse. Available at: [Link]

  • Yasunaga, Y., et al. (1984). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Ben-Horin, H., et al. (1995). Mechanism of Action of the Antineoplastic Drug Lonidamine: 31P and 13C Nuclear Magnetic Resonance Studies. AACR Journals. Available at: [Link]

  • Dell'Anna, M. L., et al. (1998). Mechanism of action of lonidamine in the 9L brain tumor model involves inhibition of lactate efflux and intracellular acidification. PubMed. Available at: [Link]

  • Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. NIH. Available at: [Link]

  • Tash, J. S., et al. (2008). Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells. PubMed. Available at: [Link]

  • Scarpelli, R., et al. (2010). Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. PubMed. Available at: [Link]

  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. PubMed. Available at: [Link]

  • Shchelkanov, M. Y., et al. (2023). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Acta Naturae. Available at: [Link]

  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PubMed. Available at: [Link]

  • Tash, J. S., et al. (2008). Gamendazole, an Orally Active Indazole Carboxylic Acid Male Contraceptive Agent, Targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and Stimulates Il1a Transcription in Rat Sertoli Cells. Oxford Academic. Available at: [Link]

  • Tash, J. S., et al. (2008). Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells. ResearchGate. Available at: [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available at: [Link]

  • Dinesh, S. R., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PMC - NIH. Available at: [Link]

  • Sharma, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. Available at: [Link]

  • Stadlbauer, W. (2002). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Molecules. Available at: [Link]

  • Lee, J. Y., et al. (2022). Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2. PubMed. Available at: [Link]

  • Wei, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]

  • Shchelkanov, M. Y., et al. (2023). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. PubMed. Available at: [Link]

  • Li, J., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. Available at: [Link]

  • (No Author). (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate. Available at: [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. PDF. Available at: [Link]

  • Chen, J., et al. (2020). The Anticancer Activity of Indazole Compounds: A Mini Review. ResearchGate. Available at: [Link]

  • Dinesh, S. R., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PDF. Available at: [Link]

  • (No Author). (n.d.). Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Google Patents.
  • (No Author). (n.d.). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. ResearchGate. Available at: [Link]

  • Sharma, A., et al. (2022). Imidazole derivatives: Impact and prospects in antiviral drug discovery. PubMed Central. Available at: [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. JOCPR. Available at: [Link]

  • Wei, Y., et al. (2021). A comprehensive review on the indazole based derivatives as targeted anticancer agents. Bioorganic Chemistry. Available at: [Link]

  • Rivera, G., et al. (2018). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. MDPI. Available at: [Link]

  • Wang, T., et al. (2018). Indazole Derivatives: Promising Anti-tumor Agents. PDF. Available at: [Link]

  • Chen, J., et al. (2020). The Anticancer Activity of Indazole Compounds: A Mini Review. PubMed. Available at: [Link]

  • Guterres, H., et al. (2024). Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. PMC - NIH. Available at: [Link]

  • (No Author). (n.d.). Design, synthesis, antimicrobial activity and structure-activity relationships of indole-2-carboxylic acid derivatives. ResearchGate. Available at: [Link]

  • Eren, G., et al. (2017). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. NIH. Available at: [Link]

  • Hamad, A. J. K., et al. (2019). Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives. PDF. Available at: [Link]

  • Zhang, Y., et al. (2016). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. PDF. Available at: [Link]

Sources

An In-depth Technical Guide on the Core Mechanism of Action of 1H-Indazole-5-Carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This technical guide provides an in-depth exploration of the hypothesized mechanism of action for 1H-indazole-5-carboxylic acid hydrochloride. While direct mechanistic studies on this specific salt form are not extensively published, compelling evidence from patent literature points towards its role as a key structural precursor for potent inhibitors of Acetyl-CoA Carboxylase (ACC). This guide will, therefore, focus on the inhibition of ACC as the plausible and primary mechanism of action. We will dissect the molecular functions of ACC, its critical role in cellular metabolism, and its validation as a therapeutic target in a range of pathologies, including metabolic diseases and oncology. Furthermore, this guide will furnish detailed experimental protocols and conceptual frameworks for researchers to investigate and validate the activity of this compound and its derivatives as ACC inhibitors.

Introduction: The Indazole Scaffold and the Emergence of a Therapeutic Hypothesis

The 1H-indazole moiety is a bicyclic aromatic heterocycle that has garnered significant attention in drug discovery due to its versatile biological activities. Derivatives of this scaffold have been developed as potent agents targeting a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes crucial for cellular function[1][2][3][4]. This compound represents a fundamental embodiment of this scaffold, and while it is commercially available as a research chemical, its specific mechanism of action has remained largely uncharacterized in peer-reviewed literature.

A critical breakthrough in understanding the potential therapeutic application of this molecule comes from the patent literature, which frequently provides the earliest insights into novel drug development pathways. Specifically, international patent application WO 2009/144554 A1 discloses the use of 1H-indazole-5-carboxylic acid as a key intermediate in the synthesis of a series of pyrazolospiroketone derivatives that are potent inhibitors of Acetyl-CoA Carboxylase (ACC)[5][6]. This pivotal connection forms the basis of the central hypothesis of this guide: This compound exerts its biological effects primarily through the inhibition of ACC enzymes.

Acetyl-CoA Carboxylase: The Gatekeeper of Fatty Acid Metabolism

Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA[7][8]. This reaction is the first committed and rate-limiting step in the de novo biosynthesis of fatty acids[9][10]. In mammals, two isoforms of ACC exist, ACC1 and ACC2, which are encoded by separate genes and exhibit distinct subcellular localizations and physiological roles[8][11].

  • ACC1: Primarily located in the cytoplasm of lipogenic tissues such as the liver and adipose tissue, ACC1 provides the malonyl-CoA pool for fatty acid synthesis by fatty acid synthase (FASN)[8][9].

  • ACC2: Is associated with the outer mitochondrial membrane, where its product, malonyl-CoA, acts as a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1)[12][13]. CPT1 is the enzyme responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation.

Thus, the dual functions of ACC position it as a central regulator of lipid homeostasis, balancing fatty acid synthesis and degradation.

The Enzymatic Reaction of Acetyl-CoA Carboxylase

The overall reaction catalyzed by ACC occurs in two distinct half-reactions, facilitated by three functional domains: the Biotin Carboxylase (BC) domain, the Biotin Carboxyl Carrier Protein (BCCP), and the Carboxyltransferase (CT) domain[12].

  • Biotin Carboxylation: In the BC domain, bicarbonate is activated by ATP, and the resulting carboxyl group is transferred to the biotin prosthetic group, which is covalently attached to the BCCP domain.

  • Carboxyl Transfer: The BCCP domain then translocates the carboxylated biotin to the CT active site, where the carboxyl group is transferred to acetyl-CoA, yielding malonyl-CoA[12].

The following diagram illustrates the two-step catalytic mechanism of ACC:

ACC_Mechanism cluster_BC Biotin Carboxylase (BC) Domain cluster_CT Carboxyltransferase (CT) Domain BC_site BC Active Site ADP_Pi ADP + Pi BC_site->ADP_Pi Carboxybiotin Carboxybiotin-BCCP BC_site->Carboxybiotin CT_site CT Active Site Biotin Biotin-BCCP CT_site->Biotin MalonylCoA Malonyl-CoA CT_site->MalonylCoA ATP ATP ATP->BC_site 1. Carboxylation HCO3 HCO3- HCO3->BC_site 1. Carboxylation Biotin->BC_site Carboxybiotin->CT_site 2. Translocation & Transfer AcetylCoA Acetyl-CoA AcetylCoA->CT_site ACC_Pathway Citrate Citrate AcetylCoA Acetyl-CoA Citrate->AcetylCoA ACC Acetyl-CoA Carboxylase (ACC) AcetylCoA->ACC Substrate MalonylCoA Malonyl-CoA ACC->MalonylCoA Product FAS Fatty Acid Synthase (FASN) MalonylCoA->FAS CPT1 Carnitine Palmitoyltransferase 1 (CPT1) MalonylCoA->CPT1 Inhibits FattyAcids Fatty Acids FAS->FattyAcids Lipogenesis Lipogenesis & Membrane Synthesis FattyAcids->Lipogenesis FAO Fatty Acid Oxidation (β-oxidation) CPT1->FAO Energy Energy Production (ATP) FAO->Energy Indazole 1H-Indazole-5-Carboxylic Acid (Hypothesized Inhibitor) Indazole->ACC Inhibits

Figure 2: Role of ACC in lipid metabolism and the point of inhibition.

Experimental Protocols for Evaluating ACC Inhibitors

To validate the hypothesis that this compound functions as an ACC inhibitor, a series of well-established in vitro and in vivo experiments are required. The following protocols provide a framework for such an investigation.

In Vitro Enzymatic Assay

The primary validation step is to determine the direct inhibitory effect of the compound on the enzymatic activity of purified ACC1 and ACC2.

Objective: To determine the IC50 value of this compound against recombinant human ACC1 and ACC2.

Methodology: ADP-Glo™ Luminescence Assay

This assay quantifies the amount of ADP produced during the ACC-catalyzed reaction, which is directly proportional to enzyme activity.[14][15]

Protocol:

  • Reagent Preparation:

    • Prepare a 2X enzyme solution of recombinant human ACC1 or ACC2 in assay buffer.

    • Prepare a 2X substrate solution containing ATP, acetyl-CoA, and sodium bicarbonate in assay buffer.

    • Prepare serial dilutions of this compound in DMSO, followed by a further dilution in assay buffer.

  • Reaction Setup (96-well plate):

    • Add 5 µL of the compound dilution (or DMSO as a vehicle control) to each well.

    • Add 10 µL of the 2X enzyme solution to each well and incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the 2X substrate solution to each well.

  • Reaction and Detection:

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

    • Stop the enzymatic reaction and measure the ADP produced using the ADP-Glo™ Kinase Assay kit (Promega) according to the manufacturer's instructions. Luminescence is measured using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Outcome: A dose-dependent decrease in luminescence, indicating inhibition of ADP production and thus ACC activity.

Cellular Assay: Measurement of Malonyl-CoA Levels

To confirm that the compound inhibits ACC activity within a cellular context, the levels of the direct product, malonyl-CoA, can be measured.

Objective: To assess the effect of this compound on intracellular malonyl-CoA levels in a relevant cell line (e.g., HepG2 human liver cancer cells).

Methodology: LC-MS/MS Analysis

Protocol:

  • Cell Culture and Treatment:

    • Plate HepG2 cells and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).

  • Metabolite Extraction:

    • Aspirate the media and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism and extract intracellular metabolites by adding a cold extraction solvent (e.g., 80% methanol).

    • Scrape the cells, collect the extract, and centrifuge to pellet cellular debris.

  • LC-MS/MS Analysis:

    • Analyze the supernatant containing the metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of malonyl-CoA.

  • Data Analysis:

    • Normalize the malonyl-CoA levels to the total protein concentration in each sample.

    • Compare the malonyl-CoA levels in treated cells to those in vehicle-treated control cells.

Expected Outcome: A dose-dependent reduction in intracellular malonyl-CoA levels in cells treated with the compound.

In Vivo Pharmacodynamic and Efficacy Studies

To evaluate the therapeutic potential of the compound, in vivo studies in relevant animal models are essential.

Objective: To determine if this compound can modulate lipid metabolism and show efficacy in a diet-induced obesity mouse model.

Methodology:

  • Animal Model:

    • Use a mouse model of diet-induced obesity, where mice are fed a high-fat diet for several weeks to induce obesity, insulin resistance, and hepatic steatosis.[16][17]

  • Compound Administration:

    • Administer this compound (or a suitable derivative with improved pharmacokinetic properties) to the mice daily via oral gavage for a period of 4-8 weeks. A vehicle control group and a positive control group (e.g., a known ACC inhibitor) should be included.[16]

  • Efficacy Endpoints:

    • Body Weight and Composition: Monitor body weight regularly. At the end of the study, measure adipose tissue mass.

    • Glucose Tolerance Test: Perform a glucose tolerance test to assess improvements in insulin sensitivity.[16]

    • Blood and Tissue Analysis: Collect blood to measure plasma triglycerides, cholesterol, and free fatty acids. Harvest liver tissue to measure triglyceride content (a marker of hepatic steatosis) and malonyl-CoA levels.

Expected Outcome: Treatment with the compound is expected to lead to reduced body weight gain, improved glucose tolerance, and decreased hepatic and plasma lipid levels compared to the vehicle control group.

The following diagram outlines the experimental workflow for validating an ACC inhibitor:

Experimental_Workflow Start Hypothesis: 1H-Indazole-5-Carboxylic Acid HCl inhibits ACC InVitro In Vitro Validation (Biochemical Assay) Start->InVitro Cellular Cellular Validation (Target Engagement) InVitro->Cellular IC50 Determine IC50 (ADP-Glo Assay) InVitro->IC50 InVivo In Vivo Validation (Efficacy Model) Cellular->InVivo MalonylCoA Measure Intracellular Malonyl-CoA (LC-MS/MS) Cellular->MalonylCoA AnimalModel Diet-Induced Obesity Mouse Model InVivo->AnimalModel Efficacy Assess Efficacy: - Body Weight - Glucose Tolerance - Lipid Profile AnimalModel->Efficacy

Figure 3: Experimental workflow for the validation of an ACC inhibitor.

Structure-Activity Relationship (SAR) Considerations

While this compound itself may possess inhibitory activity, it is more likely that it serves as a core scaffold for the development of more potent and selective inhibitors. The carboxylic acid group at the 5-position is a key feature that can be modified to explore SAR. For instance, forming amides or esters at this position can significantly impact the compound's potency, selectivity, and pharmacokinetic properties.[18][19] The indazole nitrogen at the 1-position is another critical point for substitution to enhance interactions with the target enzyme.

Conclusion

The available evidence strongly suggests that the most plausible mechanism of action for this compound is the inhibition of Acetyl-CoA Carboxylase. This places the compound and its derivatives in a therapeutically relevant space, with potential applications in metabolic diseases and oncology. The inhibition of ACC offers a powerful, dual-action approach to rebalancing lipid metabolism by concurrently reducing fatty acid synthesis and promoting fatty acid oxidation. This technical guide has provided the foundational knowledge and experimental frameworks necessary for researchers to rigorously test this hypothesis and to potentially develop novel therapeutics based on the 1H-indazole-5-carboxylic acid scaffold. Further investigation into the structure-activity relationships and the development of more potent and isoform-selective derivatives will be crucial next steps in translating this promising scientific hypothesis into tangible clinical benefits.

References

  • Recent Development in Acetyl-CoA Carboxylase Inhibitors and their Potential as Novel Drugs. Future Medicinal Chemistry. [URL: https://www.tandfonline.com/doi/full/10.4155/fmc-2021-0268]
  • Structure, Mechanism, and Disease Implications of Acetyl CoA Carboxylase: A Mini-review. University of Central Arkansas. [URL: https://uca.
  • Acetyl-coenzyme A carboxylases: versatile targets for drug discovery. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2746019/]
  • Acetyl-CoA Carboxylases and Diseases. Frontiers in Oncology. [URL: https://www.frontiersin.org/articles/10.3389/fonc.2022.836058/full]
  • Acetyl-CoA carboxylase inhibition for the treatment of metabolic syndrome. ResearchGate. [URL: https://www.researchgate.
  • What are ACC inhibitors and how do they work? Patsnap Synapse. [URL: https://www.patsnap.com/synapse/analytics/blog/what-are-acc-inhibitors-and-how-do-they-work]
  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28057422/]
  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm501168a]
  • Acetyl-CoA Carboxylases and Diseases. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35359351/]
  • Natural Product Inhibitors of Acetyl-CoA Carboxylase - A Drug Target in Type 2 Diabetes Mellitus. UCL Discovery. [URL: https://discovery.ucl.ac.uk/id/eprint/10054363/]
  • (PDF) Acetyl-CoA Carboxylases and Diseases. ResearchGate. [URL: https://www.researchgate.net/publication/359197943_Acetyl-CoA_Carboxylases_and_Diseases]
  • Acetyl-CoA Carboxylases and Diseases. PMC - PubMed Central - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8963101/]
  • Acetyl-CoA carboxylase (ACC) as a therapeutic target for metabolic syndrome and recent developments in ACC1/2 inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34289780/]
  • Mechanism for the inhibition of the carboxyltransferase domain of acetyl-coenzyme A carboxylase by pinoxaden. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3127914/]
  • Inhibitors of Mammalian Acetyl-CoA Carboxylase. Ovid. [URL: https://journals.lww.com/co-drugdiscovery/abstract/2007/10000/inhibitors_of_mammalian_acetyl_coa_carboxylase.7.aspx]
  • Indazole – Knowledge and References. Taylor & Francis. [URL: https://www.tandfonline.com/doi/full/10.1080/15256014.2020.1770747]
  • Carboxylase Assays Services. Reaction Biology. [URL: https://www.reactionbiology.com/service/carboxylase-assays]
  • WO2012143813A1 - Pyrazolospiroketone derivatives for use as acetyl - coa carboxylase inhibitors. Google Patents. [URL: https://patents.google.
  • WO 2009/144554 A1 - PYRAZOLOSPIROKETONE ACETYL-COA CARBOXYLASE INHIBITORS. Googleapis.com. [URL: https://patentimages.storage.googleapis.com/b1/6a/d2/2a3536b567b458/WO2009144554A1.pdf]
  • Acetyl CoA Carboxylase Inhibition Reduces Hepatic Steatosis But Elevates Plasma Triglycerides in Mice and Humans: A Bedside to Bench Investigation. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5516738/]
  • Acetyl-CoA Carboxylase assay kit. MyBioSource. [URL: https://www.mybiosource.com/prods/Acetyl-CoA-Carboxylase-assay-kit/MBS8303295/manual_insert/MBS8303295_Acetyl-CoA_Carboxylase_assay_kit.pdf]
  • (PDF) Non-radioactive assay for acetyl-coa carboxylase activity. ResearchGate. [URL: https://www.researchgate.net/publication/228498864_Non-radioactive_assay_for_acetyl-coa_carboxylase_activity]
  • Acetyl-CoA Carboxylase Inhibition Reverses NAFLD and Hepatic Insulin Resistance but Promotes Hypertriglyceridemia in Rodents. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4686952/]
  • Acetyl-CoA Carboxylase (ACC) Activity Assay Kit (MAES0261). Assay Genie. [URL: https://www.assaygenie.com/acetyl-coa-carboxylase-acc-activity-assay-kit]
  • Full article: Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2021.1923296]
  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27094250/]
  • Real-Time NMR-Based Drug Discovery to Identify Inhibitors against Fatty Acid Synthesis in Living Cancer Cells. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/64b4f53c7b6714a601831826]
  • Mutant mice lacking acetyl-CoA carboxylase 1 are embryonically lethal. PNAS. [URL: https://www.pnas.org/doi/10.1073/pnas.0504758102]
  • Inhibition of acetyl-CoA carboxylase by PP-7a exerts beneficial effects on metabolic dysregulation in a mouse model of diet-induced obesity. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5525632/]
  • Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5110116/]
  • A Capillary Electrophoretic Assay for Acetyl CoA Carboxylase. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3058863/]
  • Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. ResearchGate. [URL: https://www.researchgate.net/publication/286060413_Structure-activity_relationships_and_drug_metabolism_and_pharmacokinetic_properties_for_indazole_piperazine_and_indazole_piperidine_inhibitors_of_ROCK-II]
  • Acetyl-CoA carboxylase 2 mutant mice are protected against obesity and diabetes induced by high-fat/high-carbohydrate diets. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC153470/]
  • Acetyl-Coenzyme A Carboxylase 1 (ACC1) Assay Kit. BPS Bioscience. [URL: https://bpsbioscience.com/acetyl-coenzyme-a-carboxylase-1-acc1-assay-kit-79685]
  • WO 2009/144554 Al. Googleapis.com. [URL: https://patentimages.storage.googleapis.com/b1/6a/d2/2a3536b567b458/WO2009144554A1.pdf]
  • Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21945624/]
  • WO2010127208A1 - Inhibitors of acetyl-coa carboxylase. Google Patents. [URL: https://patents.google.
  • 1H-Indazole-5-carboxylic acid methyl ester. Chem-Impex. [URL: https://www.chemimpex.com/products/10469]
  • US8022227B2 - Method of synthesizing 1H-indazole compounds. Google Patents. [URL: https://patents.google.

Sources

spectroscopic data of 1H-indazole-5-carboxylic acid hydrochloride (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 1H-Indazole-5-Carboxylic Acid Hydrochloride

Executive Summary

This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the structural elucidation of this compound. Indazole derivatives are crucial scaffolds in medicinal chemistry, and rigorous, unambiguous characterization is paramount for advancing drug development and ensuring quality control.[1] This document moves beyond a simple data summary, offering field-proven insights into the causality behind spectral features and outlining robust, self-validating protocols for data acquisition. As publicly available experimental spectra for this specific hydrochloride salt are limited, this guide synthesizes data from structural analogs and established spectroscopic principles to present a predictive but scientifically grounded characterization.

Introduction: The Importance of the Indazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole, is a privileged structure in modern pharmacology, present in a wide array of therapeutic agents.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile building block for designing molecules with high target affinity. This compound serves as a key intermediate in the synthesis of numerous such agents.

The formation of the hydrochloride salt enhances aqueous solubility, a critical property for many biological and synthetic applications.[2] However, protonation of the indazole ring significantly alters its electronic structure, which is directly reflected in its spectroscopic signature.[3][4] Therefore, a detailed understanding of its NMR, IR, and MS data is not merely an academic exercise but a fundamental requirement for identity confirmation, purity assessment, and reaction monitoring in any research or manufacturing setting.

Molecular Structure and Spectroscopic Implications

The structure of this compound presents several key features that dictate its spectroscopic behavior:

  • Aromatic System: The fused bicyclic system is aromatic, leading to characteristic signals in NMR and IR.

  • Tautomerism: Indazoles can exist in 1H and 2H tautomeric forms. For the parent compound, the 1H-indazole tautomer is thermodynamically more stable.[5] Substitution at the 5-position does not alter this preference.[5]

  • Carboxylic Acid Group: This group introduces highly characteristic signals, notably a very broad O-H stretch in the IR spectrum and a downfield proton signal (~12 ppm) in ¹H NMR.[6]

  • Protonation Site: In the hydrochloride salt, a proton attaches to the N2 nitrogen, forming an indazolium cation.[7][8] This localization of positive charge induces significant downfield shifts in the chemical environment of nearby protons and carbons, providing a clear diagnostic tool.[3]

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural assignment of indazole derivatives.[1] The analysis of the hydrochloride salt requires careful consideration of the effects of protonation on the indazole core.

Predicted ¹H NMR Analysis

The protonation at N2 causes a general downfield shift of all ring protons due to the increased electron-withdrawing nature of the indazolium cation. The solvent of choice for this salt is typically DMSO-d₆.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H3 ~8.7 s - Singlet, adjacent to two nitrogens, significantly deshielded.
H4 ~8.0 d ~9.0 Ortho-coupled to H6, deshielded by adjacent indazolium ring.
H6 ~8.2 dd ~9.0, ~1.5 Ortho-coupled to H4, meta-coupled to H7.
H7 ~8.5 d ~1.5 Meta-coupled to H6, most deshielded proton on the benzene ring.
COOH >13.0 br s - Very broad singlet for the carboxylic acid proton.

| NH | >14.0 | br s | - | Broad signal for the two N-H protons of the indazolium cation. |

Note: These are predicted values. Actual experimental values may vary.

Predicted ¹³C NMR Analysis

Similar to the proton spectrum, the carbon signals of the indazolium ring are shifted downfield compared to the neutral indazole.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Carbon Predicted Chemical Shift (δ, ppm) Rationale
C3 ~138 Adjacent to two nitrogens in the protonated ring.
C3a ~125 Bridgehead carbon.
C4 ~124
C5 ~128 Attached to the electron-withdrawing carboxylic acid group.
C6 ~126
C7 ~112 Typically the most upfield carbon in the benzene portion.
C7a ~142 Bridgehead carbon adjacent to the protonated nitrogen.

| C=O | ~168 | Carbonyl carbon of the carboxylic acid.[6] |

Note: Data is predicted based on extensive literature review of substituted indazoles.[5][9]

Experimental Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible data.

  • Sample Preparation:

    • Accurately weigh 10-15 mg of this compound.

    • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the preferred solvent due to the compound's polarity and to ensure the exchangeable COOH and NH protons are observable.

    • Vortex the sample until fully dissolved. Gentle heating or sonication may be applied if necessary.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (for a 500 MHz Spectrometer):

    • Lock the spectrometer on the deuterium signal of DMSO-d₆.

    • Shim the magnetic field to achieve optimal resolution (target line width for the solvent residual peak <0.5 Hz).

    • Acquire a standard ¹H NMR spectrum using a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. Collect at least 16 scans.

    • Acquire a proton-decoupled ¹³C NMR spectrum with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. Collect at least 1024 scans for adequate signal-to-noise.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

    • Phase the spectra carefully.

    • Calibrate the ¹H spectrum to the residual DMSO peak at 2.50 ppm. Calibrate the ¹³C spectrum to the DMSO-d₆ septet at 39.52 ppm.

    • Integrate the ¹H NMR signals and analyze multiplicities and coupling constants.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups. The spectrum is dominated by features from the carboxylic acid and the protonated indazole ring.

Interpretation of Key Absorption Bands

Table 3: Predicted Characteristic IR Absorption Bands (ATR or KBr)

Wavenumber (cm⁻¹) Intensity Assignment Functional Group
3300-2500 Broad, Strong O-H stretch (hydrogen-bonded) Carboxylic Acid
~3100-2800 Medium, Broad N-H stretch Indazolium Cation
~1710 Strong, Sharp C=O stretch Carboxylic Acid
~1620, ~1580 Medium-Strong C=C and C=N stretching Aromatic/Heterocyclic Ring
~1300-1200 Strong C-O stretch Carboxylic Acid

| ~920 | Broad, Medium | O-H out-of-plane bend | Carboxylic Acid Dimer |

The most diagnostic feature is the extremely broad absorption from 3300 cm⁻¹ down to 2500 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid O-H stretch.[6] This often overlaps with the C-H and N-H stretching signals. The sharp, strong carbonyl (C=O) peak around 1710 cm⁻¹ is another definitive feature.

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, rapid method requiring minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with isopropanol and performing a background scan.

  • Sample Application: Place a small amount (a few milligrams) of the powdered this compound onto the crystal.

  • Data Acquisition: Lower the press arm to ensure firm contact between the sample and the crystal.

  • Scan Collection: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Cleaning: Clean the crystal thoroughly after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.

Analysis of Mass-to-Charge Ratio and Fragmentation

Using Electrospray Ionization (ESI) in positive mode is ideal for this polar, pre-ionized salt.

  • Expected Molecular Ion: The analysis will not detect the intact hydrochloride salt. Instead, it will detect the protonated free acid (the indazolium cation), [M+H]⁺, where M is the mass of the neutral 1H-indazole-5-carboxylic acid (162.15 g/mol ).

    • [M+H]⁺ = 163.05 m/z (for C₈H₇N₂O₂⁺)

  • High-Resolution MS (HRMS): HRMS would confirm the elemental composition. The calculated exact mass for [C₈H₇N₂O₂]⁺ is 163.05020.

  • Key Fragmentation: Tandem MS (MS/MS) of the 163.05 peak would likely show characteristic losses:

    • Loss of H₂O (-18 Da): m/z 145.04

    • Loss of COOH radical (-45 Da): m/z 118.06 (indazole radical cation)

    • Loss of CO₂ (-44 Da) after rearrangement: m/z 119.06 (protonated indazole)

Experimental Protocol for MS Data Acquisition (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or an acetonitrile/water mixture.

  • Instrument Setup: Use an ESI source in positive ion mode.

  • Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 50-500.

  • Tandem MS (Optional): If structural confirmation is needed, perform a product ion scan on the parent ion at m/z 163.05 to observe the fragmentation pattern.

Integrated Spectroscopic Analysis Workflow

Confirming the identity and purity of this compound requires a synergistic approach where data from all three techniques are integrated.

G cluster_0 Integrated Spectroscopic Workflow Sample Test Sample: 1H-Indazole-5-carboxylic Acid Hydrochloride MS Mass Spec (ESI+) Sample->MS IR FTIR (ATR) Sample->IR NMR NMR (¹H, ¹³C) Sample->NMR MS_Data [M+H]⁺ at m/z 163.05 Confirms Molecular Formula C₈H₆N₂O₂ MS->MS_Data IR_Data Broad O-H (3300-2500 cm⁻¹) Sharp C=O (~1710 cm⁻¹) Confirms Carboxylic Acid IR->IR_Data NMR_Data Aromatic signals count & pattern COOH proton at >13 ppm Confirms 1H-indazole-5-COOH skeleton NMR->NMR_Data Conclusion Structure Confirmed Identity & Purity Verified MS_Data->Conclusion IR_Data->Conclusion NMR_Data->Conclusion

Caption: Workflow for structural confirmation using MS, IR, and NMR.

Conclusion

The spectroscopic characterization of this compound is a clear example of structure-based analysis. The hydrochloride salt's identity is definitively confirmed by the combined evidence of a correct molecular ion in mass spectrometry, the presence of carboxylic acid and indazolium functional groups in infrared spectroscopy, and the specific chemical shifts and coupling patterns in ¹H and ¹³C NMR spectroscopy that reflect the protonated 1H-indazole-5-carboxylic acid skeleton. The predictive data and robust protocols provided in this guide offer a sound scientific framework for researchers engaged in the synthesis, quality control, and application of this important chemical entity.

References

  • Elguero, J., Fruchier, A., Tjiou, E. M., & Trofimenko, S. (1995). ¹³C NMR of indazoles. Chemistry of Heterocyclic Compounds, 31(9), 1006-1026. [Link]

  • Alajarín, R., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. Escola Superior Agrária - Instituto Politécnico de Bragança. [Link]

  • Guedes, N., et al. (2010). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 15(5), 3328-3345. [Link]

  • Alajarín, R., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. [Link]

  • Abad, C., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27(4), 734-742. [Link]

  • ResearchGate. (n.d.). ¹³C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... [Table]. [Link]

  • Abad, C., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. ResearchGate. [Link]

  • ResearchGate. (n.d.). FTIR spectra of 1H-Imidazole-4-carboxylic acid... [Figure]. [Link]

  • SpectraBase. (n.d.). 1H-indazole-3-carboxylic acid, 4,5,6,7-tetrahydro-, 2-[(E)-[4-(1-methylethyl)phenyl]methylidene]hydrazide. [Link]

  • BuyersGuideChem. (n.d.). 5-(1H)indazole carboxylic acid suppliers and producers. [Link]

  • Georganics. (n.d.). 1H-Indazole-5-carboxylic acid. [Link]

  • ResearchGate. (n.d.). Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid... [Figure]. [Link]

  • Chemistry LibreTexts. (2024). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • PubChem. (n.d.). Indazole-3-carboxylic acid. [Link]

  • PubChem. (n.d.). 1H-Pyrazole-5-carboxylic acid. [Link]

  • YouTube. (2023). FTIR spectra of carboxylic acids || H-bonding & conjugation effect. [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 1H-Indazole-5-Carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility profile of 1H-indazole-5-carboxylic acid hydrochloride, a critical parameter influencing its developability as a potential therapeutic agent. In the absence of extensive public data, this document serves as a procedural manual, equipping researchers with the foundational knowledge and detailed experimental protocols necessary to generate a robust and reliable solubility profile. We will delve into the theoretical underpinnings of solubility for an ionizable molecule, provide step-by-step methodologies for determining both thermodynamic and kinetic solubility, and discuss the application of biorelevant media to simulate physiological conditions. The causality behind experimental choices and the integration of self-validating systems are emphasized to ensure scientific integrity.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility stands out as a cornerstone of drugability. Poor solubility can lead to a cascade of undesirable outcomes, including low and erratic oral bioavailability, challenges in formulation development, and an increased risk of preclinical and clinical failure. For an active pharmaceutical ingredient (API) such as this compound, a thorough understanding of its solubility profile is not merely an academic exercise; it is a prerequisite for rational drug development.

1H-indazole-5-carboxylic acid and its derivatives are recognized for a wide range of biological activities, making them attractive scaffolds in medicinal chemistry.[1][2] The hydrochloride salt form is often utilized to enhance the aqueous solubility of parent compounds.[3] This guide will provide the necessary theoretical and practical framework to fully characterize this crucial property.

Physicochemical Characterization

A foundational understanding of the molecule's intrinsic properties is essential before embarking on solubility studies.

2.1 Molecular Structure and Properties

  • Chemical Name: this compound

  • Parent Compound CAS: 61700-61-6[2][4][5]

  • Molecular Formula (Parent): C₈H₆N₂O₂[2]

  • Molecular Weight (Parent): 162.15 g/mol [2][4]

  • Structure:

    • The molecule consists of a bicyclic aromatic indazole core, which is a fusion of a benzene and a pyrazole ring, with a carboxylic acid group at the 5-position.[1][2] The hydrochloride salt is formed by the protonation of a basic nitrogen atom in the indazole ring.

2.2 Ionization Constant (pKa): The Key to pH-Dependent Solubility

As an ionizable molecule containing both a weakly acidic carboxylic acid group and a weakly basic indazole ring system, the solubility of this compound is expected to be highly dependent on pH. The ionization constant, or pKa, dictates the pH at which 50% of the molecule is in its ionized form.

2.2.1 Predictive Approaches to pKa Estimation

In the absence of experimental data, computational tools can provide a reliable estimate of the pKa values. Several software programs utilize empirical or quantum chemical methods to predict ionization constants. A comparison of various prediction programs has shown that tools like ADME Boxes and ACD/pKa DB can offer high accuracy.[6][7] These predictions are invaluable for designing initial solubility experiments.

2.2.2 Theoretical Impact of pH on Solubility

The relationship between pH, pKa, and the solubility (S) of an ionizable compound can be described by the Henderson-Hasselbalch equation.[3][8][9][10][11]

  • For the acidic carboxylic acid group (pKa₁), as the pH increases above pKa₁, the group deprotonates to a carboxylate, increasing solubility.

  • For the basic indazole nitrogen (pKa₂), as the pH decreases below pKa₂, the nitrogen becomes protonated (as in the hydrochloride salt), increasing solubility.

The overall solubility (S) at a given pH is the sum of the intrinsic solubility of the neutral species (S₀) and the concentration of the ionized species. The pH-solubility profile will likely exhibit a "U" shape, with the lowest solubility occurring at the isoelectric point.

Experimental Determination of Solubility

A comprehensive solubility assessment involves determining both thermodynamic and kinetic solubility.

3.1 Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium saturation concentration of a compound in a given solvent system and is considered the "gold standard".[12] The shake-flask method is the most reliable technique for its determination.[13]

3.1.1 Experimental Protocol: Equilibrium Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in various aqueous buffers.

Materials:

  • This compound (solid powder)

  • Phosphate and/or citrate buffer solutions of varying pH (e.g., pH 2.0, 4.5, 6.5, 7.4)

  • Glass vials with screw caps

  • Orbital shaker/incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific pH buffer. The presence of undissolved solid is crucial to ensure saturation.[13]

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient duration to reach equilibrium. This can take 24 to 72 hours. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the measured concentration does not change over time).[14]

  • Phase Separation: After equilibration, allow the suspensions to settle. To separate the dissolved compound from the solid, either centrifuge the samples at high speed or filter the supernatant through a 0.22 µm syringe filter. Filtration is often preferred to minimize disturbance of the equilibrium.

  • Quantification: Dilute the clear supernatant with an appropriate mobile phase and quantify the concentration of 1H-indazole-5-carboxylic acid using a validated HPLC-UV method.[12]

  • pH Verification: Measure the final pH of the saturated solution to ensure it has not shifted significantly during the experiment.[13]

3.1.2 HPLC Quantification Method Development

A reverse-phase HPLC method is suitable for the quantification of this aromatic carboxylic acid.

  • Column: C18 column (e.g., Inertsil ODS-4, 250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: An isocratic or gradient mixture of an acidic aqueous buffer (e.g., 10 mM potassium phosphate buffer at pH 3.0) and an organic solvent like acetonitrile or methanol.[1][15][16]

  • Detection: UV detection at a wavelength of maximum absorbance for the indazole chromophore.

  • Calibration: Prepare a standard curve using known concentrations of this compound to ensure accurate quantification.

3.2 Kinetic Solubility: A High-Throughput Approach

Kinetic solubility measures the concentration of a compound that remains in solution after a solid is precipitated from a supersaturated solution (typically by adding a DMSO stock solution to an aqueous buffer).[17] This method is faster and consumes less compound, making it ideal for earlier stages of drug discovery.[17][18] The turbidimetric assay is a common method for determining kinetic solubility.[19][20]

3.2.1 Experimental Protocol: Turbidimetric Solubility Assay

Objective: To rapidly assess the kinetic solubility of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplates

  • Plate reader with turbidity or nephelometry capabilities (measuring absorbance at a wavelength like 620 nm)[18][19]

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 or 20 mM).

  • Serial Dilution: Create a serial dilution of the DMSO stock solution in a 96-well plate.

  • Precipitation Induction: Rapidly add a fixed volume of aqueous buffer (e.g., PBS pH 7.4) to each well, typically resulting in a final DMSO concentration of 1-2%.[19]

  • Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C).[19]

  • Measurement: Measure the turbidity (light scattering or absorbance) of each well using a plate reader.

  • Data Analysis: Plot the turbidity against the compound concentration. The solubility limit is determined as the concentration at which a significant increase in turbidity is observed compared to a DMSO-only control.[19][21]

Solubility in Biorelevant Media

To better predict in vivo performance, it is crucial to assess solubility in media that simulate the composition of human intestinal fluids. Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) are commonly used for this purpose.[22][23][24] These media contain bile salts and phospholipids, which can significantly enhance the solubility of poorly soluble drugs.[23]

4.1 Composition of Biorelevant Media

The compositions of FaSSIF and FeSSIF are designed to mimic the physiological conditions of the small intestine.[25]

ComponentFaSSIF (Fasted State)FeSSIF (Fed State)
pH ~6.5[22]~5.0[22]
Sodium Taurocholate 3 mM[26]15 mM[26]
Lecithin 0.75 mM[26]3.75 mM[26]
Buffer System Phosphate[26]Acetate[26]
Osmolality ~270 mOsmol/kg[26]~670 mOsmol/kg[24]

4.2 Experimental Approach

The thermodynamic shake-flask method described in section 3.1.1 can be directly adapted for use with FaSSIF and FeSSIF as the solvent media. This will provide valuable insights into the potential for food effects on the drug's absorption.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in clear, structured tables for easy comparison.

Table 1: Predicted pKa Values for 1H-Indazole-5-Carboxylic Acid

Ionizable Group Predicted pKa Prediction Software
Carboxylic Acid [Insert Value] [e.g., ACD/pKa DB]

| Indazole Nitrogen | [Insert Value] | [e.g., ACD/pKa DB] |

Table 2: Thermodynamic Solubility of this compound

Medium pH Temperature (°C) Solubility (µg/mL) Solubility (µM)
Phosphate Buffer 2.0 25 [Experimental Data] [Calculated Data]
Phosphate Buffer 4.5 25 [Experimental Data] [Calculated Data]
Phosphate Buffer 6.5 25 [Experimental Data] [Calculated Data]
Phosphate Buffer 7.4 25 [Experimental Data] [Calculated Data]
FaSSIF 6.5 37 [Experimental Data] [Calculated Data]

| FeSSIF | 5.0 | 37 | [Experimental Data] | [Calculated Data] |

Table 3: Kinetic Solubility of this compound

Medium pH Temperature (°C) Kinetic Solubility (µM)

| PBS | 7.4 | 25 | [Experimental Data] |

Visualization of Workflows and Concepts

Diagram 1: pH-Dependent Ionization States

This diagram illustrates the expected ionization states of 1H-indazole-5-carboxylic acid at different pH values relative to its pKa.

G cluster_low_ph Low pH (pH < pKa₂) cluster_mid_ph Intermediate pH (pKa₂ < pH < pKa₁) cluster_high_ph High pH (pH > pKa₁) low_ph Predominantly Cationic (Protonated Indazole, Neutral Carboxylic Acid) High Solubility mid_ph Zwitterionic/Neutral (Deprotonated Indazole, Neutral Carboxylic Acid) Lowest Solubility low_ph->mid_ph Increasing pH high_ph Predominantly Anionic (Deprotonated Indazole, Anionic Carboxylate) High Solubility mid_ph->high_ph Increasing pH

Caption: Predicted ionization states and relative solubility of 1H-indazole-5-carboxylic acid across a pH spectrum.

Diagram 2: Thermodynamic Solubility Workflow

This diagram outlines the key steps of the shake-flask method for determining thermodynamic solubility.

G start Start excess_solid Add Excess Solid to Buffered Solution start->excess_solid equilibrate Equilibrate on Shaker (24-72h) excess_solid->equilibrate phase_sep Phase Separation (Centrifugation/Filtration) equilibrate->phase_sep quantify Quantify Supernatant via HPLC-UV phase_sep->quantify end End quantify->end

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Conclusion

The solubility profile of this compound is a critical dataset for its progression in the drug development pipeline. While published data is scarce, this guide provides the theoretical foundation and detailed, actionable protocols for researchers to independently and accurately determine this profile. By employing the gold-standard shake-flask method for thermodynamic solubility, high-throughput turbidimetric assays for kinetic solubility, and utilizing biorelevant media, a comprehensive and decision-enabling dataset can be generated. Adherence to these protocols will ensure the production of high-quality, reliable data, paving the way for informed formulation strategies and a deeper understanding of the compound's potential in vivo behavior.

References

  • Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development | Pharma Lesson. (2025). Pharma Lesson. [Link]

  • Comparison of the Solubility and Dissolution of Drugs in Fasted- State Biorelevant Media (FaSSIF and FaSSIF-V2). (n.d.). Dissolution Technologies. [Link]

  • What is the composition of FeSSIF? (n.d.). Biorelevant.com. [Link]

  • Evaluation of biorelevant media to investigate the dissolution properties on flurbiprofen and to assess cytotoxicity effects on. (n.d.). AVESİS. [Link]

  • Sharma, M. K. (2017). Bio-relevant Dissolution Media Development. Journal of Bioequivalence & Bioavailability, 9(2). [Link]

  • Turbidimetric (Kinetic) Solubility Assay. (n.d.). Domainex. [Link]

  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.). Sygnature Discovery. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. [Link]

  • Thermodynamic solubility. (n.d.). Plateforme de chimie biologique intégrative de Strasbourg. [Link]

  • Votano, J. R., Parham, M., Hall, L. H., & Kier, L. B. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling, 46(6), 2601–2609. [Link]

  • Turbidimetric Solubility Assay. (n.d.). Evotec. [Link]

  • Solution Thermodynamics of Isoniazid in PEG 400 + Water Cosolvent Mixtures. (2024). MDPI. [Link]

  • Henderson–Hasselbalch equation. (n.d.). In Wikipedia. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. (2024). ResearchGate. [Link]

  • Henderson-Hasselbalch Equation. (n.d.). BYJU'S. [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. [Link]

  • Accuracy of calculated pH-dependent aqueous drug solubility. (2025). ResearchGate. [Link]

  • How do I calculate solubility of a compound using a turbidity assay? (2019). ResearchGate. [Link]

  • Henderson-Hasselbalch equation – An ABC of PK/PD. (n.d.). Open Education Alberta. [Link]

  • Vali, S. J., Kumar, S. S., Sait, S. S., & Garg, L. K. (2016). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Analytical & Bioanalytical Techniques, 7(5). [Link]

  • Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. (2009). ACS Publications. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). PMC. [Link]

  • Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. (2009). PMC. [Link]

  • Tips for practical HPLC analysis. (n.d.). Shimadzu. [Link]

  • HPLC Separation of Carboxylic Acids. (n.d.). SIELC Technologies. [Link]

Sources

A Technical Guide to the Chemical Structure and Annular Tautomerism of 1H-Indazole-5-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides an in-depth analysis of the chemical structure and, most critically, the annular tautomerism of 1H-indazole-5-carboxylic acid. The indazole scaffold is a privileged structure in medicinal chemistry, and a precise understanding of its tautomeric behavior is paramount for rational drug design and development. We will explore the thermodynamic factors governing the equilibrium between the 1H- and 2H-tautomers, the influence of the C-5 carboxylic acid substituent, and the computational and analytical methodologies required for characterization. This document is intended for researchers, medicinal chemists, and drug development professionals who utilize indazole-based heterocycles in their work.

Introduction: The Indazole Scaffold in Medicinal Chemistry

Indazole, a bicyclic aromatic heterocycle comprising a fused benzene and pyrazole ring, is a cornerstone of modern medicinal chemistry.[1] Its derivatives exhibit a vast range of biological activities, leading to the development of FDA-approved drugs for various indications, including oncology (e.g., Niraparib, Axitinib) and antiemesis (e.g., Granisetron).[2] The versatility of the indazole ring stems from its ability to engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination.

A fundamental characteristic of the indazole system is its capacity to exist as different annular tautomers, primarily the 1H- and 2H-forms.[3] This tautomerism profoundly influences the molecule's physicochemical properties, reactivity, and, most importantly, its interaction with biological targets.[2] The specific tautomer present dictates the spatial arrangement of hydrogen bond donors and acceptors, which can be the difference between a potent therapeutic agent and an inactive compound. This guide focuses specifically on 1H-indazole-5-carboxylic acid, a key building block used in the synthesis of bioactive molecules, to provide a detailed framework for understanding its structural and tautomeric properties.[4]

Physicochemical Properties and Core Structure

1H-Indazole-5-carboxylic acid is a stable, solid organic compound. Its core structure consists of the indazole bicyclic system with a carboxylic acid functional group appended to the 5-position of the benzene ring.

PropertyValueSource
Molecular Formula C₈H₆N₂O₂
Molecular Weight 162.15 g/mol
CAS Number 61700-61-6
Appearance Powder
Melting Point 318-322 °C
SMILES OC(=O)c1ccc2[nH]ncc2c1
InChI Key MAVGBUDLHOOROM-UHFFFAOYSA-N

The Phenomenon of Annular Tautomerism in Indazoles

Annular tautomerism in indazole refers to the migration of a proton between the two nitrogen atoms of the pyrazole ring. This results in an equilibrium between two primary forms: 1H-indazole and 2H-indazole.

tautomerism cluster_1H 1H-Indazole-5-carboxylic acid (Benzenoid form) cluster_2H 2H-Indazole-5-carboxylic acid (Quinonoid form) 1H_structure 1H_structure 2H_structure 2H_structure 1H_structure->2H_structure Proton Transfer

Caption: Tautomeric equilibrium of indazole-5-carboxylic acid.

Thermodynamic Stability: The Predominance of the 1H-Tautomer

From a thermodynamic standpoint, the 1H- and 2H-tautomers are not energetically equivalent. The 1H-tautomer, which possesses a benzenoid aromatic system, is significantly more stable than the 2H-tautomer, which exhibits a less stable o-quinonoid structure.[3][5] This inherent stability difference ensures that, under most conditions, the 1H-tautomer is the predominant form in the gas phase, in solution, and in the solid state.[1][2][3]

Computational studies have quantified this energy difference, providing a solid theoretical basis for the observed predominance of the 1H form.

Computational MethodEnergy Difference (ΔE)FavoringReference
MP2/6-31G**~3.6 kcal/mol (15 kJ/mol)1H-Tautomer[6][7]
Free Energy Calculation~2.3 kcal/mol1H-Tautomer[6]

This energy gap, while not insurmountable, is large enough to ensure that the population of the 2H-tautomer is typically very low at equilibrium.

Influence of the 5-Carboxylic Acid Substituent

The presence of the carboxylic acid group at the 5-position influences the electronic properties of the indazole ring but does not override the inherent stability of the 1H-tautomer. The -COOH group is an electron-withdrawing group via both resonance and inductive effects. This withdrawal of electron density can affect the pKa of the N-H proton and the molecule's hydrogen bonding capabilities, but the fundamental energetic preference for the benzenoid aromatic system of the 1H-tautomer remains the driving force of the equilibrium.

Analytical and Computational Characterization

Distinguishing between and characterizing tautomeric forms is a critical task for chemists. A combination of modern spectroscopic and computational methods provides a self-validating system for unambiguous structural assignment.

workflow cluster_main Tautomer Characterization Workflow synthesis Synthesis or Procurement comp_model Computational Modeling (DFT, ab initio) synthesis->comp_model In-silico prediction nmr NMR Spectroscopy (¹H, ¹³C, 2D) synthesis->nmr Primary structural elucidation conclusion Structural Confirmation & Tautomer Assignment comp_model->conclusion other_spec Other Spectroscopy (IR, UV-Vis) nmr->other_spec Supporting evidence xray X-ray Crystallography (if crystalline) nmr->xray Solid-state confirmation nmr->conclusion other_spec->conclusion xray->conclusion

Caption: A validated workflow for tautomer identification.

Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for distinguishing indazole isomers in solution.[3]

  • ¹H NMR: The chemical shifts of the protons on the heterocyclic ring are diagnostic. In the 1H-tautomer, the C3-H proton typically appears as a singlet downfield (around 8.0 ppm). The carboxylic acid proton (O-H) will be observed as a very broad singlet, typically far downfield (>10-12 ppm), due to hydrogen bonding and exchange.[8] The N1-H proton also gives a characteristic broad signal. In contrast, the 2H-tautomer would exhibit a different set of chemical shifts and coupling constants for the aromatic protons due to the altered electronic structure.

  • ¹³C NMR: The chemical shifts of the carbon atoms, particularly C3, C7a, and C3a, are highly sensitive to the tautomeric form.[3] Comparing experimentally obtained spectra with computationally predicted shifts for both tautomers provides a robust method for assignment.

Infrared (IR) Spectroscopy: IR spectroscopy can provide complementary information. The N-H stretching frequency can differ between tautomers. Furthermore, characteristic bands for the carboxylic acid (O-H stretch, C=O stretch) will be prominent.

Computational Modeling Protocol

In silico analysis is an indispensable tool for predicting the most stable tautomer and its properties before or during experimental work.

  • Model Building: Construct 3D models of both the 1H- and 2H-indazole-5-carboxylic acid tautomers.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a basis set like 6-311++G(d,p).[7] This step finds the lowest energy conformation of each molecule.

  • Energy Calculation: Calculate the single-point electronic energies and Gibbs free energies for the optimized structures. The difference in these values provides a quantitative measure of their relative stability.

  • Property Prediction: Use the optimized structures to predict NMR chemical shifts (using the GIAO method), vibrational frequencies (for IR), and other electronic properties like molecular electrostatic potential.[7][9] These predicted data can then be directly compared with experimental results for validation.

Implications in Drug Discovery and Development

The predominance of the 1H-tautomer of indazole-5-carboxylic acid has profound implications for its use as a scaffold or intermediate in drug design.

  • Pharmacophore Definition: The 1H-tautomer presents a specific pharmacophoric pattern: the N1-H is a hydrogen bond donor, while the N2 atom is a hydrogen bond acceptor. In the less stable 2H-tautomer, these roles are reversed. Any structure-activity relationship (SAR) study must be based on the correct, predominant tautomeric form to be meaningful. Misidentifying the tautomer can lead to flawed hypotheses about how a molecule binds to its target.

  • Influence on pKa: Tautomerism can influence the acidity and basicity of a molecule. The pKa of the N-H proton and the carboxylic acid are key parameters that affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Understanding the tautomeric equilibrium is essential for accurately predicting these properties.

  • Synthetic Strategy: While the 1H-tautomer is thermodynamically favored, certain reaction conditions (e.g., specific alkylating agents) can sometimes lead to products derived from the kinetically favored, less stable 2H-tautomer.[3] Chemists must be aware of this possibility to ensure regioselective synthesis and obtain the desired isomer.

Conclusion

1H-Indazole-5-carboxylic acid is a structurally well-defined molecule whose chemistry is governed by a strong thermodynamic preference for the 1H-tautomer. This preference is rooted in the superior aromatic stability of the benzenoid system compared to the quinonoid form of the 2H-tautomer. For scientists in drug discovery and related fields, this is not merely a theoretical curiosity; it is a critical piece of information that dictates the molecule's hydrogen bonding potential, informs synthetic strategy, and enables accurate interpretation of structure-activity relationships. The robust combination of modern NMR spectroscopy and computational chemistry provides a reliable, self-validating workflow to confirm the structure and tautomeric state of this and other related heterocyclic systems, ensuring a solid foundation for the development of novel therapeutics.

References

  • ResearchGate. (n.d.). 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... [Table]. ResearchGate. [Link]

  • Catarina, S. S., et al. (2010). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 15(4), 2747–2767. [Link]

  • LibreTexts Chemistry. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • ResearchGate. (n.d.). The tautomers of indazole, as well as 1H- and 2H-indazoles-derived potential pharmaceuticals. [Image]. ResearchGate. [Link]

  • ResearchGate. (n.d.). Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b: quinonoid 2H-indazole tautomer). [Image]. ResearchGate. [Link]

  • Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(4), 1870–1883. [Link]

  • Alam, M. M., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(19), 4539. [Link]

  • Panda, S. S., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Archiv der Pharmazie, 355(9), e2200174. [Link]

Sources

The Role of the 1H-Indazole Scaffold in Kinase Inhibition: A Privileged Structure for Targeted Therapy

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1H-indazole core is a cornerstone pharmacophore in modern medicinal chemistry, particularly in the rational design of protein kinase inhibitors. Its unique structural and electronic properties allow it to function as a highly effective hinge-binding motif, mimicking the adenine moiety of ATP. This guide provides a comprehensive overview of the 1H-indazole scaffold's role in kinase inhibition, with a particular focus on the strategic importance of substitutions, such as the carboxylic acid group at the 5-position. We will delve into the mechanistic basis of inhibition, explore structure-activity relationships through key examples of FDA-approved drugs like Axitinib and Pazopanib, and provide detailed, field-proven experimental protocols for the evaluation of novel indazole-based inhibitors. This document is intended to serve as a technical resource for researchers and drug development professionals dedicated to advancing the field of targeted cancer therapy.

The Kinase Superfamily: Prime Targets for Therapeutic Intervention

Protein kinases constitute one of the largest and most functionally diverse enzyme families, orchestrating a vast network of cellular signaling pathways. They catalyze the transfer of a phosphate group from ATP to serine, threonine, or tyrosine residues on substrate proteins, a process known as phosphorylation. This reversible post-translational modification acts as a molecular switch, regulating virtually all cellular activities, including growth, proliferation, differentiation, and apoptosis.[1] Consequently, the dysregulation of kinase activity is a hallmark of numerous human diseases, most notably cancer, making them one of the most important classes of drug targets.[2][3]

The 1H-Indazole Moiety: A Privileged Scaffold in Kinase Inhibitor Design

In the vast landscape of heterocyclic chemistry, the indazole nucleus has emerged as a "privileged scaffold".[4][5] This term refers to a molecular framework that is capable of binding to multiple, distinct biological targets. The indazole core is a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring. This structure is particularly well-suited for targeting the ATP-binding pocket of kinases for several reasons:

  • Hydrogen Bonding Capability: The pyrazole portion of the indazole ring contains both a hydrogen bond donor (N1-H) and a hydrogen bond acceptor (N2), allowing it to form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding site. This interaction mimics the binding of the adenine base of ATP, providing a strong anchor for the inhibitor.[6]

  • Structural Rigidity and Planarity: The rigid, planar nature of the indazole ring helps to minimize the entropic penalty upon binding, contributing to higher affinity.

  • Versatile Substitution Points: The scaffold offers multiple positions (e.g., C3, C5, C6, N1) for chemical modification, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[7][8]

The clinical and commercial success of numerous indazole-containing drugs, such as Axitinib, Pazopanib, and Niraparib, validates the utility of this scaffold in developing effective anticancer agents.[4][9]

Mechanism of Action: How Indazole Derivatives Inhibit Kinase Activity

The vast majority of kinase inhibitors, including those based on the indazole scaffold, are ATP-competitive. They function by occupying the ATP-binding cleft, thereby preventing the kinase from binding its natural substrate, ATP, and blocking the downstream phosphorylation cascade.

The 1H-indazole moiety typically serves as the hinge-binding element. The N1-H and N2 atoms form one or two hydrogen bonds with the backbone amide and carbonyl groups of conserved residues in the hinge region (e.g., Alanine and Glutamate in Aurora A kinase).[7] The rest of the inhibitor molecule extends into the hydrophobic pocket and towards the solvent-exposed region, where additional interactions can be made to enhance potency and confer selectivity.

The role of a substituent at the C5 position, such as a 1H-indazole-5-carboxylic acid , is often strategic. While many approved drugs feature amides or other groups at this position, the carboxylic acid itself can be a critical interaction point or a synthetic handle for further derivatization. Molecular docking studies of some derivatives have shown that a carboxylic acid at the C5 position can form additional hydrogen bonds with residues in the binding pocket, such as Thr217 and Arg220 in Aurora A, significantly contributing to potency.[7] In other cases, it is converted to carboxamides or other bioisosteres to modulate properties like cell permeability and target engagement.[7][10]

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Indazole-Based Inhibitor hinge Hinge Region (e.g., Ala, Glu) hydro_pocket Hydrophobic Pocket solvent_front Solvent Front indazole_core 1H-Indazole Core indazole_core->hinge H-Bonds c5_group C5-Substituent (e.g., -COOH, -CONH2) c5_group->solvent_front H-Bonds or Solvent Interactions r_group R-Group r_group->hydro_pocket Hydrophobic Interactions

General binding mode of an indazole inhibitor in the kinase ATP pocket.

Case Studies: Clinically Approved Indazole-Based Kinase Inhibitors

The versatility of the indazole scaffold is best illustrated by examining its incorporation into successful therapeutic agents targeting various kinase families.

Axitinib (Inlyta®)

Axitinib is a potent, second-generation tyrosine kinase inhibitor approved for the treatment of advanced renal cell carcinoma (RCC).[11][12] It functions primarily by inhibiting Vascular Endothelial Growth Factor Receptors (VEGFRs), which are key mediators of angiogenesis—the formation of new blood vessels that tumors require to grow and metastasize.[13] The indazole core of Axitinib anchors the molecule in the hinge region of the VEGFR kinase domain.[11][12]

Pazopanib (Votrient®)

Pazopanib is a multi-targeted tyrosine kinase inhibitor used to treat advanced RCC and soft tissue sarcoma.[14][15] It inhibits a range of kinases, including VEGFR-1, -2, and -3, Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the cytokine receptor c-Kit.[6] Its chemical structure features a dimethyl-indazole moiety linked to a pyrimidine core.[15] This multi-targeted profile allows Pazopanib to simultaneously block several signaling pathways involved in tumor growth and angiogenesis.[6]

InhibitorPrimary Kinase TargetsIC₅₀ Values (nM)Disease Indication
Axitinib VEGFR-1, VEGFR-2, VEGFR-30.1, 0.2, 0.1-0.3[16]Advanced Renal Cell Carcinoma
Pazopanib VEGFR-1, VEGFR-2, VEGFR-3, PDGFR-α/β, c-Kit10, 30, 47, 84, 74[17]Advanced Renal Cell Carcinoma, Soft Tissue Sarcoma
Erdafitinib FGFR1, FGFR2, FGFR3, FGFR41.2, 2.5, 6.4, 30Urothelial Carcinoma
Entrectinib ALK, ROS1, TRKA/B/C12, 7, 1-5[8]ROS1+ NSCLC, NTRK Fusion+ Solid Tumors

Table 1: Potency and targets of selected FDA-approved indazole-containing kinase inhibitors. IC₅₀ values represent the half-maximal inhibitory concentration and are indicative of drug potency.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the indazole scaffold has yielded crucial insights into the structural requirements for potent and selective kinase inhibition.

  • Substitutions at C3: This position is often used to introduce larger aryl or heterocyclic groups that can extend into the hydrophobic regions of the ATP pocket, significantly impacting potency and selectivity.[18]

  • Substitutions at C5/C6: These positions are frequently modified to interact with the solvent-exposed region or the ribose-binding pocket. As seen in derivatives of Aurora kinases, introducing groups capable of forming hydrogen bonds (amides, sulfonamides) at the C5 position can enhance activity compared to simple hydrophobic groups.[7] For VEGFR-2 inhibitors, the presence of methoxy groups on a benzamide ring attached to the indazole core led to more potent derivatives.[7]

  • Substitutions on N1: The N1 position is a key site for modulation. Attaching different groups here can alter the inhibitor's orientation in the binding pocket and improve its pharmacokinetic properties. For example, in a series of JNK3 inhibitors, various aryl groups were explored at the N1 position to optimize potency.[19]

Experimental Protocols for Inhibitor Evaluation

Characterizing a novel indazole-based kinase inhibitor requires a multi-step approach, beginning with in vitro biochemical assays to determine direct enzyme inhibition and progressing to cell-based assays to confirm activity in a biological context.

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a common high-throughput method to determine the IC₅₀ value of an inhibitor by measuring the amount of ATP consumed during the kinase reaction.[20][21] The ADP-Glo™ Kinase Assay (Promega) is a representative example.

Principle: Kinase activity is proportional to the amount of ADP produced. The assay first stops the kinase reaction and depletes the remaining ATP. A second reagent then converts the produced ADP back into ATP, which is used by luciferase to generate a luminescent signal. A potent inhibitor will result in less ADP, and therefore a lower signal.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_inhibitor 1. Prepare serial dilutions of 1H-indazole inhibitor (and controls, e.g., DMSO) add_inhibitor 3. Add inhibitor/control to 96-well plate prep_inhibitor->add_inhibitor prep_reagents 2. Prepare kinase reaction mix (Kinase, Substrate, Buffer) start_reaction 5. Initiate reaction with ATP/Substrate mix (Incubate 30-60 min at 30°C) prep_reagents->start_reaction add_kinase 4. Add kinase to wells (10 min pre-incubation) add_inhibitor->add_kinase add_kinase->start_reaction stop_reaction 6. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) (Incubate 40 min at RT) start_reaction->stop_reaction detect_signal 7. Add Kinase Detection Reagent (Converts ADP to ATP, generates light) (Incubate 30 min at RT) stop_reaction->detect_signal read_plate 8. Measure luminescence with a plate reader detect_signal->read_plate plot_data 9. Plot luminescence vs. log[inhibitor] read_plate->plot_data calc_ic50 10. Fit dose-response curve to determine IC₅₀ plot_data->calc_ic50 G cluster_cell_culture Cell Treatment cluster_biochem Biochemistry cluster_detection_analysis Detection & Analysis plate_cells 1. Plate cells (e.g., HUVEC) and grow to 80% confluency serum_starve 2. Serum-starve cells (e.g., 12-24 hours) to reduce basal signaling plate_cells->serum_starve treat_inhibitor 3. Pre-treat cells with varying concentrations of inhibitor (1-2 hours) serum_starve->treat_inhibitor stimulate_cells 4. Stimulate with growth factor (e.g., VEGF) for a short period (e.g., 15-30 min) treat_inhibitor->stimulate_cells lyse_cells 5. Wash with PBS and lyse cells on ice to collect protein stimulate_cells->lyse_cells quantify_protein 6. Quantify protein concentration (e.g., BCA assay) lyse_cells->quantify_protein sds_page 7. Separate proteins by SDS-PAGE quantify_protein->sds_page transfer_blot 8. Transfer proteins to a PVDF membrane sds_page->transfer_blot block_membrane 9. Block membrane (e.g., with BSA or milk) to prevent non-specific antibody binding transfer_blot->block_membrane probe_primary_ab 10. Incubate with primary antibodies (e.g., anti-p-AKT, anti-total-AKT) block_membrane->probe_primary_ab probe_secondary_ab 11. Incubate with HRP-conjugated secondary antibody probe_primary_ab->probe_secondary_ab visualize 12. Visualize bands with ECL and image the blot probe_secondary_ab->visualize analyze 13. Quantify band intensity (normalize p-AKT to total-AKT) visualize->analyze

Workflow for a cell-based Western Blot assay.

Step-by-Step Methodology:

  • Cell Culture: Plate an appropriate cell line (e.g., Human Umbilical Vein Endothelial Cells, HUVECs, for VEGFR inhibitors) and grow to ~80% confluency.

  • Serum Starvation: To reduce basal kinase activity, replace the growth medium with a low-serum or serum-free medium for 12-24 hours.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of the indazole inhibitor (and a DMSO control) for 1-2 hours.

  • Stimulation: Stimulate the signaling pathway by adding the relevant ligand (e.g., VEGF) for 15-30 minutes.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and add lysis buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated substrate (e.g., anti-phospho-AKT).

    • Wash and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) substrate protein as a loading control. Quantify the band intensities and express the results as a ratio of the phosphorylated protein to the total protein.

Future Directions and Conclusion

The 1H-indazole scaffold remains a highly productive and versatile starting point for the design of novel kinase inhibitors. Future research will likely focus on several key areas:

  • Improving Selectivity: Designing inhibitors that target a specific kinase with high precision to minimize off-target effects and associated toxicities.

  • Overcoming Resistance: Developing next-generation indazole derivatives that are active against mutant kinases that confer resistance to current therapies.

  • Targeting New Kinases: Applying the indazole scaffold to inhibit less-explored kinases that are emerging as important therapeutic targets.

References

  • Tandon, N., Luxami, V., Kant, D., Tandon, R., & Paul, K. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(41), 25228–25257. [Link]

  • Tandon, N., Luxami, V., Kant, D., Tandon, R., & Paul, K. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. [Link]

  • Cell-based test for kinase inhibitors. INiTS. [Link]

  • Axitinib. PubChem, NIH. [Link]

  • Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. NIH. [Link]

  • Structures of kinase inhibitors containing an indazole moiety. ResearchGate. [Link]

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed. [Link]

  • Axitinib in Metastatic Renal Cell Carcinoma. NIH. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]

  • Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. ResearchGate. [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. NIH. [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]

  • Axitinib: Indications, Adverse Effects, Contraindications and Dosage. Urology Textbook. [Link]

  • Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Bentham Science Publishers. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. PubMed. [Link]

  • Pazopanib. PubChem, NIH. [Link]

  • A cell-based screening assay to identify novel kinase inhibitors. AACR Publications. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. NIH. [Link]

  • Pazopanib. New Drug Approvals. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Discovery of indazole derivatives 17-19 as VEGFR inhibitors. ResearchGate. [Link]

  • An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. MDPI. [Link]

  • Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors. ScienceDirect. [Link]

  • Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. ResearchGate. [Link]

  • Clinical pharmacology of axitinib. PubMed. [Link]

  • Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Indian Academy of Sciences. [Link]

  • The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. MDPI. [Link]

  • InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. [Link]

  • Synthesis of indazole derivatives in different methods. ResearchGate. [Link]

  • Design of indazole derivatives 20-21 as VEGFR inhibitors. ResearchGate. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. NIH. [Link]

  • Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Assiut University. [Link]

  • Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening. NIH. [Link]

  • Structure of some indazole-based derivatives (IX and X) as VEGFR-2 inhibitors. ResearchGate. [Link]

  • Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors. PubMed Central. [Link]

  • 1-(5-Carboxyindazol-1-yl)propan-2-ones as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase: bioisosteric replacement of the carboxylic acid moiety. PubMed. [Link]

  • Discovery, SAR and X-ray structure of 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides as inhibitors of inducible T-cell kinase (Itk). PubMed. [Link]

  • The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. PubMed. [Link]

  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Publications. [Link]

Sources

The Therapeutic Potential of 1H-Indazole-5-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-indazole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique physicochemical properties and versatile synthetic accessibility have made it a focal point for the development of novel therapeutics across a spectrum of diseases.[1][3] This guide delves into the therapeutic landscape of 1H-indazole-5-carboxylic acid derivatives, providing an in-depth analysis of their potential therapeutic targets, mechanisms of action, and the experimental methodologies crucial for their evaluation.

The inclusion of the 5-carboxylic acid moiety on the 1H-indazole ring provides a critical handle for synthetic modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4] This functional group can participate in key interactions with biological targets, such as hydrogen bonding, and serves as a versatile anchor for the introduction of diverse substituents to explore structure-activity relationships (SAR).

This technical guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the most promising therapeutic avenues for 1H-indazole-5-carboxylic acid derivatives.

Part 1: The Anti-Cancer Potential of 1H-Indazole-5-Carboxylic Acid Derivatives

The application of 1H-indazole-5-carboxylic acid derivatives in oncology is a rapidly evolving field, with several compounds demonstrating potent anti-proliferative activities.[5][6] These derivatives have been successfully developed as inhibitors of key enzymes and pathways that are dysregulated in cancer.

Protein Kinase Inhibition: A Cornerstone of Targeted Cancer Therapy

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their aberrant activity is a hallmark of many cancers.[7] The 1H-indazole scaffold has proven to be an effective pharmacophore for the design of potent and selective kinase inhibitors.[7][8]

Derivatives of 1H-indazole-5-carboxylic acid can be designed to target the ATP-binding pocket of various protein kinases. The indazole core often acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The 5-carboxylic acid group can be modified to introduce substituents that occupy adjacent hydrophobic pockets or form additional interactions, thereby enhancing potency and selectivity.

  • Epidermal Growth Factor Receptor (EGFR): A series of 1H-indazole derivatives have been synthesized and evaluated for their EGFR kinase activity, with some compounds displaying strong potencies against both wild-type and mutant forms of EGFR.[1]

  • Fibroblast Growth Factor Receptors (FGFRs): Novel 1H-indazole-based derivatives have been identified as inhibitors of FGFR kinases, demonstrating potential in cancers driven by aberrant FGFR signaling.[1][7]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Indazole derivatives have been investigated as inhibitors of VEGFR-2, a key regulator of angiogenesis, a critical process for tumor growth and metastasis.[7]

  • Aurora Kinases: These serine/threonine kinases are essential for cell cycle regulation, and their inhibition by indazole derivatives represents a promising anti-mitotic strategy.[9][10]

  • Glycogen Synthase Kinase-3 (GSK-3): 5-substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamide derivatives have been reported as GSK-3 inhibitors, with carboxylic acid derivatives showing remarkable activity.[7]

A detailed, step-by-step methodology for assessing the inhibitory activity of 1H-indazole-5-carboxylic acid derivatives against a specific kinase, such as EGFR, is provided below.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against EGFR kinase.

Materials:

  • Recombinant human EGFR kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Adenosine triphosphate (ATP), [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (1H-indazole-5-carboxylic acid derivatives) dissolved in DMSO

  • 96-well filter plates (e.g., phosphocellulose)

  • Scintillation counter and scintillation fluid

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the peptide substrate, and the diluted test compounds.

  • Enzyme Addition: Add the recombinant EGFR kinase to each well to initiate the reaction.

  • ATP Addition: Start the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³²P]ATP will pass through.

  • Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove non-specific binding.

  • Scintillation Counting: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Poly(ADP-ribose) Polymerase (PARP) Inhibition: Exploiting Synthetic Lethality

PARP inhibitors have emerged as a successful class of targeted therapies, particularly for cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[11] The 1H-indazole scaffold has been incorporated into potent PARP inhibitors.[12]

PARP enzymes play a crucial role in the repair of single-strand DNA breaks. Inhibition of PARP leads to the accumulation of these breaks, which are then converted to more lethal double-strand breaks during DNA replication. In cancer cells with defective homologous recombination repair (HRR), such as those with BRCA mutations, these double-strand breaks cannot be efficiently repaired, leading to cell death through a concept known as synthetic lethality.[11] 1H-indazole-5-carboxylic acid derivatives can be designed to mimic the nicotinamide moiety of NAD+, the natural substrate of PARP, and competitively inhibit its enzymatic activity.[13]

  • Niraparib: A potent PARP inhibitor with an indazole carboxamide core, approved for the treatment of ovarian, fallopian tube, and primary peritoneal cancer.[1][12]

Objective: To assess the ability of a test compound to inhibit PARP activity within a cellular context.

Materials:

  • Cancer cell line with known PARP activity (e.g., HeLa)

  • Cell culture medium and supplements

  • Test compounds (1H-indazole-5-carboxylic acid derivatives) dissolved in DMSO

  • DNA damaging agent (e.g., hydrogen peroxide or methyl methanesulfonate)

  • Antibodies specific for poly(ADP-ribose) (PAR)

  • Secondary antibody conjugated to a fluorescent marker

  • 96-well imaging plates

  • High-content imaging system

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well imaging plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 1 hour).

  • Induction of DNA Damage: Induce DNA damage by adding a DNA damaging agent to the cells.

  • Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and permeabilize them with a detergent (e.g., 0.1% Triton X-100).

  • Immunostaining: Incubate the cells with a primary antibody against PAR, followed by a fluorescently labeled secondary antibody.

  • Imaging: Acquire images of the cells using a high-content imaging system.

  • Image Analysis: Quantify the fluorescence intensity of the PAR signal in each well.

  • Data Analysis: Calculate the percentage of PAR inhibition for each compound concentration relative to the control (no inhibitor). Determine the EC50 value by plotting the percentage of inhibition against the compound concentration.

Part 2: Anti-Inflammatory Applications of 1H-Indazole-5-Carboxylic Acid Derivatives

Chronic inflammation is a key driver of various diseases, including arthritis, inflammatory bowel disease, and certain cancers. 1H-indazole derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for the development of novel anti-inflammatory drugs.[14][15]

Mechanism of Action:

The anti-inflammatory effects of 1H-indazole derivatives are often attributed to their ability to inhibit key inflammatory mediators and pathways. This can include the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, and the modulation of pro-inflammatory cytokine production.[15]

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound in a rat model of acute inflammation.

Materials:

  • Wistar rats

  • Carrageenan solution (1% w/v in saline)

  • Test compounds (1H-indazole-5-carboxylic acid derivatives) formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.

  • Grouping: Divide the animals into different groups: vehicle control, positive control, and test compound groups (at various doses).

  • Compound Administration: Administer the test compounds or vehicle orally or intraperitoneally.

  • Induction of Inflammation: After a specific time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Part 3: Neurological Disorders: A Frontier for 1H-Indazole-5-Carboxylic Acid Derivatives

Emerging research suggests that 1H-indazole derivatives may have therapeutic potential in the treatment of neurological disorders, including neurodegenerative diseases and mood disorders.[16][17]

Monoamine Oxidase (MAO) Inhibition

MAO enzymes are responsible for the degradation of neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO can increase the levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and Parkinson's disease.[17]

Certain 1H-indazole-5-carboxamide derivatives have been identified as potent and selective inhibitors of MAO-B.[18][19] The indazole core and the carboxamide linkage are thought to be crucial for binding to the active site of the enzyme.

Objective: To determine the inhibitory activity of a test compound against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • Test compounds (1H-indazole-5-carboxylic acid derivatives) dissolved in DMSO

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Reaction Setup: In a 96-well black plate, add the MAO enzyme, HRP, and the test compound.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period.

  • Reaction Initiation: Initiate the reaction by adding the MAO substrate and Amplex Red reagent.

  • Incubation: Incubate the plate at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission) at regular intervals.

  • Data Analysis: Calculate the rate of reaction for each compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Other Neurological Targets

Research is ongoing to explore the potential of 1H-indazole-5-carboxylic acid derivatives against other neurological targets, including:

  • Glycogen synthase kinase-3 (GSK-3): Implicated in Alzheimer's disease and mood disorders.[17]

  • Sphingosine-1-phosphate receptor 5 (S1P5): A potential target for neurodegenerative diseases.[20]

Part 4: Data Presentation and Visualization

For clarity and ease of comparison, all quantitative data, such as IC50 and EC50 values, should be summarized in clearly structured tables.

Table 1: In Vitro Kinase Inhibitory Activity of 1H-Indazole-5-Carboxylic Acid Derivatives

Compound IDEGFR IC50 (nM)FGFR1 IC50 (nM)VEGFR2 IC50 (nM)
Compound A10.550.2150.8
Compound B5.225.180.4
Compound C150.8120.6450.2
Visualizing Signaling Pathways and Workflows

Visual representations are essential for understanding complex biological pathways and experimental procedures. The following diagrams are generated using Graphviz (DOT language).

Kinase_Inhibition_Pathway cluster_0 Cellular Signaling cluster_1 Intracellular Cascade cluster_2 Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor DownstreamSignaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Receptor->DownstreamSignaling Proliferation Cell Proliferation Survival, Angiogenesis DownstreamSignaling->Proliferation Inhibitor 1H-Indazole-5-Carboxylic Acid Derivative Inhibitor->Receptor Inhibition

Caption: Signaling pathway illustrating the mechanism of action of 1H-indazole-5-carboxylic acid derivatives as receptor tyrosine kinase inhibitors.

Experimental_Workflow_PARP start Seed Cancer Cells in 96-well Plate step1 Treat with 1H-Indazole Derivative start->step1 step2 Induce DNA Damage (e.g., H₂O₂) step1->step2 step3 Fix and Permeabilize Cells step2->step3 step4 Immunostain for Poly(ADP-ribose) (PAR) step3->step4 step5 Acquire Images (High-Content Imaging) step4->step5 end Quantify PAR Signal & Determine EC₅₀ step5->end

Caption: Experimental workflow for a cell-based PARP inhibition assay.

Conclusion

The 1H-indazole-5-carboxylic acid scaffold is a remarkably versatile platform for the design of novel therapeutic agents. Its derivatives have demonstrated significant potential across a range of therapeutic areas, most notably in oncology, inflammation, and neurology. The continued exploration of this chemical space, guided by a deep understanding of the underlying biology and the application of robust experimental methodologies, holds great promise for the future of drug discovery.

References

  • Abignente, E., et al. (1987). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Il Farmaco; Edizione Scientifica, 42(9), 653-664.
  • Zhang, S. G., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

  • Yadav, G., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Future Medicinal Chemistry, 13(15), 1347-1369. [Link]

  • Lai, A. Q., et al. (2025). 1H‐Indazole‐5‐Carboxylic Acid.
  • Wang, L., et al. (2012). Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives. European Journal of Medicinal Chemistry, 56, 145-154. [Link]

  • Qi, S., et al. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 271, 116443. [Link]

  • Frejat, F. O. A., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorganic Chemistry, 126, 105922. [Link]

  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry, 12(5), 785-791. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. [Link]

  • Li, J., et al. (2018). Indazole Derivatives: Promising Anti-tumor Agents. Anti-Cancer Agents in Medicinal Chemistry, 18(11), 1529-1541. [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(5), 2795-2802.
  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. The Royal Society of Chemistry.
  • Ningbo Inno Pharmchem Co., Ltd. (2026). 1H-Indazole-7-carboxylic Acid: A Key Intermediate for Cancer Drug Research. Retrieved from [Link]

  • Kumar, V., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13(28), 19335-19358. [Link]

  • Farooqui, M., et al. (2014). Synthesis, Antibacterial, Analgesic and Antiinflammatory Activities of Some New Biologically Important Indazole Derivatives.
  • Mondal, S., et al. (2022). Importance of Indazole against Neurological Disorders. Current Organic Chemistry, 26(15), 1459-1473. [Link]

  • Li, J., et al. (2017). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 125, 124-142. [Link]

  • Rajamanickam, V., et al. (2015). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 9(10), FF01-FF04. [Link]

  • University of New Orleans. (2020). Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. Retrieved from [Link]

  • Li, M., et al. (2019). Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. Molecules, 24(18), 3331. [Link]

  • Denya, I., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017).
  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry, 52(22), 7170-7185. [Link]

  • Google Patents. (2023). Carboxylic acid containing indanyl compounds for the treatment of neurodegenerative diseases.
  • Brazeau, J. F., et al. (2023). Carboxylic Acid-Containing Indanyl Compounds as S1P5 Modulators for Treating Neurodegenerative Diseases. ACS Medicinal Chemistry Letters, 14(7), 963-964. [Link]

  • Li, L., et al. (2023). Discovery of 5-((1H-indazol-3-yl) methylene)-2-thioxoimidazolidin-4-one derivatives as a new class of AHR agonists with anti-psoriasis activity in a mouse model. Bioorganic & Medicinal Chemistry Letters, 92, 129383. [Link]

  • Lee, J., et al. (2022). Discovery of potent indazole-based human glutaminyl cyclase (QC) inhibitors as Anti-Alzheimer's disease agents. European Journal of Medicinal Chemistry, 244, 114837. [Link]

  • Moriarty, K. J., et al. (2008). Discovery, SAR and X-ray structure of 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides as inhibitors of inducible T-cell kinase (Itk). Bioorganic & Medicinal Chemistry Letters, 18(20), 5545-5549. [Link]

  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

  • Wang, Y., et al. (2025). Design, development, and therapeutic applications of PARP-1 selective inhibitors. Expert Opinion on Drug Discovery, 20(9), 1089-1104. [Link]

  • J&K Scientific LLC. (n.d.). 1H-Indazole-5-boronic acid. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for Amide Coupling with 1H-Indazole-5-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Amide Bonds and the Indazole Scaffold in Medicinal Chemistry

The amide bond is a cornerstone of modern drug discovery, present in a vast array of pharmaceuticals due to its exceptional metabolic stability and ability to participate in hydrogen bonding, which is crucial for molecular recognition at biological targets.[1][2] The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in medicinal chemistry.[1][2]

The 1H-indazole scaffold is a privileged heterocycle in drug development, featuring in numerous compounds with a wide range of therapeutic applications, including anti-inflammatory, anti-tumor, and antiviral activities.[3][4] Consequently, the efficient and reliable formation of amide bonds with indazole-containing building blocks, such as 1H-indazole-5-carboxylic acid, is of paramount importance for the synthesis of novel drug candidates.

This application note provides a comprehensive guide to performing amide coupling reactions with 1H-indazole-5-carboxylic acid. It delves into the mechanistic rationale behind the choice of reagents and conditions, offers detailed, field-proven protocols, and provides troubleshooting advice to overcome common challenges.

Mechanistic Considerations for Amide Coupling

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[5] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that can readily react with the amine nucleophile. This activation is the central role of coupling reagents.

The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate, such as an active ester or an acylphosphonium or acyluronium salt.[6] This intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide, regenerating the coupling reagent's byproducts.

Amide_Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH (1H-Indazole-5-carboxylic acid) Activated_Intermediate Activated Intermediate (e.g., O-acylisourea, active ester) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Amine R'-NH2 Amide_Product Amide Product Activated_Intermediate->Amide_Product + Amine Byproducts Byproducts

Caption: Generalized mechanism of amide bond formation.

For a heterocyclic carboxylic acid like 1H-indazole-5-carboxylic acid, the choice of coupling reagent and conditions is critical to avoid potential side reactions, such as those involving the nitrogen atoms of the indazole ring. The acidic N-H proton of the indazole can potentially interfere with some coupling reactions, although many successful couplings are performed on the unprotected indazole with careful selection of the base and reaction conditions.[7]

Selecting the Appropriate Coupling Reagent

A variety of coupling reagents are available, each with its own advantages and disadvantages. The choice often depends on the specific substrates, scale of the reaction, and desired purity of the final product.

Coupling Reagent ClassExamplesAdvantagesDisadvantagesRecommended For
Carbodiimides EDC, DCC, DICCost-effective, widely used.[5][8]Can lead to racemization; DCC byproduct (DCU) is often insoluble and difficult to remove.[9]General purpose, large-scale synthesis.
Uronium/Aminium Salts HATU, HBTUHigh reactivity, fast reaction times, low racemization.[10]More expensive, can be moisture-sensitive.Difficult couplings, peptide synthesis, acid-sensitive substrates.
Phosphonium Salts PyBOP, BOPHigh reactivity, similar to uronium salts.Byproducts can be difficult to remove.When uronium salts are not effective.

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a popular choice due to the water-solubility of its urea byproduct, which simplifies purification through aqueous workup.[8]

HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is often the reagent of choice for challenging couplings, including those with heterocyclic carboxylic acids, due to its high efficiency and the formation of a highly reactive HOAt ester intermediate.[4][10]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific amine substrates. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is generally robust and suitable for a wide range of amines.

Materials:

  • 1H-Indazole-5-carboxylic acid

  • Amine of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Ethyl Acetate, DCM)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-indazole-5-carboxylic acid (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.

  • Add HATU (1.1 - 1.2 eq) to the solution and stir for 2-3 minutes.

  • Add DIPEA (2.0 - 3.0 eq) to the reaction mixture and stir for an additional 15-20 minutes at room temperature to allow for the pre-activation of the carboxylic acid.[11]

  • In a separate vial, dissolve the amine (1.0 - 1.2 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol) to afford the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a cost-effective and widely used method. The addition of HOBt (1-Hydroxybenzotriazole) forms an active ester that is less prone to side reactions and racemization.[8]

Materials:

  • 1H-Indazole-5-carboxylic acid

  • Amine of interest

  • EDC hydrochloride

  • HOBt hydrate

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Ethyl Acetate, DCM)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 1H-indazole-5-carboxylic acid (1.0 eq), the amine (1.0 - 1.1 eq), and HOBt (1.1 - 1.2 eq) in anhydrous DCM or DMF (to a concentration of ~0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.1 - 1.3 eq) portion-wise to the stirred solution.

  • If the amine is used as a hydrochloride salt, add a non-nucleophilic base such as DIPEA or NMM (1.1 eq for the salt, plus an additional 1.1 eq if the carboxylic acid is to be deprotonated).

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (1x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography or recrystallization to yield the pure amide.

Amide_Coupling_Workflow Start Start Reagents Combine Carboxylic Acid, Coupling Reagent, and Base in Solvent Start->Reagents Activation Pre-activation (Stir for 15-20 min) Reagents->Activation Amine_Addition Add Amine Solution Activation->Amine_Addition Reaction Stir at Room Temperature (Monitor by TLC/LC-MS) Amine_Addition->Reaction Workup Aqueous Workup (Wash with NaHCO3, Brine) Reaction->Workup Purification Dry, Concentrate, and Purify (Column Chromatography) Workup->Purification Product Pure Amide Product Purification->Product

Caption: General workflow for amide coupling reactions.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive coupling reagent (hydrolyzed).Sterically hindered amine or carboxylic acid.Insufficient base.Low reaction temperature.Use fresh, high-purity coupling reagents.Switch to a more powerful coupling reagent (e.g., EDC to HATU).Increase reaction temperature or prolong reaction time.Ensure adequate base is present, especially if using amine salts.
Side Product Formation Epimerization (for chiral substrates).Reaction at the indazole nitrogen.Formation of N-acylurea byproduct (with carbodiimides).Add HOBt or HOAt to suppress side reactions.Optimize the base and reaction temperature.For carbodiimide reactions, add HOBt to trap the O-acylisourea intermediate.
Difficult Purification Byproducts from the coupling reagent are co-eluting with the product.For EDC, ensure thorough aqueous washes to remove the water-soluble urea byproduct.For DCC, filter the reaction mixture to remove the insoluble DCU before workup.[9] Optimize chromatography conditions.

Conclusion

The amide coupling of 1H-indazole-5-carboxylic acid is a robust and versatile reaction that provides access to a wide array of potentially bioactive molecules. A thorough understanding of the reaction mechanism and the careful selection of coupling reagents and conditions are key to achieving high yields and purity. The protocols outlined in this application note, particularly the HATU-mediated procedure, have proven to be reliable methods for the synthesis of indazole-containing amides. As with any chemical synthesis, empirical optimization for each specific substrate combination is often necessary to achieve the best results.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • G-Smatt, N., et al. (2022). Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings. ChemRxiv. [Link]

  • AAPPTec. (n.d.). Coupling Reagents. [Link]

  • Reddit. (2022, March 24). amide coupling help. r/Chempros. [Link]

  • Ishizumi, K., et al. (1975). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Journal of Medicinal Chemistry, 18(9), 942-945. [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(5), 2795-2802. [Link]

  • Gundu, S., et al. (2007). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Tetrahedron Letters, 48(42), 7449-7452. [Link]

  • Bandgar, B. P., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(1), 225-228. [Link]

Sources

Application Notes: Strategic Use of 1H-Indazole-5-Carboxylic Acid in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold in Modern Drug Discovery

The 1H-indazole core is a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, bicyclic structure, rich in hydrogen bond donors and acceptors, serves as an excellent framework for presenting diverse functional groups in a defined three-dimensional space. This has led to its incorporation into a multitude of clinically successful drugs and development candidates, including kinase inhibitors like Pazopanib and Axitinib, and antiemetics such as Granisetron.[3] 1H-Indazole-5-carboxylic acid is a particularly valuable building block, offering a strategic carboxylic acid handle for derivatization, making it an ideal starting point for the construction of combinatorial libraries using solid-phase synthesis (SPS).

This guide provides a comprehensive framework for the effective immobilization and derivatization of 1H-indazole-5-carboxylic acid on solid supports. We will delve into the critical decision-making processes, from resin selection to cleavage strategies, and provide detailed, field-tested protocols. The causality behind each experimental choice will be explained to empower researchers to adapt and troubleshoot their syntheses effectively.

Core Principles & Strategic Considerations

The successful application of 1H-indazole-5-carboxylic acid in SPS hinges on several key considerations that differ from standard solid-phase peptide synthesis (SPPS) with amino acids.

  • Resin and Linker Selection: The choice of resin dictates the conditions under which the final product is cleaved. For producing compounds with a C-terminal carboxylic acid, an acid-labile linker is required. The two most common choices are 2-Chlorotrityl Chloride (2-CTC) resin and Wang resin.

    • 2-CTC Resin: This is often the preferred choice for sensitive substrates.[4] The linkage is extremely acid-labile, allowing for cleavage under very mild conditions (e.g., dilute trifluoroacetic acid [TFA]), which helps preserve the integrity of the indazole ring and other sensitive functional groups. Loading is achieved under non-activating, base-catalyzed conditions, preventing potential side reactions with the indazole core.[3][5]

    • Wang Resin: This resin utilizes a p-alkoxybenzyl alcohol linker, which is also cleaved by TFA but requires stronger acid concentrations (typically >50%) than 2-CTC resin.[6][7] Loading requires activation of the carboxylic acid, which can introduce risks of side reactions or racemization if chiral centers are present.[6][7] A potential, though less documented, risk with indazoles is the alkylation of the electron-rich pyrazole ring by the benzyl-type carbocation generated from the linker during cleavage, a known side-reaction with tryptophan.[8]

  • The Indazole N-H Proton: The 1H-indazole tautomer is the most thermodynamically stable form.[1] The N-H proton is acidic and its reactivity must be considered.

    • Protection Strategy: While solution-phase syntheses sometimes employ N-protection (e.g., with a SEM group), this is often unnecessary in SPS.[9] During the coupling step, the base (e.g., DIPEA) will deprotonate the N-H, which is generally unproblematic. However, if N-alkylation or other side reactions are observed, an orthogonal N-H protecting group strategy may be warranted.[10][11]

    • Regiochemistry: Derivatization of the unprotected N-H can lead to a mixture of N-1 and N-2 isomers. Subsequent reactions should be designed to be compatible with this potential mixture or to favor one isomer.

  • Coupling Chemistry: Activating the carboxyl group of the incoming building block is the core of chain elongation.

    • Reagent Selection: Aminium/uronium salt-based reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) are highly recommended.[12][13] HATU is known for its high efficiency, fast reaction rates, and low rates of epimerization, performing well even with hindered substrates.[12][13] It is used in conjunction with a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA).

Experimental Protocols & Workflows

The following protocols provide a validated starting point for synthesis. Researchers should optimize conditions based on their specific substrates and analytical results.

Workflow Overview: Immobilization and Elongation

The general workflow involves resin preparation, loading of the indazole scaffold, and subsequent chain elongation before final cleavage.

G cluster_prep Resin Preparation cluster_load Scaffold Immobilization cluster_elong Chain Elongation (Iterative) Resin Select Resin (e.g., 2-CTC) Swell Swell Resin in DCM Resin->Swell Prepare Dissolve Indazole & DIPEA in DCM Swell->Prepare Load Add Solution to Resin React for 2-4h Prepare->Load Cap Cap Unreacted Sites (DCM/MeOH/DIPEA) Load->Cap Wash_Load Wash & Dry Resin Cap->Wash_Load Deprotect Fmoc Deprotection (20% Piperidine/DMF) Wash_Load->Deprotect Wash_Dep Wash Deprotect->Wash_Dep Couple Couple Next Building Block (HATU/DIPEA/DMF) Wash_Dep->Couple Wash_Coup Wash Couple->Wash_Coup caption Fig. 1: General workflow for solid-phase synthesis.

Caption: Fig. 1: General workflow for solid-phase synthesis.

Protocol 1: Loading of 1H-Indazole-5-Carboxylic Acid onto 2-CTC Resin

This protocol is recommended for its mild conditions, which minimize potential side reactions.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, ~1.2 mmol/g)

  • 1H-Indazole-5-carboxylic acid

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol (MeOH)

  • Capping Solution: DCM/MeOH/DIPEA (17:2:1, v/v/v)

Procedure:

  • Resin Swelling: Place the 2-CTC resin (1.0 eq, e.g., 0.5 g) in a reaction vessel. Add anhydrous DCM (~10 mL/g of resin) and allow the resin to swell for 30 minutes with gentle agitation.

  • Solution Preparation: In a separate flask, dissolve 1H-indazole-5-carboxylic acid (0.8-1.0 eq relative to resin capacity) in anhydrous DCM. A minimal amount of DMF can be added if solubility is an issue. Add DIPEA (3.0 eq relative to the acid).

  • Loading: Drain the swelling solvent from the resin. Immediately add the solution from Step 2 to the swelled resin.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours. The progress can be monitored by taking a small sample of the supernatant and analyzing for the presence of unreacted indazole by LC-MS.

  • Capping: Drain the reaction solution. To cap any unreacted trityl chloride sites, add the Capping Solution and agitate for 30-60 minutes.[14]

  • Washing: Drain the capping solution. Wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x).

  • Drying: Dry the resin in vacuo to a constant weight. The final loading can be estimated by the weight gain or determined spectrophotometrically after cleaving a small, known amount of resin.

Protocol 2: HATU-Mediated Amide Coupling

This protocol describes the coupling of an Fmoc-protected amino acid to the resin-bound indazole scaffold. The same procedure is used for subsequent couplings after Fmoc deprotection.

Materials:

  • Indazole-loaded resin from Protocol 1

  • Fmoc-protected amino acid (or other carboxylic acid building block)

  • HATU

  • DIPEA

  • DMF, anhydrous

Procedure:

  • Resin Preparation: Swell the indazole-loaded resin in anhydrous DMF for 30 minutes. (If starting after a previous coupling, perform Fmoc deprotection first with 20% piperidine in DMF for 20 min, followed by extensive DMF washing).

  • Activation: In a separate flask, dissolve the Fmoc-amino acid (3.0 eq relative to resin loading) and HATU (2.9 eq) in anhydrous DMF. Add DIPEA (6.0 eq).

  • Pre-activation (Optional but Recommended): Allow the activation mixture to stand for 2-5 minutes at room temperature.[15]

  • Coupling: Drain the DMF from the swelled resin. Add the activated amino acid solution to the resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Check for reaction completion using a qualitative test (e.g., Kaiser test for primary amines). If the test is positive, indicating incomplete coupling, the coupling step can be repeated.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x), DCM (3x), and MeOH (3x) to prepare for the next cycle or final cleavage.

G cluster_activation Activation cluster_coupling Coupling AA Fmoc-AA ActiveEster OAt Active Ester AA->ActiveEster HATU HATU HATU->ActiveEster DIPEA DIPEA DIPEA->ActiveEster ResinIndazole Resin-Indazole-NH₂ (Deprotected) ActiveEster->ResinIndazole Acylation CoupledProduct Resin-Indazole-NH-CO-AA-Fmoc ResinIndazole->CoupledProduct caption Fig. 2: HATU-mediated amide bond formation.

Caption: Fig. 2: HATU-mediated amide bond formation.

Protocol 3: Cleavage and Final Deprotection

This protocol uses a standard TFA cocktail suitable for most sequences.

Materials:

  • Final, dried peptidyl-resin

  • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) (v/v/v)

  • Cold diethyl ether

Procedure:

  • Preparation: Place the dried resin in a reaction vessel.

  • Cleavage: Add the cleavage cocktail (~10 mL/g of starting resin). Agitate at room temperature for 2-3 hours.

  • Filtration: Filter the resin and collect the filtrate. Wash the resin twice with a small volume of fresh TFA.

  • Precipitation: Combine the filtrates and add to a 10-fold volume of cold diethyl ether. A white precipitate of the crude product should form.

  • Isolation: Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation. Centrifuge the mixture, decant the ether, and wash the pellet with cold ether twice more.

  • Drying: Dry the crude product under a stream of nitrogen or in vacuo.

  • Purification: Purify the crude product, typically by reverse-phase HPLC.

Data Summary & Troubleshooting

Parameter Recommendation Rationale & Expert Insights
Resin 2-Chlorotrityl Chloride (2-CTC)Extremely acid-sensitive linker allows for mild cleavage, preserving the indazole core. Avoids pre-activation of the indazole carboxylic acid during loading.[4][5]
Loading Reagents 1H-Indazole-5-COOH, DIPEASimple, non-activating conditions prevent side reactions. DIPEA acts as a non-nucleophilic base to facilitate esterification.[5]
Coupling Reagent HATU / DIPEAHigh coupling efficiency and low racemization risk. Superior for potentially hindered couplings involving the heterocyclic scaffold.[12][16]
Cleavage Cocktail TFA / H₂O / TIS (95:2.5:2.5)TIS is a scavenger for carbocations generated during cleavage, protecting nucleophilic residues. Water aids solubility.[17]
Potential Side Reaction N-AlkylationThe indazole N-H could be alkylated by carbocations from protecting groups or the linker. Monitor crude product for +77 or +133 Da adducts. If observed, consider adding a scavenger like ethanedithiol (EDT) to the cleavage cocktail.
Incomplete Coupling Double CoupleIf the Kaiser test is positive after the first coupling, repeat the coupling step with fresh reagents before proceeding to deprotection.

References

  • Peptideweb.com. Loading protocols.[Link]

  • Shaikh, A. et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Walsh Medical Media. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin.[Link]

  • Nowick, J. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UC Irvine, Department of Chemistry. [Link]

  • Aapptec Peptides. Technical Support Information Bulletin 1073 - Wang Resin.[Link]

  • Albericio, F. et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers. [Link]

  • Aapptec Peptides. Coupling Reagents.[Link]

  • Aapptec Peptides. Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin.[Link]

  • Giraud, M. et al. (2007). Solid Phase Preparation of 1,3-Disubstituted Indazole derivatives. ResearchGate. [Link]

  • Jubilut, G. N. et al. (2001). Evaluation of the Trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole Cleavage Procedure for Application in Solid-Phase Peptide Synthesis. Journal of the Brazilian Chemical Society. [Link]

  • Reddy, C. S. et al. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Zhang, D. et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Szabó, R. et al. (2019). General TFA cleavage of the Trp-containing peptide synthesized on Wang resin. ResearchGate. [Link]

  • Merck Millipore. Novabiochem® Coupling reagents.[Link]

  • Luo, G. et al. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry. [Link]

  • Wang, H. et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Reddit. r/Chempros - HATU coupling - what's the best order?[Link]

  • Sandhya, K. & Ravindranath, B. (2008). A protocol for racemization-free loading of Fmoc-amino acids to Wang resin. Tetrahedron Letters. [Link]

  • Mesa Labs. SPPS Tips For Success Handout.[Link]

  • Siddiqui, S. et al. (2023). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Pharmaceuticals. [Link]

  • Aapptec. SYNTHESIS NOTES.[Link]

Sources

Application Notes and Protocols for the N-Alkylation of 1H-Indazole-5-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The N-alkylation of indazoles is a cornerstone of medicinal chemistry, unlocking a vast chemical space for the development of novel therapeutics. The indazole nucleus, particularly when functionalized with a carboxylic acid, serves as a critical pharmacophore in numerous biologically active compounds. However, the inherent tautomerism of the indazole ring presents a significant synthetic challenge: the regioselective alkylation at either the N1 or N2 position. Direct alkylation often yields a mixture of isomers, necessitating tedious and often costly chromatographic separation.[1][2]

This comprehensive guide provides two robust and field-proven protocols for the N-alkylation of 1H-indazole-5-carboxylic acid. We will explore both a direct alkylation strategy and a highly regioselective two-step approach involving a protective esterification/deprotection sequence. The causality behind experimental choices, self-validating system designs, and authoritative references are integrated throughout to ensure scientific integrity and practical success.

Understanding the Challenge: N1 vs. N2 Regioselectivity

The indazole anion is a mesomeric system, meaning the negative charge is delocalized over both nitrogen atoms. This leads to comparable nucleophilicity at both N1 and N2, often resulting in poor regioselectivity during alkylation under standard SN2 conditions.[3] The final ratio of N1 to N2 isomers is highly dependent on factors such as the choice of base, solvent, counterion, and the steric and electronic properties of both the indazole substrate and the alkylating agent.[4][5] Achieving high regioselectivity is paramount for efficient synthesis and to avoid the need for challenging isomer separations.

Protocol 1: Direct N1-Alkylation of 1H-Indazole-5-Carboxylic Acid

This protocol leverages the findings from studies on related indazole carboxylic acids, where direct alkylation of the free acid can be achieved with high N1 selectivity under specific conditions.[6] This method is advantageous for its atom economy and fewer synthetic steps.

Causality Behind Experimental Choices:
  • Base Selection (Sodium Hydride): A strong, non-nucleophilic base like sodium hydride (NaH) is crucial. It serves a dual purpose: deprotonating the carboxylic acid and the indazole N-H. Using an excess of NaH ensures the formation of the dianion, which can influence the regioselectivity of the subsequent alkylation. The use of NaH in an aprotic solvent like THF has been shown to favor N1 alkylation.[1][4]

  • Solvent (Anhydrous DMF): Anhydrous dimethylformamide (DMF) is an excellent polar aprotic solvent for SN2 reactions, effectively solvating the cation and leaving the indazole anion highly reactive. Its high boiling point also allows for a wide range of reaction temperatures.

  • Temperature Control: The reaction is initiated at a low temperature to control the exothermic deprotonation and then gradually warmed to room temperature to drive the alkylation to completion.

Experimental Protocol:
  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1H-indazole-5-carboxylic acid (1.0 eq).

  • Suspension: Suspend the starting material in anhydrous dimethylformamide (DMF, approximately 10 mL per gram of starting material).

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) portion-wise over 15-20 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Stirring: Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (e.g., alkyl bromide or iodide, 1.2 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 3-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding methanol to consume any excess NaH, followed by the dropwise addition of water.

  • Workup: Acidify the aqueous mixture to pH 3-4 with 1 M HCl. Extract the product with ethyl acetate (3 x volume of the aqueous phase).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N1-alkyl-1H-indazole-5-carboxylic acid.

Data Presentation: Expected Outcomes for Direct Alkylation
Alkylating AgentBaseSolventTemperatureN1:N2 RatioExpected Yield
Pentyl BromideNaH (3.0 eq)DMFRoom Temp>99:151-96%[6]
Methyl IodideNaH (3.0 eq)DMFRoom TempHighly N1 selectiveGood to Excellent
Benzyl BromideNaH (3.0 eq)DMFRoom TempHighly N1 selectiveGood to Excellent

Protocol 2: Highly Regioselective N1-Alkylation via Ester Protection

For substrates or alkylating agents where direct alkylation provides poor selectivity, a more robust, two-step approach is recommended. This method involves the initial protection of the carboxylic acid as an ester, followed by a highly N1-selective alkylation, and concluding with deprotection. This strategy has been shown to be scalable and completely selective for the N1 isomer, with no detectable N2 product.[3]

Workflow Diagram:

workflow cluster_esterification Step 1: Esterification cluster_alkylation Step 2: N1-Alkylation cluster_deprotection Step 3: Hydrolysis Start 1H-Indazole-5-carboxylic acid Ester Methyl 1H-indazole-5-carboxylate Start->Ester SOCl2, MeOH Alkylation Methyl 1-alkyl-1H-indazole-5-carboxylate Ester->Alkylation 1. Aldehyde/Ketone, p-TsOH 2. Reduction (e.g., H2, Pt/C) FinalProduct 1-Alkyl-1H-indazole-5-carboxylic acid Alkylation->FinalProduct LiOH or NaOH, THF/H2O

Caption: Workflow for the three-step N1-alkylation of 1H-indazole-5-carboxylic acid.

Step 2a: Experimental Protocol - Esterification
  • Suspension: Suspend 1H-indazole-5-carboxylic acid (1.0 eq) in methanol (10 mL per gram of acid).

  • Chlorination: Cool the suspension to 0 °C and add thionyl chloride (SOCl2, 1.5 eq) dropwise.

  • Reflux: Warm the mixture to reflux and heat for 4 hours.

  • Workup: Cool to room temperature and concentrate under reduced pressure. Add saturated aqueous sodium bicarbonate solution until the pH is neutral.

  • Extraction: Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 1H-indazole-5-carboxylate, which can often be used in the next step without further purification.

Step 2b: Experimental Protocol - N1-Alkylation of the Ester

This innovative procedure proceeds through an enamine intermediate, which is then reduced to afford the N1-alkylated product with exceptional regioselectivity.[3]

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add methyl 1H-indazole-5-carboxylate (1.0 eq), the desired aldehyde or ketone (1.5 eq), a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq), and toluene.

  • Enamine Formation: Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is evolved.

  • Reduction: Cool the reaction mixture to room temperature. The intermediate enamine can be isolated or, more conveniently, used directly. Dilute with a suitable solvent like methanol or ethyl acetate and add a hydrogenation catalyst (e.g., 5% Pt/C or Pd/C).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the crude methyl 1-alkyl-1H-indazole-5-carboxylate. Purify by column chromatography if necessary.

Step 2c: Experimental Protocol - Hydrolysis (Deprotection)
  • Dissolution: Dissolve the methyl 1-alkyl-1H-indazole-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Saponification: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq) and stir at room temperature or gently heat (e.g., 40-50 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Acidification: Cool the reaction mixture to 0 °C and acidify with 1 M HCl to a pH of 3-4.

  • Extraction: Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 1-alkyl-1H-indazole-5-carboxylic acid.

Troubleshooting and Key Considerations

  • Poor Regioselectivity in Direct Alkylation: If a mixture of N1 and N2 isomers is obtained, consider switching to the more selective two-step protocol. Alternatively, optimization of the base and solvent system for direct alkylation may be required. The use of cesium carbonate in DMF has also been reported to influence regioselectivity.[7]

  • Incomplete Reactions: Ensure all reagents and solvents are anhydrous, as water can quench the base and hinder the reaction. If the alkylating agent is unreactive, consider increasing the reaction temperature or using a more reactive electrophile (e.g., switching from an alkyl bromide to an iodide).

  • Side Reactions: The carboxylic acid group can potentially be esterified by alcoholic solvents if strong acids are present. During the workup of direct alkylation, ensure the quenching is performed carefully to avoid uncontrolled reactions.

  • Purification Challenges: The N1 and N2 isomers can sometimes be difficult to separate by column chromatography. Careful selection of the eluent system and the use of high-performance flash chromatography can be beneficial. The final carboxylic acid products can often be purified by recrystallization.

Conclusion

The N-alkylation of 1H-indazole-5-carboxylic acid is a critical transformation for the synthesis of many important pharmaceutical compounds. The choice between a direct alkylation and a protection-alkylation-deprotection strategy will depend on the specific substrate, the desired alkyl group, and the required level of regioselectivity. The protocols provided herein offer robust and well-precedented methods to achieve the desired N1-alkylated products. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can efficiently access these valuable building blocks for drug discovery and development.

References

  • Development of a selective and scalable N1-indazole alkylation. RSC Adv., 2024, 14 , 6539-6547. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein J. Org. Chem., 2021, 17 , 1939-1951. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Results in Chemistry, 2024, 7 , 101419. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

  • Generally, direct alkylation of 1H-indazoles leads to a mixture of N1- and N2-substituted products. Various Sources.
  • Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. [Link]

  • Process for preparing 1-methylindazole-3-carboxylic acid.
  • 1-(5-Carboxyindazol-1-yl)propan-2-ones as Dual Inhibitors of Cytosolic Phospholipase A 2 α and Fatty Acid Amide Hydrolase: Bioisosteric Replacement of the Carboxylic Acid Moiety. PubMed. [Link]

  • 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses. [Link]

  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Diva-portal.org. [Link]

  • As literature precedence shows, the combination of Cs2CO3 in DMF has been commonly employed to achieve indazole N-alkyl
  • Enthalpy of formation for indazoles (indazole, 1H-indazole-3-carboxylic acid, 1H-indazole-5-carboxylic acid, 1H-indazole-6-carboxylic acid and 1-methyl-1H-indazole-6-carboxylic methyl ester): experimental and theoretical studies. ResearchGate. [Link]

  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Chemistry, 2024, 40 , 100603. [Link]

  • Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.

Sources

Application Notes & Protocols: Leveraging 1H-Indazole-5-Carboxylic Acid in Modern Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic application of 1H-indazole-5-carboxylic acid in cancer research. This document provides in-depth scientific context, validated experimental protocols, and data interpretation guidance.

I. Introduction: The Strategic Importance of the Indazole Scaffold in Oncology

The indazole nucleus, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the development of targeted cancer therapeutics.[1][2] Its rigid structure and ability to form key hydrogen bonds allow it to serve as an effective bioisostere for native purine bases, enabling potent and selective interactions with various enzymatic targets crucial for cancer cell proliferation and survival.[1] Several FDA-approved drugs, including the multi-kinase inhibitors Axitinib and Pazopanib, are built upon this core structure, underscoring its clinical significance.[3][4]

1H-indazole-5-carboxylic acid, specifically, is not typically a final drug candidate itself but rather a critical starting material or key intermediate for the synthesis of a diverse array of potent anti-cancer agents.[5] Its carboxylic acid functional group provides a versatile handle for chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[1][5] This guide will explore how to leverage this foundational molecule to develop and evaluate novel indazole-based compounds for cancer research.

II. Core Application: A Scaffold for Kinase and PARP Inhibitor Development

The primary application of 1H-indazole-5-carboxylic acid in oncology is as a foundational building block for synthesizing inhibitors of two major classes of cancer targets: protein kinases and Poly(ADP-ribose) polymerase (PARP).

A. Mechanism of Action: Targeting Key Cancer Pathways

1. Protein Kinase Inhibition:

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer.[3] Indazole-based compounds have been successfully designed to target various kinases involved in tumor growth, angiogenesis, and metastasis, such as:

  • VEGFR (Vascular Endothelial Growth Factor Receptor): Crucial for angiogenesis (the formation of new blood vessels that supply tumors).[1]

  • EGFR (Epidermal Growth Factor Receptor): Often overexpressed or mutated in various cancers, driving cell proliferation.[2][6]

  • c-Met: A receptor tyrosine kinase implicated in cell motility, invasion, and metastasis.[6]

  • TTK (Threonine Tyrosine Kinase): Involved in the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis.[2]

Derivatives of 1H-indazole-5-carboxylic acid are typically designed to bind to the ATP-binding pocket of these kinases, competing with the endogenous ATP and thereby blocking the downstream signaling cascade that promotes cancer cell growth and survival.

2. PARP Inhibition and Synthetic Lethality:

PARP enzymes, particularly PARP-1 and PARP-2, are essential for the repair of single-strand DNA breaks.[7] In cancers with mutations in the BRCA1 or BRCA2 genes, the primary pathway for repairing double-strand DNA breaks is already compromised.[7] Inhibiting PARP in these "BRCA-mutant" cells creates a state of "synthetic lethality": the accumulation of unrepaired DNA damage leads to cell death.[7][8] The FDA-approved drug Niraparib, an indazole-based PARP inhibitor, exemplifies this therapeutic strategy.[9] The carboxamide moiety, often derived from a carboxylic acid precursor, is crucial for binding to the NAD+ pocket of the PARP enzyme.[8][9]

B. Visualizing the Strategy: From Scaffold to Target

The following diagram illustrates the central role of 1H-indazole-5-carboxylic acid as a starting point for developing inhibitors that target distinct cancer-relevant pathways.

G cluster_0 Core Scaffold cluster_1 Synthetic Derivatization cluster_2 Resulting Inhibitor Classes cluster_3 Cellular Targets & Pathways Indazole_Acid 1H-Indazole-5-Carboxylic Acid Amide_Coupling Amide Coupling, Esterification, etc. Indazole_Acid->Amide_Coupling Suzuki_Coupling Suzuki Coupling, Cross-Coupling Rxns Indazole_Acid->Suzuki_Coupling PARP_Inhibitors PARP Inhibitors (e.g., Niraparib-like) Amide_Coupling->PARP_Inhibitors Kinase_Inhibitors Kinase Inhibitors (e.g., Axitinib-like) Suzuki_Coupling->Kinase_Inhibitors Kinase_Pathway EGFR, VEGFR, c-Met, TTK (Proliferation, Angiogenesis) Kinase_Inhibitors->Kinase_Pathway PARP_Pathway PARP-1/2 (DNA Damage Repair) PARP_Inhibitors->PARP_Pathway

Caption: Synthetic pathways from 1H-indazole-5-carboxylic acid to major cancer drug classes.

III. Experimental Protocols: A Step-by-Step Guide

This section provides detailed, field-proven protocols for the synthesis and evaluation of novel anti-cancer agents derived from 1H-indazole-5-carboxylic acid.

A. Protocol 1: Synthesis of Indazole-5-Carboxamide Derivatives

This protocol describes a general method for coupling 1H-indazole-5-carboxylic acid with various amines to generate a library of carboxamide derivatives, a common structural motif in PARP inhibitors.[10]

Rationale: Amide bond formation is a robust and versatile reaction. Using coupling agents like EDC and HOBt minimizes side reactions and allows for efficient synthesis under mild conditions, preserving the integrity of other functional groups.[10] This approach enables the rapid generation of a diverse library of compounds for screening.

Materials:

  • 1H-indazole-5-carboxylic acid

  • Desired amine (e.g., benzylamine, various substituted anilines)

  • N,N-Dimethylformamide (DMF), anhydrous

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl)

  • Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Ethyl acetate (EtOAc), 10% Sodium Bicarbonate (NaHCO₃) solution, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1H-indazole-5-carboxylic acid (1.0 equivalent) in anhydrous DMF.

  • Activation: Add HOBt (1.2 equivalents) and EDC.HCl (1.2 equivalents) to the solution. Stir at room temperature for 15-30 minutes. This step forms the active ester intermediate.

  • Amine Addition: Add the desired amine (1.0-1.1 equivalents) and TEA (3.0 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Work-up: Pour the reaction mixture into ice-cold water. An off-white or pale yellow precipitate should form. If no precipitate forms, extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Extraction & Washing: Combine the organic layers. Wash sequentially with 10% NaHCO₃ solution (to remove unreacted acid and HOBt), water, and finally brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes to yield the pure carboxamide derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

B. Protocol 2: In Vitro Antiproliferative Activity (MTT Assay)

This protocol is a standard colorimetric assay to assess the cytotoxicity of newly synthesized compounds against a panel of human cancer cell lines.[11][12]

Rationale: The MTT assay is a reliable and high-throughput method to measure cell viability. It relies on the ability of mitochondrial reductase enzymes in living cells to convert the yellow tetrazolium salt (MTT) into purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the determination of the compound's IC₅₀ (the concentration required to inhibit 50% of cell growth).

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer).[1][11]

  • Normal human cell line for selectivity assessment (e.g., human dermal fibroblasts).[11]

  • RPMI-1640 or DMEM cell culture medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Synthesized indazole derivatives (dissolved in DMSO to create a 10 mM stock).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized indazole compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (vehicle control) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium containing 10 µL of the 5 mg/mL MTT stock solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis (e.g., using GraphPad Prism software).

C. Protocol 3: In Vitro Kinase Inhibition Assay

This protocol outlines a general method to determine if a synthesized indazole derivative can inhibit a specific protein kinase (e.g., EGFR, VEGFR-2).[1] Commercial kits are widely available for this purpose.

Rationale: This assay directly measures the enzymatic activity of the target kinase. By quantifying the amount of phosphorylated substrate in the presence of the inhibitor, a direct measure of inhibitory potency (IC₅₀) can be obtained. This confirms that the observed anti-proliferative effect is due to on-target inhibition.

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR-2).

  • Kinase-specific substrate (e.g., a synthetic peptide).

  • ATP.

  • Kinase assay buffer.

  • Synthesized indazole derivative.

  • A detection system (e.g., ADP-Glo™, LanthaScreen™, HTRF®).

  • 384-well assay plates (low volume, white or black depending on the detection method).

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the indazole derivative in the appropriate assay buffer. Prepare a solution of the kinase and substrate/ATP mixture according to the manufacturer's protocol.

  • Reaction Initiation: In a 384-well plate, add the kinase, the inhibitor at various concentrations, and initiate the reaction by adding the ATP/substrate mixture.

  • Incubation: Incubate the plate at the recommended temperature (usually 25-30°C) for the specified time (e.g., 60 minutes).

  • Reaction Termination & Detection: Stop the reaction and add the detection reagents as per the kit's instructions. This step typically involves quantifying the amount of ADP produced or the amount of phosphorylated substrate.

  • Signal Measurement: Read the plate on a suitable plate reader (e.g., luminometer, fluorescence reader).

  • Data Analysis: Convert the raw signal to percent inhibition relative to no-inhibitor controls. Plot the percent inhibition against the log of the inhibitor concentration and calculate the IC₅₀ value using a suitable curve-fitting model.

IV. Data Presentation and Interpretation

Quantitative data from these assays should be summarized for clear comparison.

Table 1: Antiproliferative Activity of Novel Indazole Derivatives
Compound IDModification on Indazole CoreIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HCT-116IC₅₀ (µM) vs. A549Selectivity Index (Normal/Cancer)
IND-001 5-carboxamide (benzyl)15.221.518.9>5
IND-002 5-carboxamide (4-fluoroaniline)2.53.14.6>10
IND-003 5-ethylsulfonyl-3-carboxamide0.81.20.9>20
Doxorubicin (Positive Control)0.50.70.6~1.5

Selectivity Index = IC₅₀ in normal cells / IC₅₀ in cancer cells (e.g., HCT-116).

Interpretation: A lower IC₅₀ value indicates higher potency. A higher selectivity index is desirable, as it suggests the compound is more toxic to cancer cells than to normal cells. For instance, IND-003 shows sub-micromolar potency and a favorable selectivity profile compared to the standard chemotherapeutic agent, Doxorubicin.

V. Workflow Visualization

The following diagram outlines the logical workflow from synthesis to initial biological evaluation.

G A Start: 1H-Indazole-5-Carboxylic Acid B Protocol 1: Synthetic Derivatization (e.g., Amide Coupling) A->B C Library of Novel Indazole Compounds B->C D Protocol 2: In Vitro Cytotoxicity Screen (MTT Assay) C->D E Identify 'Hit' Compounds (Potent & Selective) D->E F Protocol 3: Mechanism of Action Study (e.g., Kinase Inhibition Assay) E->F G Validated Lead Compound for Further Preclinical Study F->G

Caption: Drug discovery workflow for indazole-based anti-cancer agents.

VI. References

  • Frejat, F. O. A., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorganic Chemistry, 126, 105922. Available at: [Link]

  • Kushwaha, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(11), 1795-1817. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. RSC Advances, 13(42), 29749-29767. Available at: [Link]

  • Li, S., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4983. Available at: [Link]

  • Ghandi, M., et al. (2022). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Pharmaceutical Sciences, 28(4), 548-560. Available at: [Link]

  • Zhang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15729-15738. Available at: [Link]

  • McCoull, W., et al. (2017). Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. Journal of Medicinal Chemistry, 60(7), 3187-3197. Available at: [Link]

  • Wang, Z., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. Available at: [Link]

  • Cooper, A., et al. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 27(19), 4575-4579. Available at: [Link]

  • Wang, Y., et al. (2020). Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. Molecules, 25(17), 3931. Available at: [Link]

  • Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5858-5868. Available at: [Link]

  • Jones, P., et al. (2009). 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry, 52(22), 7170-7185. Available at: [Link]

  • Moriarty, K. J., et al. (2008). Discovery, SAR and X-ray structure of 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides as inhibitors of inducible T-cell kinase (Itk). Bioorganic & Medicinal Chemistry Letters, 18(20), 5545-5549. Available at: [Link]

  • Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]

  • Din, H. U., et al. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules, 27(19), 6729. Available at: [Link]

  • Dana-Farber Cancer Institute. (2016, November 17). What is a PARP Inhibitor? | Science Illustrated [Video]. YouTube. Available at: [Link]

  • Thangavel, N., et al. (2015). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 9(12), FF01-FF05. Available at: [Link]

Sources

Application Notes and Protocols for Anti-inflammatory Studies of 1H-Indazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating 1H-Indazole-5-Carboxylic Acid Derivatives in Inflammation

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] The indazole nucleus is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities such as anti-inflammatory, anticancer, and antimicrobial effects.[2][3][4][5] Notably, established non-steroidal anti-inflammatory drugs (NSAIDs) like benzydamine feature the 1H-indazole core, highlighting the therapeutic potential of this heterocyclic system.[2][6]

This document provides a comprehensive guide for researchers investigating the anti-inflammatory properties of novel 1H-indazole-5-carboxylic acid derivatives. The inclusion of the carboxylic acid moiety at the 5-position offers a strategic point for chemical modification to optimize potency, selectivity, and pharmacokinetic profiles. These application notes will detail the synthesis, in vitro screening, and in vivo evaluation of this promising class of compounds, providing both the "how" and the "why" behind the experimental designs.

Synthesis and Characterization of 1H-Indazole-5-Carboxylic Acid Derivatives

The synthesis of 1H-indazole-5-carboxylic acid derivatives is a critical first step. The versatility of the indazole core allows for a variety of synthetic strategies to generate a library of compounds for structure-activity relationship (SAR) studies.[7]

General Synthetic Scheme

A common and effective route to 1H-indazole-5-carboxylic acid derivatives involves the reaction of an appropriately substituted phenylhydrazine with a suitable carbonyl compound, followed by cyclization. The carboxylic acid functionality can be introduced at various stages of the synthesis, either being present on one of the starting materials or introduced after the formation of the indazole ring. 1H-Indazole-5-carboxylic acid methyl ester is a key intermediate that allows for further modifications.[8]

Step-by-Step Synthesis Protocol (Example)

This protocol outlines a general procedure for the synthesis of N-substituted 1H-indazole-5-carboxamides, a common class of derivatives explored for their biological activities.

Materials:

  • 1H-indazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • Desired primary or secondary amine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF) (optional)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Acid Chloride Formation: To a solution of 1H-indazole-5-carboxylic acid in anhydrous DCM, add thionyl chloride (or oxalyl chloride) dropwise at 0°C. Allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Solvent Removal: Remove the excess thionyl chloride and DCM under reduced pressure.

  • Amide Coupling: Dissolve the resulting acid chloride in anhydrous DCM. In a separate flask, dissolve the desired amine and TEA (or DIPEA) in anhydrous DCM. Add the amine solution dropwise to the acid chloride solution at 0°C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, wash the reaction mixture with water, 1N HCl, and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to yield the pure N-substituted 1H-indazole-5-carboxamide.

Characterization

The identity and purity of the synthesized derivatives must be rigorously confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

In Vitro Evaluation of Anti-inflammatory Activity

A tiered approach to in vitro screening is recommended to efficiently identify promising lead compounds. This typically begins with simple, high-throughput assays and progresses to more complex cell-based models.[9][10]

Protein Denaturation Assay

Rationale: Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis.[11] This assay provides a rapid and cost-effective preliminary screening of a compound's ability to prevent protein denaturation.[12]

Protocol:

  • Preparation of Solutions: Prepare a 0.2% w/v solution of bovine serum albumin (BSA) in Tris-buffered saline (pH 6.8). Prepare stock solutions of the test compounds and a reference drug (e.g., diclofenac sodium) in a suitable solvent (e.g., DMSO).[11]

  • Assay Setup: In a 96-well plate, add 50 µL of the BSA solution to each well. Add 5 µL of the test compound at various concentrations. The control wells will contain the vehicle (solvent) instead of the test compound.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating the plate at 72°C for 5 minutes.

  • Measurement: After cooling, measure the absorbance at 660 nm using a microplate reader.

  • Calculation: The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Cell-Based Assays for Pro-inflammatory Mediators

Rationale: Macrophages and monocytes play a central role in the inflammatory response by releasing pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 upon stimulation.[13] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent stimulator of these cells.[14]

3.2.1. Cell Culture

Human monocytic cell lines such as THP-1 or peripheral blood mononuclear cells (PBMCs) are suitable models for these assays.[13][15]

3.2.2. Protocol for Cytokine Inhibition Assay
  • Cell Seeding: Seed THP-1 cells (differentiated into macrophages with PMA) or PBMCs in a 96-well plate at an appropriate density.

  • Compound Treatment: Pre-treat the cells with various concentrations of the 1H-indazole-5-carboxylic acid derivatives for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 4-24 hours, depending on the cytokine of interest).[13]

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • Cytokine Quantification: Measure the levels of TNF-α, IL-1β, and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration compared to the LPS-stimulated control.

Cyclooxygenase (COX) Enzyme Inhibition Assay

Rationale: Many NSAIDs exert their anti-inflammatory effects by inhibiting COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins. Investigating the inhibitory activity of the indazole derivatives against these enzymes can provide insights into their mechanism of action.[16]

Protocol: Commercially available COX inhibitor screening assay kits provide a convenient and standardized method for determining the IC₅₀ values of compounds against COX-1 and COX-2. Follow the manufacturer's instructions for the specific kit used.

In Vivo Assessment of Anti-inflammatory Efficacy

Promising compounds identified from in vitro screening should be further evaluated in animal models of inflammation to assess their in vivo efficacy and safety.[17][18]

Carrageenan-Induced Paw Edema in Rats

Rationale: This is a widely used and well-characterized model of acute inflammation.[1][16] The injection of carrageenan into the rat paw induces a biphasic inflammatory response, allowing for the evaluation of a compound's effect on different phases of inflammation.[1]

Protocol:

  • Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups (n=6-8 per group): vehicle control, positive control (e.g., indomethacin), and test groups receiving different doses of the 1H-indazole-5-carboxylic acid derivative. Administer the compounds orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of a 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated for each time point using the following formula: % Inhibition = [(

    
    Vcontrol - 
    
    
    
    Vtreated) /
    
    
    Vcontrol] x 100 where
    
    
    V is the change in paw volume.
Data Presentation

Summarize the quantitative data from the in vivo studies in a clear and structured table for easy comparison of the efficacy of different derivatives.

CompoundDose (mg/kg)% Inhibition of Paw Edema at 3h% Inhibition of Paw Edema at 5h
Vehicle-00
Indomethacin1055.2 ± 4.168.7 ± 5.3
Derivative 12530.5 ± 3.845.1 ± 4.9
Derivative 15048.9 ± 5.262.3 ± 6.1
Derivative 22525.1 ± 3.538.6 ± 4.2
Derivative 25042.7 ± 4.855.9 ± 5.7

Values are expressed as mean ± SEM.

Mechanism of Action Studies: Signaling Pathways

To understand the molecular mechanisms underlying the anti-inflammatory effects of the lead compounds, further studies investigating key signaling pathways are crucial.

Diagram of a Simplified Inflammatory Signaling Pathway:

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Proinflammatory_Cytokines Indazole_Derivative 1H-Indazole-5-carboxylic acid derivative Indazole_Derivative->IKK Indazole_Derivative->NFkB

Caption: Potential inhibitory targets of 1H-indazole-5-carboxylic acid derivatives in the LPS-induced inflammatory pathway.

Experimental Workflow for Mechanism of Action Studies:

workflow start Lead Compound Identified western_blot Western Blot (p-IKK, p-IκBα, p-NF-κB) start->western_blot qpcr qPCR (TNF-α, IL-6 mRNA) start->qpcr transfection NF-κB Reporter Assay start->transfection conclusion Elucidation of Mechanism western_blot->conclusion qpcr->conclusion transfection->conclusion

Caption: Experimental workflow for elucidating the mechanism of action of lead compounds.

Pharmacokinetics and Safety Considerations

Preliminary pharmacokinetic (PK) and safety assessments are essential for the progression of lead compounds. While detailed protocols are beyond the scope of these application notes, key considerations include:

  • In vitro ADME (Absorption, Distribution, Metabolism, Excretion): Assays such as metabolic stability in liver microsomes and plasma protein binding provide early indicators of a compound's drug-like properties.[19]

  • In vivo PK Studies: Determine key parameters like bioavailability, half-life, and clearance in animal models.

  • Preliminary Toxicity: Acute toxicity studies in rodents can provide initial safety data.

Conclusion

The 1H-indazole-5-carboxylic acid scaffold represents a promising starting point for the development of novel anti-inflammatory agents. The systematic approach outlined in these application notes, from synthesis and in vitro screening to in vivo evaluation and mechanistic studies, provides a robust framework for researchers in this field. By understanding both the practical execution of these protocols and the scientific rationale behind them, drug development professionals can effectively advance their research programs and contribute to the discovery of new therapies for inflammatory diseases.

References

  • A. A. Shajib et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Available at: [Link]

  • Jialal, I., & Devaraj, S. (2003). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. Metabolism, 52(9), 1205-1208. Available at: [Link]

  • Ishizuka, Y., et al. (1983). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Journal of Medicinal Chemistry, 26(10), 1461-1464. Available at: [Link]

  • Wirleitner, B., et al. (2005). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. International immunopharmacology, 5(4), 791-801. Available at: [Link]

  • Pérez-Guerrero, C., et al. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. Journal of Pharmacological and Toxicological Methods, 127, 107389. Available at: [Link]

  • Pérez-Sánchez, A., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 15(3), 896. Available at: [Link]

  • Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Available at: [Link]

  • Phanse, M. A., et al. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Journal of Applied Pharmaceutical Science, 02(07), 19-33. Available at: [Link]

  • Gautam, R. K., & Singh, D. (2018). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Inflammation, 41(1), 1-18. Available at: [Link]

  • Rahman, H., et al. (2021). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. Journal of Pharmacognosy and Phytochemistry, 10(1), 120-123. Available at: [Link]

  • Sharma, P., et al. (2021). In vitro pharmacological screening methods for anti-inflammatory agents. International Journal of Pharmaceutical Sciences and Research, 12(8), 4057-4065. Available at: [Link]

  • Li, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6296. Available at: [Link]

  • Lai, A. Q., et al. (2025). Synthesis of indazole derivatives in different methods. ResearchGate. Available at: [Link]

  • Singh, P., & Kaur, M. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. ResearchGate. Available at: [Link]

  • Farooqui, M., et al. (2022). Indazole scaffold: a generalist for marketed and clinical drugs. ResearchGate. Available at: [Link]

  • Cheekavolu, C., & Muniappan, M. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of clinical and diagnostic research: JCDR, 10(1), FC01–FC5. Available at: [Link]

  • Cannaert, A., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Scientia Pharmaceutica, 89(1), 10. Available at: [Link]

  • Farooqui, M., et al. (2014). Synthesis, Antibacterial, Analgesic and Antiinflammatory Activities of Some New Biologically Important Indazole Derivatives. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1836-1863. Available at: [Link]

  • Ahmad, A., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(21), 18895-18908. Available at: [Link]

  • Taylor & Francis. (n.d.). Indazole – Knowledge and References. Available at: [Link]

Sources

Application Notes & Protocols: Developing Kinase Inhibitors from 1H-Indazole-5-Carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of the Privileged Scaffold

Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, are fundamental regulators of virtually all cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery.[2][3] Within the vast chemical space of kinase inhibitors, the indazole core has emerged as a "privileged scaffold"—a molecular framework that is repeatedly found in potent and selective inhibitors.[4] Several FDA-approved drugs, including Axitinib and Pazopanib, feature this heterocyclic core, underscoring its clinical significance.[4][5]

This guide provides a comprehensive overview of the strategic design, synthesis, and biological evaluation of novel kinase inhibitors using 1H-indazole-5-carboxylic acid hydrochloride as a versatile and powerful starting material. We will move beyond simple procedural lists to explain the underlying scientific rationale, enabling researchers to make informed decisions and troubleshoot experimental challenges.

Section 1: Strategic Rationale - Why Start with 1H-Indazole-5-Carboxylic Acid?

The selection of a starting scaffold is a critical decision in a drug discovery campaign. 1H-indazole-5-carboxylic acid offers a unique combination of features that make it an exceptional starting point.

  • The Hinge-Binding Motif: The indazole's bicyclic system, particularly the N1-H and N2 nitrogen, is adept at forming crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. This interaction is a cornerstone of many potent kinase inhibitors, providing a strong anchor for the molecule.[6]

  • Vectors for Chemical Exploration: The scaffold presents three primary vectors for chemical modification, allowing for systematic exploration of the kinase active site to enhance potency and selectivity.

    • C5-Carboxylic Acid: This functional group serves as a versatile chemical handle for derivatization, typically pointing towards the solvent-exposed region of the ATP pocket. It can be readily converted into amides, esters, or more complex functionalities.

    • N1-Position: The nitrogen at position 1 can be alkylated or arylated to probe deeper into the active site or to modulate the compound's physicochemical properties.[7]

    • C3-Position: While the starting material is unsubstituted at C3, this position is another key site for modification in more advanced synthetic schemes to interact with other regions of the ATP pocket.[8]

  • The Carboxylic Acid Dilemma: While an excellent synthetic handle, a carboxylic acid group can be problematic in a final drug candidate. Its acidic nature means it is typically ionized at physiological pH, which can limit cell membrane permeability and oral bioavailability. Furthermore, it can be a site for metabolic liabilities, such as the formation of reactive acyl glucuronides.[9] This inherent challenge provides a perfect opportunity for strategic bioisosteric replacement, a core concept in medicinal chemistry.[10][11]

cluster_0 Kinase ATP Binding Pocket cluster_1 Indazole Inhibitor Scaffold HINGE Hinge Region (Backbone NH) POCKET Hydrophobic Pocket SOLVENT Solvent Exposed Region INDAZOLE Indazole Core INDAZOLE->HINGE H-Bonds N1 N1 Vector N1->POCKET Probes Pocket C5 C5 Vector (Carboxylic Acid) C5->SOLVENT Extends to Solvent

Caption: General binding mode of an indazole scaffold in a kinase ATP pocket.

Section 2: Synthetic Strategies & Protocols

The following protocols provide step-by-step methodologies for the initial derivatization of 1H-indazole-5-carboxylic acid. Each protocol is designed to be a self-validating system, with clear endpoints and characterization steps.

Protocol 2.1: Amide Library Synthesis via EDC/HOAt Coupling

Amide bond formation is the most direct method to diversify the C5 position. This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxy-7-azabenzotriazole (HOAt), a coupling system known for its high efficiency and suppression of side reactions.[12]

Rationale: The carboxylic acid is first activated by EDC to form a highly reactive O-acylisourea intermediate. HOAt then traps this intermediate to form an active ester, which is less prone to racemization and reacts cleanly with the incoming amine nucleophile to form the desired amide.[12]

Step-by-Step Methodology:

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N2 or Argon), add this compound (1.0 eq).

  • Solvation: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1 M.

  • Activation: Add EDC (1.5 eq) and HOAt (1.5 eq) to the solution. Stir at room temperature for 30 minutes. The solution should remain clear.[12]

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.

  • Reaction: Allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water. Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2.2: Bioisosteric Replacement - Synthesis of a 5-(1H-tetrazol-5-yl)-1H-indazole

To overcome the potential liabilities of the carboxylic acid group, it can be replaced with a bioisostere. The 1H-tetrazole is one of the most common and successful carboxylic acid bioisosteres, as it has a similar pKa and planar geometry but offers improved metabolic stability and different hydrogen bonding patterns.[11][13] This protocol involves a two-step conversion from the corresponding nitrile.

Rationale: The carboxylic acid must first be converted to a nitrile, typically via the primary amide. The nitrile then undergoes a [3+2] cycloaddition with an azide source (commonly sodium azide with a Lewis acid or trialkyltin azide) to form the tetrazole ring.

Step-by-Step Methodology:

  • Amide Formation: Convert 1H-indazole-5-carboxylic acid to the primary amide (1H-indazole-5-carboxamide) using the procedure in Protocol 2.1 with ammonia or a protected ammonia equivalent.

  • Nitrile Formation (Dehydration):

    • Dissolve the 1H-indazole-5-carboxamide (1.0 eq) in anhydrous dichloromethane (DCM) or another suitable solvent.

    • Add a dehydrating agent such as trifluoroacetic anhydride (TFAA) (2.0 eq) or cyanuric chloride dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS).

    • Quench the reaction carefully with saturated NaHCO3 solution and extract with DCM. Purify the resulting 1H-indazole-5-carbonitrile by column chromatography.

  • Tetrazole Formation:

    • Caution: Azides are potentially explosive. Handle with extreme care.

    • To a solution of 1H-indazole-5-carbonitrile (1.0 eq) in DMF, add sodium azide (3.0 eq) and triethylamine hydrochloride (3.0 eq).

    • Heat the mixture to 120 °C and stir for 12-24 hours.

    • Cool the reaction to room temperature and acidify carefully with dilute HCl to pH ~3.

    • Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over Na2SO4, and concentrate.

    • Purify the final 5-(1H-tetrazol-5-yl)-1H-indazole product by recrystallization or column chromatography.

  • Characterization: Confirm the structure and purity using NMR and HRMS.

START 1H-Indazole-5-Carboxylic Acid HCl AMIDE_LIB Amide Library (Diverse R groups) START->AMIDE_LIB Protocol 2.1: Amine Coupling (EDC/HOAt) N_SUB N1-Substituted Library START->N_SUB N1-Alkylation/Arylation (e.g., Mitsunobu or SNAr) PRIMARY_AMIDE Primary Amide START->PRIMARY_AMIDE Protocol 2.1: (Ammonia source) BIOISOSTERE_LIB Bioisostere Library (e.g., Tetrazoles) NITRILE Nitrile Intermediate PRIMARY_AMIDE->NITRILE Dehydration (TFAA) NITRILE->BIOISOSTERE_LIB Protocol 2.2: Cycloaddition (NaN3)

Caption: Synthetic workflow for diversifying the indazole scaffold.

Section 3: Biological Evaluation - From Target Enzyme to Living Cell

Synthesizing compounds is only the first step. A robust biological evaluation cascade is essential to identify promising inhibitors. This process typically moves from simple, high-throughput biochemical assays to more complex and physiologically relevant cell-based assays.[3][14]

Protocol 3.1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction. It is a universal assay applicable to nearly any kinase.[15]

Rationale: The assay is performed in two steps. First, the kinase reaction proceeds for a set time. Then, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a Kinase Detection Reagent is added to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the ADP produced and thus to the kinase activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare kinase buffer, kinase enzyme, substrate (peptide or protein), and the test compounds (serially diluted in DMSO).

  • Kinase Reaction: In a white, 384-well assay plate, add:

    • 5 µL of kinase/substrate mix in kinase buffer.

    • 1 µL of test compound at various concentrations (or DMSO for control).

    • Initiate the reaction by adding 5 µL of ATP solution (at the Km concentration for the specific kinase, if known).

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 3.2: Cellular Target Engagement via Western Blot

An IC50 from a biochemical assay demonstrates that a compound can inhibit the target enzyme, but not that it does so in a cell. A western blot can confirm target engagement by measuring the phosphorylation status of a known downstream substrate of the target kinase.[7]

Rationale: If an inhibitor successfully enters the cell and engages its target kinase, the phosphorylation of that kinase's specific substrates will decrease. This change can be detected using a phospho-specific antibody.

Step-by-Step Methodology:

  • Cell Culture: Plate a relevant cancer cell line (e.g., one known to be dependent on the target kinase) in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of the test inhibitor for a specified time (e.g., 2-4 hours). Include a vehicle (DMSO) control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4 °C with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-STAT3 if targeting JAK2).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Re-probe the blot with an antibody for the total (phosphorylated and unphosphorylated) substrate and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading. A dose-dependent decrease in the phospho-specific signal relative to the total protein indicates cellular target engagement.

A Synthesized Compound Library B Primary Screen: In Vitro Biochemical Assay (e.g., ADP-Glo™) A->B C Determine IC50 Values B->C D Secondary Screen: Cellular Target Engagement (e.g., Western Blot) C->D Select Potent Hits E Confirm On-Target Activity D->E F Tertiary Screen: Cellular Proliferation Assay (e.g., MTT / CellTiter-Glo®) E->F Confirm Cellular Activity G Determine GI50 / IC50 Values F->G H Lead Compound(s) Identified G->H

Caption: A typical biological evaluation cascade for kinase inhibitors.

Section 4: Data Interpretation and The Path to Lead Optimization

The goal of the initial phase is not to find a perfect drug, but to establish a Structure-Activity Relationship (SAR) that guides future design efforts.[16][17] SAR describes how changes in a molecule's structure affect its biological activity.

Sample SAR Data Table

Imagine we synthesized a small library based on our scaffold, targeting Polo-like Kinase 4 (PLK4).[7] The data might look like this:

Compound IDR Group (at C5-Amide)PLK4 IC50 (nM) [a]p-Substrate (Western) [b]MCF-7 GI50 (µM) [c]
IND-01 -NH-Cyclopropyl550++> 10
IND-02 -NH-Phenyl120+++5.6
IND-03 -NH-(4-Fluorophenyl)35++++1.2
IND-04 -NH-(3-Pyridyl)85+++2.5
IND-05 Tetrazole Bioisostere95+++1.9

[a] Biochemical IC50 from ADP-Glo™ assay. [b] Qualitative measure of substrate dephosphorylation from Western blot (++++ = most potent). [c] Growth inhibition 50 in MCF-7 breast cancer cells.

  • Aromatic R groups (IND-02) are preferred over small aliphatic groups (IND-01).

  • Adding an electron-withdrawing fluorine to the phenyl ring improves potency (IND-03 vs. IND-02), suggesting a specific interaction in the binding pocket.[16]

  • The tetrazole bioisostere (IND-05) is a viable replacement for the amide linkage, retaining good potency and showing better cellular activity than the simple phenyl amide.

This analysis fuels the iterative cycle of drug discovery. The insights gained from one round of synthesis and testing inform the design of the next, more refined set of compounds.

DESIGN Design (Based on SAR) SYNTH Synthesize (Protocols 2.1, 2.2) DESIGN->SYNTH TEST Test (Protocols 3.1, 3.2) SYNTH->TEST ANALYZE Analyze (Generate SAR) TEST->ANALYZE ANALYZE->DESIGN Iterate & Optimize

Caption: The iterative cycle of medicinal chemistry lead optimization.

Conclusion

This compound is not merely a chemical reagent; it is a strategic starting point for a sophisticated drug discovery program. Its privileged core provides a high-probability anchor into the kinase hinge region, while its functional handles offer well-defined vectors for chemical exploration. By systematically applying the synthetic and biological protocols outlined in this guide, researchers can efficiently generate and evaluate novel chemical matter, establish clear structure-activity relationships, and progress towards the identification of potent and selective lead compounds for a new generation of kinase inhibitors.

References

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115594. [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH Application Note. [Link]

  • Kumari, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(35), 21554-21586. [Link]

  • Hsueh, C., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 124, 695-711. [Link]

  • Jain, A., et al. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Molecules, 28(4), 1774. [Link]

  • Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]

  • Noel, R., et al. (2018). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 28(17), 2849-2854. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Blog. [Link]

  • Royal Society of Chemistry. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]

  • Kufareva, I., & Abagyan, R. (2008). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry, 51(24), 7921-7932. [Link]

  • ResearchGate. (2023). Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate. [Link]

  • Shiozawa, A., et al. (1993). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Journal of Medicinal Chemistry, 36(22), 3381-3386. [Link]

  • Di Micco, S., et al. (2015). Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model. ACS Medicinal Chemistry Letters, 6(11), 1121-1126. [Link]

  • Brehme, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 798. [Link]

  • Liau, B., et al. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. ACS Chemical Biology, 17(3), 647-656. [Link]

  • Tundulawessa, Y., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 666. [Link]

  • ACS Publications. (2008). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry. [Link]

  • Voronkov, A., et al. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1714-1719. [Link]

  • Lin, H., et al. (2020). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances, 10(49), 29500-29511. [Link]

  • Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. [Link]

  • ResearchGate. (2021). Indazole derivatives as inhibitors of FGFR1. ResearchGate. [Link]

  • Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(22), e2623. [Link]

  • Youssif, B., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorganic Chemistry, 126, 105872. [Link]

  • Zhang, Y., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]

  • Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. Hypha Discovery News. [Link]

  • Cailly, T., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12838-12847. [Link]

  • Cambridge MedChem Consulting. (2022). Acid Bioisosteres. Molinf.com. [Link]

  • Lin, B., & J.R., L. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. European Pharmaceutical Review. [Link]

  • Yang, J., et al. (2014). Template-Based de Novo Design for Type II Kinase Inhibitors and Its Extended Application to Acetylcholinesterase Inhibitors. Molecules, 19(11), 17436-17457. [Link]

  • ResearchGate. (2023). In vitro kinase assay v1. ResearchGate. [Link]

  • Zhang, Y., et al. (2024). Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. bioRxiv. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs Blog. [Link]

  • ResearchGate. (2023). Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. ResearchGate. [Link]

  • Wang, W., et al. (2020). Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. European Journal of Medicinal Chemistry, 203, 112595. [Link]

  • ResearchGate. (2023). Structures of kinase inhibitors containing an indazole moiety. ResearchGate. [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]

  • Sharma, A., & Kumar, D. (2023). Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. RSC Medicinal Chemistry, 14(10), 1845-1871. [Link]

  • ResearchGate. (2012). Chemical structure of type II kinase inhibitors. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic Chemistry Portal. [Link]

  • Wang, M., et al. (2023). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Antioxidants, 12(3), 637. [Link]

  • Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction?. r/OrganicChemistry. [Link]

  • Iovino, R., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 27(19), 6296. [Link]

Sources

Application Notes & Protocols: 1H-Indazole-5-Carboxylic Acid as a Versatile Intermediate for Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with activities ranging from anticancer to anti-inflammatory.[1][2][3] 1H-Indazole-5-carboxylic acid represents a strategically vital intermediate, providing a rigid, planar heterocyclic system functionalized with a carboxylic acid group—a versatile handle for chemical modification. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of 1H-indazole-5-carboxylic acid. The primary focus is on its application in the synthesis of N-substituted 1H-indazole-5-carboxamides, a compound class with demonstrated potential in targeting a variety of biological pathways, including those relevant to neurological disorders.[4] We provide detailed, field-proven protocols for amide bond formation, explain the rationale behind reagent selection, and offer guidance on data interpretation and troubleshooting.

Intermediate Profile: Physicochemical Properties and Handling

1H-Indazole-5-carboxylic acid is a stable, solid compound that serves as an excellent starting point for library synthesis. Proper characterization and handling are paramount for reproducible results.

Table 1: Physicochemical Data for 1H-Indazole-5-Carboxylic Acid

PropertyValueReference
CAS Number 61700-61-6[4][5]
Molecular Formula C₈H₆N₂O₂[4]
Molecular Weight 162.15 g/mol [4]
Appearance Powder[4]
Melting Point 318-322 °C[4]
Purity ≥97%[4]
Functional Group Carboxylic Acid[4]

Handling and Storage:

  • Solubility: Sparingly soluble in common organic solvents like dichloromethane (DCM) and ethyl acetate at room temperature. Solubility is significantly enhanced in polar aprotic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which are often the solvents of choice for subsequent reactions.

  • Stability: The compound is thermally stable, as indicated by its high melting point. It is stable under standard laboratory conditions.

  • Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers. Recommended storage temperature is 0-8 °C for long-term preservation of purity.[6]

Strategic Role in Medicinal Chemistry

The value of 1H-indazole-5-carboxylic acid lies in its bifunctional nature. The indazole core acts as a rigid scaffold that can orient substituents in a defined three-dimensional space to optimize interactions with a biological target. The carboxylic acid at the 5-position is the key point for chemical diversification, most commonly through the formation of robust amide bonds. This allows for the systematic exploration of the chemical space around the core scaffold, a cornerstone of modern drug discovery.

G cluster_0 1H-Indazole-5-Carboxylic Acid Core Core Indazole Scaffold (Rigid, Planar) Library Diverse Library of Indazole-5-Carboxamides Core->Library Scaffolding Handle C5-Carboxylic Acid (Reactive Handle) Handle->Library Derivatization via Amide Coupling (R-NH2)

Caption: Strategic value of 1H-indazole-5-carboxylic acid.

Core Application: Synthesis of N-Substituted 1H-Indazole-5-Carboxamides

The most prevalent application of 1H-indazole-5-carboxylic acid is the synthesis of amides. The direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[7] Therefore, the reaction requires the activation of the carboxylic acid to generate a highly electrophilic intermediate that is susceptible to nucleophilic attack by the amine.

G Start 1H-Indazole-5-Carboxylic Acid + Amine (R-NH2) Activation Carboxylic Acid Activation (e.g., EDC/NHS, HATU) Start->Activation Coupling Reagents Coupling Nucleophilic Attack by Amine Activation->Coupling Product N-Substituted 1H-Indazole-5-Carboxamide Coupling->Product

Caption: General workflow for indazole-5-carboxamide synthesis.

Table 2: Comparison of Common Amide Coupling Reagents

Reagent SystemProsConsBest For
EDC / HOBt or NHS Cost-effective; water-soluble urea byproduct simplifies workup.Can lead to racemization in chiral substrates; may be slow with hindered reactants.General-purpose, large-scale synthesis with primary and unhindered secondary amines.
HATU / DIPEA High reactivity; fast reaction times; low rate of racemization.[8]Expensive; byproduct removal can be challenging.Sterically hindered substrates, electron-deficient amines, and valuable/late-stage couplings.
Acyl Chloride Highly reactive; inexpensive starting materials (SOCl₂, (COCl)₂).Requires an extra step to form the acyl chloride; harsh conditions may not be suitable for sensitive substrates.Robust substrates where functional group tolerance is not a concern.[7]

Detailed Experimental Protocols

The following protocols are designed to be self-validating, incorporating steps for reaction monitoring and purification to ensure the integrity of the final product.

Protocol 1: Standard Amide Coupling via EDC/NHS

This method is a robust and widely used procedure for synthesizing amides from a variety of amines. The mechanism involves the formation of an active O-acylisourea intermediate by EDC, which is then converted to a more stable and reactive NHS ester. This ester readily reacts with the amine to form the desired amide.[8]

G RCOOH Indazole-COOH ActiveEster Active O-Acylisourea Intermediate RCOOH->ActiveEster + EDC EDC EDC->ActiveEster NHSEster NHS Ester (More Stable) ActiveEster->NHSEster + Byproduct Water-Soluble Urea ActiveEster->Byproduct NHS NHS NHS->NHSEster Amide Indazole-CONH-R' NHSEster->Amide + Amine R'-NH2 Amine->Amide

Caption: EDC/NHS activation and coupling mechanism.

Materials:

  • 1H-Indazole-5-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)

  • N-Hydroxysuccinimide (NHS) (1.2 equiv)[8]

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1H-indazole-5-carboxylic acid (1.0 equiv).

  • Dissolution: Add anhydrous DMF to achieve a concentration of approximately 0.2 M. Stir until all solids have dissolved.

  • Reagent Addition: Add the desired amine (1.1 equiv), NHS (1.2 equiv), and DIPEA (2.5 equiv) to the solution.

  • Activation: Cool the mixture to 0 °C using an ice bath. Slowly add EDC (1.2 equiv) portion-wise over 5 minutes. Causality: Slow addition at low temperature controls the exothermic reaction and minimizes side product formation.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate (approx. 10x the volume of DMF). Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). Trustworthiness: The aqueous washes remove the water-soluble urea byproduct, excess reagents, and salts, which is a critical purification step.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization to afford the pure N-substituted 1H-indazole-5-carboxamide.

Protocol 2: Coupling for Challenging Substrates using HATU

HATU is a highly efficient uronium-based coupling reagent, particularly effective for sterically hindered amines or electron-poor carboxylic acids where EDC/NHS may fail.[8] Its high reactivity allows for faster reaction times and often higher yields.

Materials:

  • 1H-Indazole-5-carboxylic acid (1.0 equiv)

  • Sterically hindered or electron-deficient amine (1.2 equiv)

  • HATU (1.1 equiv)[8]

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)[8]

  • Anhydrous DMF or DCM

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve 1H-indazole-5-carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Activation: Stir the solution at room temperature for 15-20 minutes. This pre-activation step forms the active ester.

  • Amine Addition: Add the amine (1.2 equiv) followed by the slow addition of DIPEA (3.0 equiv). Causality: DIPEA is a non-nucleophilic base that neutralizes the acid formed during the reaction without competing with the primary amine nucleophile.

  • Reaction: Stir at room temperature for 2-6 hours. The reaction is typically much faster than with EDC.

  • Monitoring & Workup: Follow steps 6-9 from Protocol 1. The workup procedure is identical and serves to remove byproducts and unreacted reagents.

Data Interpretation & Characterization

Successful synthesis should be confirmed by a combination of chromatographic and spectroscopic methods.

Table 3: Representative Data for a Hypothetical Product (N-benzyl-1H-indazole-5-carboxamide)

ParameterExpected Result
Yield 70-95% (Varies with amine and protocol)
TLC (50% EtOAc/Hex) Rƒ ≈ 0.4 (Product should be less polar than the starting acid)
LC-MS Purity >95%; [M+H]⁺ peak corresponding to the calculated exact mass.
¹H NMR (DMSO-d₆) Disappearance of the broad -COOH proton; Appearance of amide N-H proton (triplet, J≈6 Hz); Characteristic aromatic and methylene protons for the benzyl group; Indazole ring protons.
¹³C NMR (DMSO-d₆) Appearance of amide carbonyl carbon (≈165-170 ppm).

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Incomplete Reaction Insufficient activation; low reactivity of the amine.Switch to a more powerful coupling reagent like HATU. Increase reaction time or temperature (e.g., to 40 °C). Ensure all reagents are anhydrous.
Low Yield Poor workup (product loss); side reactions.Ensure pH is correct during aqueous washes. Check for competing nucleophiles (water). Purify carefully to avoid loss on silica.
Multiple Byproducts Racemization (if amine is chiral); side reaction of EDC with itself.Use an additive like HOBt or HOAt to suppress racemization. Ensure the reaction is not overheated.
Difficulty in Purification Byproducts are co-eluting with the product.Modify the mobile phase for chromatography (e.g., add a small % of methanol or use a different solvent system). Consider recrystallization from a suitable solvent system.

References

  • Title: Pharmacological Properties of Indazole Derivatives: Recent Developments Source: ResearchGate URL
  • Title: Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives Source: PubMed Central URL
  • Title: Indazole derivatives and their therapeutic applications: a patent review (2013-2017)
  • Title: Synthesis of indazole derivatives in different methods Source: ResearchGate URL
  • Title: 1H-Indazole-5-carboxylic acid methyl ester Source: Chem-Impex URL
  • Title: Pharmacological properties of indazole derivatives: recent developments Source: PubMed URL
  • Title: Indazole derivatives and their therapeutic applications: a patent review (2013-2017)
  • Title: Indazole - Synthesis and Reactions as a Chemical Reagent Source: ChemicalBook URL
  • Source: National Institutes of Health (NIH)
  • Title: 1H-Indazole-5-carboxylic acid 97 61700-61-6 Source: Sigma-Aldrich URL
  • Title: 1H-Indazole-5-carboxylic acid Source: Frontier Specialty Chemicals URL
  • Title: Application Notes and Protocols for Amide Bond Formation in Small Molecule Synthesis Source: Benchchem URL
  • Title: Amide coupling reaction in medicinal chemistry.
  • Title: Amide Synthesis Source: Fisher Scientific URL

Sources

Application Note & Protocol: Preparation of High-Purity Stock Solutions of 1H-Indazole-5-Carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

1H-Indazole-5-carboxylic acid and its derivatives are pivotal building blocks in medicinal chemistry and drug discovery, serving as key intermediates in the synthesis of various pharmaceuticals, including potent kinase inhibitors like Axitinib.[1][2] The hydrochloride salt form of 1H-indazole-5-carboxylic acid is frequently utilized to enhance aqueous solubility, a critical factor for achieving consistent and reproducible results in biological assays and other research applications.[3]

The integrity of experimental data is fundamentally dependent on the quality of the reagents used. Improperly prepared stock solutions can lead to issues such as inaccurate concentration, compound precipitation, or degradation, ultimately compromising experimental outcomes. This document provides a comprehensive, field-tested guide for researchers, scientists, and drug development professionals on the principles and protocols for preparing stable, high-purity stock solutions of 1H-indazole-5-carboxylic acid hydrochloride. We will delve into the physicochemical properties of the compound, the scientific rationale behind solvent selection, and provide detailed, step-by-step protocols for various research needs.

Physicochemical Properties & Rationale

Understanding the chemical nature of this compound is essential for developing a robust preparation protocol. The molecule possesses three key functional regions that dictate its behavior in solution: the indazole ring, the carboxylic acid group, and the hydrochloride salt.

  • Indazole Ring: This bicyclic aromatic system is relatively hydrophobic, which can limit aqueous solubility.[4] The indazole moiety itself is amphoteric, capable of being protonated or deprotonated.[5]

  • Carboxylic Acid Group (-COOH): This is a weak acid group, with a typical pKa in the range of 4-5.[6] Its solubility is highly pH-dependent. At pH values below its pKa, it exists predominantly in the neutral, less soluble -COOH form. At pH values above its pKa, it deprotonates to form the highly soluble carboxylate anion (-COO⁻).[4][7] This equilibrium is the primary lever for manipulating aqueous solubility.

  • Hydrochloride Salt (-HCl): The compound is supplied as a hydrochloride salt to improve its handling and aqueous solubility. In this form, a basic site on the indazole ring is protonated, creating a more polar, water-soluble species.

These properties are summarized in the table below.

PropertyValueSource & Significance
Chemical Name This compoundIUPAC nomenclature for the specific salt.
CAS Number 915139-44-5Unique identifier for the hydrochloride salt form.[8]
Molecular Formula C₈H₇ClN₂O₂Chemical formula for the hydrochloride salt.
Molecular Weight 198.61 g/mol Correct mass is crucial for accurate molar concentration calculations.
Appearance White to off-white or light yellow/brown powder[9][10] Visual inspection can be a first-pass quality check. A significant deviation in color may indicate impurity or degradation.
pKa (Carboxylic Acid) ~4-5 (Estimated)[6] Dictates the pH-dependent solubility. The compound will be significantly more soluble in buffers with pH > 6.
Storage (Solid) Store in a cool, dry, dark place. Keep container tightly closed.[11][12] Minimizes degradation from moisture, light, and temperature fluctuations.

Strategic Solvent Selection

The choice of solvent is the most critical decision in preparing a stock solution and is dictated entirely by the downstream application. A solvent that is ideal for chemical synthesis may be cytotoxic in a cell-based assay. The following decision workflow provides a logical pathway for selecting the appropriate solvent system.

SolventSelection cluster_start Experimental Application cluster_invitro In Vitro / Biological Assays cluster_organic Chemical / Organic Synthesis cluster_solvents Solvent Choice & Protocol start Define Downstream Use cell_assay Cell-Based Assay? start->cell_assay Biological organic_synthesis Organic Reaction? start->organic_synthesis Synthetic enzyme_assay Biochemical/Enzyme Assay? cell_assay->enzyme_assay No use_pbs Primary Choice: PBS/HEPES (Protocol 1) Adjust pH if needed cell_assay->use_pbs Yes use_dmso Primary Choice: DMSO (Protocol 2) enzyme_assay->use_dmso No (or if higher conc. is needed) enzyme_assay->use_pbs Yes use_dmf Use Anhydrous DMF, THF, etc. organic_synthesis->use_dmf Yes final_check Check final concentration for solvent tolerance in assay use_dmso->final_check use_pbs->final_check

Caption: Workflow for selecting the optimal solvent system.

Discussion of Solvents:

  • Aqueous Buffers (e.g., PBS, HEPES, Tris): The ideal choice for most biological applications as they are physiologically compatible. Given the compound is a hydrochloride salt of a carboxylic acid, its solubility in neutral buffers (pH ~7.4) is expected to be good. At this pH, the carboxylic acid group will be deprotonated to the soluble carboxylate anion (-COO⁻).[4][13] This should be the first choice for cell-based assays.

  • Dimethyl Sulfoxide (DMSO): A powerful polar aprotic solvent capable of dissolving a wide range of organic molecules. It is often used to create high-concentration primary stocks (e.g., 10-50 mM). However, DMSO can be toxic to cells, typically at concentrations >0.5%.[14] Therefore, primary DMSO stocks must be diluted significantly into aqueous media for final use.

  • Ethanol (EtOH): A polar protic solvent that can be used for some applications. It is less toxic than DMSO but is also generally a weaker solvent for complex organic molecules. It can be a good choice if DMSO is incompatible with the experimental system.

  • Anhydrous Solvents (e.g., DMF, THF): Strictly for use in organic synthesis where water content must be minimized. These solvents are not appropriate for biological applications.

Experimental Protocols

4.1 Mandatory Safety Precautions

Before beginning, review the Safety Data Sheet (SDS).[11][15]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9][11]

  • Engineering Controls: Handle the solid compound in a chemical fume hood or a well-ventilated area to avoid inhalation of the powder.[15][16]

  • First Aid: In case of eye or skin contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[15][16] If inhaled, move to fresh air.[15] If swallowed, do NOT induce vomiting and seek immediate medical attention.[15]

4.2 Protocol 1: Preparation of 10 mM Stock in Aqueous Buffer (PBS, pH 7.4)

This protocol is recommended for direct use in most cell-based and biochemical assays.

Materials:

  • This compound (MW: 198.61 g/mol )

  • Phosphate-Buffered Saline (PBS), pH 7.4, sterile

  • Calibrated analytical balance

  • 1.5 mL or 2.0 mL microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

  • Sterile syringe filters (0.22 µm pore size)

Procedure:

  • Calculation: Determine the mass of compound required. For 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 198.61 g/mol × 1000 mg/g = 1.986 mg

  • Weighing: Carefully weigh out approximately 2.0 mg of the compound directly into a tared microcentrifuge tube. Record the exact mass.

  • Solvent Addition: Based on the exact mass recorded, add the precise volume of sterile PBS to achieve the 10 mM concentration.

    • Volume (µL) = [Mass (mg) / 198.61 ( g/mol )] / 0.010 (mol/L) × 1,000,000 (µL/L)

  • Dissolution:

    • Close the tube tightly and vortex vigorously for 30-60 seconds.

    • Visually inspect for any remaining solid particles.

    • If solids persist, place the tube in a water bath sonicator for 5-10 minutes.

    • Expert Tip: Gentle warming (to 37°C) can aid dissolution, but avoid overheating as it may degrade the compound. The hydrochloride salt form and the basicity of PBS (pH 7.4) should facilitate dissolution without significant heating.[4]

  • Quality Control & Sterilization:

    • Once fully dissolved, the solution should be clear and colorless to pale yellow. If any particulates remain, the solution may be saturated or the compound may be impure.

    • For cell culture applications, sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This removes any potential microbial contaminants and undissolved micro-particulates.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • For short-term storage (1-2 weeks), store at 2-8°C.

    • For long-term storage (months), store at -20°C or -80°C. Protect from light by wrapping tubes in aluminum foil or using amber tubes.

4.3 Protocol 2: Preparation of 50 mM Stock in DMSO

This protocol is for creating a high-concentration primary stock that will be further diluted into aqueous media for final use.

Materials:

  • This compound (MW: 198.61 g/mol )

  • Anhydrous/spectroscopic grade DMSO

  • Calibrated analytical balance

  • Glass vial with a PTFE-lined cap

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Calculation: Determine the mass of compound required. For 1 mL of a 50 mM stock solution:

    • Mass (mg) = 0.050 mol/L × 0.001 L × 198.61 g/mol × 1000 mg/g = 9.93 mg

  • Weighing: Weigh out approximately 10 mg of the compound into a tared glass vial. Record the exact mass.

  • Solvent Addition: Add the precise volume of DMSO to achieve the 50 mM concentration.

    • Volume (µL) = [Mass (mg) / 198.61 ( g/mol )] / 0.050 (mol/L) × 1,000,000 (µL/L)

  • Dissolution:

    • Cap the vial tightly and vortex for 1-2 minutes. The compound should readily dissolve in DMSO.

    • If needed, sonicate for 5 minutes to ensure complete dissolution.

  • Quality Control: The final solution must be clear and particulate-free.

  • Storage:

    • Store the primary DMSO stock at -20°C in tightly sealed vials to prevent moisture absorption by the hygroscopic DMSO.

    • Protect from light.

    • Trustworthiness Check: Before use, always warm the stock to room temperature and vortex to ensure any precipitated solute redissolves completely.

Troubleshooting

IssuePossible CauseRecommended Solution
Compound fails to dissolve in PBS The solution is saturated, or the buffer pH is too low.1. Confirm calculations are correct. 2. Try preparing a more dilute stock. 3. Check the pH of your PBS. If it is acidic, the carboxylic acid will be protonated and less soluble.[7] Prepare a fresh batch of PBS at pH 7.4-7.8. 4. Add a drop of dilute NaOH (0.1 M) to increase pH and solubility, but monitor pH carefully.
Solution is cloudy or hazy Incomplete dissolution, presence of insoluble impurities, or microbial contamination.1. Continue sonication/vortexing. 2. Filter the solution through a 0.22 µm syringe filter. If the solution becomes clear, it was likely due to micro-particulates. If it remains hazy, there may be a purity issue with the starting material.
Precipitate forms after freezing Compound is crashing out of solution at low temperatures.1. This is common with aqueous stocks. Before each use, ensure the vial is completely thawed to room temperature and vortexed vigorously to redissolve the precipitate. 2. Consider storing the aqueous stock at 4°C if it will be used within 1-2 weeks to avoid the freeze-thaw cycle.

References

  • JoVE. (2023). Acidity of Carboxylic Acids. Retrieved from [Link]

  • AIP Publishing. (2018). Carboxylic acids in aqueous solutions: Hydrogen bonds, hydrophobic effects, concentration fluctuations, ionization, and catalysis. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Carboxylic Acid Reactivity. Retrieved from [Link]

  • Britannica. (n.d.). Carboxylic acid - Properties, Structure, Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Carboxylic acid. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Preparation and Standardization of 0.1 M Hydrochloric acid (HCl). Retrieved from [Link]

  • PubMed. (2023). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (2023). Preparation of Standard HCl Solution. Retrieved from [Link]

  • Greenbook.net. (2018). Safety Data Sheet - Mixture of Calcium salts and Carboxylic acids. Retrieved from [Link]

  • ResearchGate. (2019). Experiment No.(1):- Preparation and standardization of 0.1 M(HCl) hydrochloric acid solution. Retrieved from [Link]

  • ResearchGate. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Retrieved from [Link]

  • Protocols Online. (2012). Making stock acid and base solutions. Retrieved from [Link]

  • Wikipedia. (n.d.). Indazole. Retrieved from [Link]

  • Molecules. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indazol-5-amine. Retrieved from [Link]

  • PubMed. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • Natural Micron Pharm Tech. (n.d.). 1H-Indazole-3-Carboxylic Acid Methyl Ester. Retrieved from [Link]

  • Apicule. (n.d.). 1H-Indazole-7-carboxylic acid (CAS No: 677304-69-7) API Intermediate Manufacturers. Retrieved from [Link]

Sources

Application Notes & Protocols: The Strategic Use of 1H-Indazole-5-Carboxylic Acid in Modern Agrochemical Formulation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a privileged heterocyclic motif that has garnered significant attention in both pharmaceutical and agrochemical research due to its wide range of biological activities.[1][2][3] This document provides an in-depth technical guide for researchers and formulation scientists on the utilization of 1H-indazole-5-carboxylic acid as a foundational building block for the development of novel agrochemicals. We move beyond simple procedural outlines to explain the causal-driven logic behind derivatization strategies, formulation design, and bio-efficacy validation. The protocols detailed herein are designed as self-validating systems, incorporating necessary controls and data interpretation frameworks to ensure scientific rigor.

Introduction: The Indazole Scaffold in Agrochemical Discovery

Nitrogen-containing heterocycles are fundamental to the design of modern bioactive molecules, including pharmaceuticals and agrochemicals.[1][4] The indazole ring system, a fusion of benzene and pyrazole, is particularly noteworthy for its structural versatility and its presence in compounds exhibiting herbicidal, insecticidal, and fungicidal properties.[5][6][7]

The carboxylic acid functional group at the 5-position of the 1H-indazole core serves a dual purpose. Firstly, it is a key pharmacophore that can interact with biological targets, a feature common in many classes of herbicides, such as synthetic auxins.[8][9] Secondly, it provides a reactive handle for chemical modification, allowing for the synthesis of extensive derivative libraries (e.g., esters, amides) to optimize physicochemical properties, biological activity, and environmental fate.[2] This guide will explore the journey from the base molecule to a formulated, biologically active candidate.

Physicochemical Properties of 1H-Indazole-5-Carboxylic Acid

A thorough understanding of the starting material's properties is critical for both chemical synthesis and formulation development.

PropertyValueSource
CAS Number 61700-61-6[10]
Molecular Formula C₈H₆N₂O₂
Molecular Weight 162.15 g/mol
Appearance Powder
Melting Point 318-322 °C
Solubility Poorly soluble in water and common organic solvents at neutral pH. Soluble in aqueous base.General Knowledge
SMILES OC(=O)c1ccc2[nH]ncc2c1
InChI Key MAVGBUDLHOOROM-UHFFFAOYSA-N

Rationale for Derivatization: Enhancing Bio-Efficacy

While 1H-indazole-5-carboxylic acid itself may possess some biological activity, its properties (e.g., high polarity, low solubility in non-polar media) often limit its effectiveness as an agrochemical. Derivatization of the carboxylic acid group is a key strategy to overcome these limitations.

  • Esterification: Converting the carboxylic acid to an ester (e.g., methyl, ethyl, or butyl ester) significantly increases its lipophilicity. This is a critical modification to enhance the penetration of the active ingredient through the waxy cuticle of plant leaves or the exoskeleton of insects.

  • Amidation: Synthesis of carboxamides can introduce new points of interaction with the target protein, potentially increasing binding affinity and biological activity.[2][11] Amide derivatives also exhibit different metabolic profiles compared to their acid or ester counterparts.

The following workflow illustrates the strategic path from the parent acid to a library of derivatives ready for screening.

G A 1H-Indazole-5-Carboxylic Acid (Starting Material) B Activation of Carboxylic Acid (e.g., via SOCl₂, Oxalyl Chloride) A->B C Acyl Chloride Intermediate B->C D1 Esterification (Reaction with Alcohol, e.g., Methanol) C->D1 Path 1 D2 Amidation (Reaction with Amine) C->D2 Path 2 E1 Ester Derivative Library (Enhanced Lipophilicity) D1->E1 E2 Amide Derivative Library (Altered Target Binding) D2->E2 F Purification & Characterization (Chromatography, NMR, MS) E1->F E2->F G Candidate Molecules for Formulation & Bioassay F->G G Start Formulated Derivative (e.g., 10% EC) Screening Primary Screening Bioassay Start->Screening HerbicideAssay Herbicidal Assay (Seed Germination / Root Growth) Screening->HerbicideAssay Plant Targets InsecticideAssay Insecticidal Assay (Leaf Dip / Diet Incorporation) Screening->InsecticideAssay Insect Targets HerbiResult Significant Herbicidal Activity? HerbicideAssay->HerbiResult InsectResult Significant Insecticidal Activity? InsecticideAssay->InsectResult WholePlant Secondary Screen: Whole Plant Post-Emergence Assay HerbiResult->WholePlant Yes Stop Activity Not Significant (Synthesize New Derivatives) HerbiResult->Stop No DoseResponse Dose-Response Study (Determine GR₅₀ / LC₅₀) InsectResult->DoseResponse Yes InsectResult->Stop No WholePlant->DoseResponse Lead Lead Candidate Identified DoseResponse->Lead

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1H-Indazole-5-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to the synthesis of 1H-indazole-5-carboxylic acid. This guide is designed to provide you with in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your yields. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience to ensure scientific integrity and provide actionable insights.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, offering potential causes and actionable solutions to get your synthesis back on track.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A: Low yields in the synthesis of 1H-indazole-5-carboxylic acid can arise from several factors. Systematically investigating the following parameters is crucial for optimization.

  • Suboptimal Reaction Temperature: Temperature is a critical factor that can significantly influence the reaction rate and the formation of byproducts. For many indazole syntheses, a specific temperature range is required to drive the reaction to completion without degrading the starting materials or the desired product.[1] It is advisable to perform small-scale experiments at varying temperatures to identify the optimal condition for your specific substrate and reagent combination.

  • Incorrect Solvent Choice: The polarity and boiling point of the solvent can dramatically affect reaction kinetics and solubility of reactants. For instance, in certain cyclization reactions to form indazoles, the addition of a controlled amount of water to an alcohol solvent has been shown to increase yields.[1] However, an excess of water can be detrimental. Experimenting with different solvent systems (e.g., DMF, DMSO, acetic acid, or mixed solvents) is recommended.

  • Inappropriate Base Selection: The choice and stoichiometry of the base are critical, particularly in steps involving deprotonation or neutralization. A base that is too strong may lead to unwanted side reactions, while a base that is too weak may result in an incomplete reaction. The regioselectivity of N-alkylation on the indazole ring is also highly dependent on the base used.[1] Consider screening different bases (e.g., K₂CO₃, NaH, DBU) and varying their equivalents.

  • Poor Quality of Starting Materials or Reagents: Impurities in your starting materials or degradation of reagents can inhibit the reaction or lead to the formation of undesired byproducts. Ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, LC-MS) and use freshly opened or properly stored reagents.

  • Atmospheric Conditions: Some intermediates or reagents in indazole synthesis can be sensitive to air or moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation and improve yields.

Q2: I am observing significant amounts of an impurity in my final product. How can I identify and minimize its formation?

A: Impurity generation is a common challenge. The nature of the impurity will dictate the best course of action.

  • Identify the Impurity: The first step is to characterize the impurity using techniques like LC-MS, NMR, and IR spectroscopy. Understanding its structure will provide clues about its origin. Common impurities include regioisomers (e.g., 2H-indazole derivatives), unreacted starting materials, or byproducts from side reactions.

  • Formation of Regioisomers: The indazole ring has two nitrogen atoms, and reactions like alkylation can occur at either the N1 or N2 position, leading to a mixture of products.[2] The ratio of these isomers is influenced by steric and electronic effects of substituents on the indazole core, the nature of the electrophile, the solvent, and the base.[2] To favor the formation of the desired 1H-indazole isomer, consider using a bulky protecting group on the N1 position, which can be removed in a subsequent step. Alternatively, modifying the reaction conditions (e.g., using a non-polar solvent) can sometimes favor N1 substitution.

  • Side Reactions: Depending on the synthetic route, various side reactions can occur. For example, in syntheses involving hydrazones, incomplete cyclization or alternative cyclization pathways can lead to impurities.[3][4] Careful control of reaction time and temperature can often minimize these side reactions.

  • Purification Strategy: If impurity formation cannot be completely avoided, an effective purification strategy is essential. Recrystallization is often a good first choice for crystalline solids. Column chromatography on silica gel is a versatile method for separating compounds with different polarities. The choice of eluent is critical and should be optimized through thin-layer chromatography (TLC).

Q3: My cyclization reaction to form the indazole ring is not proceeding to completion. What can I do?

A: A stalled cyclization can be frustrating. Here are some troubleshooting steps:

  • Increase Reaction Temperature and/or Time: Some cyclization reactions require significant thermal energy to overcome the activation barrier. Gradually increasing the reaction temperature while monitoring the reaction progress by TLC or LC-MS can be effective. Extending the reaction time may also be necessary.

  • Change the Catalyst or Acid/Base: If the cyclization is catalyzed, ensure the catalyst is active. For acid- or base-catalyzed cyclizations, consider using a stronger acid or base, or a different type of catalyst altogether. For example, polyphosphoric acid (PPA) is often used to promote the cyclization of hydrazones to indazoles.[5]

  • Solvent Effects: As mentioned earlier, the solvent can play a crucial role. A higher boiling point solvent might be necessary to achieve the required reaction temperature.

  • Water Scavenging: In some cyclization reactions that produce water as a byproduct, its removal can drive the equilibrium towards the product. Using a Dean-Stark apparatus or adding molecular sieves can be effective.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 1H-indazole-5-carboxylic acid?

A: Several synthetic strategies exist, with the choice often depending on the availability and cost of starting materials. Some common approaches include:

  • From Substituted Toluidines: A classical approach involves the diazotization of a substituted o-toluidine followed by intramolecular cyclization.[6]

  • Cyclization of Hydrazones: The reaction of a substituted phenylhydrazine with a suitable carbonyl compound to form a hydrazone, followed by an intramolecular cyclization, is a widely used method.[3][5][7] This cyclization can be promoted by heat or acid catalysts.

  • From Anthranilic Acid Derivatives: Derivatives of anthranilic acid can be converted to the corresponding hydrazinobenzoic acid, which can then be cyclized to form an indazolone. Subsequent chemical modification can yield the desired indazole-5-carboxylic acid.[8]

  • Decarboxylation Routes: In some cases, an indazole dicarboxylic acid can be synthesized and then selectively decarboxylated to yield the 5-carboxylic acid derivative.[8]

Q2: How does the position of the carboxylic acid group affect the reactivity of the indazole ring?

A: The carboxylic acid group at the 5-position is an electron-withdrawing group. This has several implications for the reactivity of the indazole ring:

  • Acidity of the N-H proton: The electron-withdrawing nature of the carboxylic acid group increases the acidity of the N-H proton on the pyrazole ring, making it easier to deprotonate.

  • Electrophilic Aromatic Substitution: The indazole ring is generally susceptible to electrophilic attack. The electron-withdrawing carboxylic acid group will deactivate the benzene ring towards electrophilic substitution and will direct incoming electrophiles primarily to the 4- and 6-positions.

  • Nucleophilic Aromatic Substitution: While less common, if there is a suitable leaving group on the benzene portion of the molecule, the electron-withdrawing effect of the carboxylic acid can facilitate nucleophilic aromatic substitution.

Q3: What are the key safety precautions to consider during the synthesis of 1H-indazole-5-carboxylic acid?

A: Standard laboratory safety practices should always be followed. Specific hazards to be aware of include:

  • Use of Hydrazine Derivatives: Hydrazine and its derivatives are often toxic and potentially carcinogenic. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Diazonium Salts: Intermediates such as diazonium salts can be explosive, especially when isolated in a dry state. It is generally recommended to use them in solution immediately after their preparation and to keep them at low temperatures.[9][10]

  • Strong Acids and Bases: Many of the synthetic steps involve the use of strong acids (e.g., sulfuric acid, PPA) and bases (e.g., sodium hydride). These are corrosive and should be handled with care.

  • Solvent Hazards: Be aware of the flammability and toxicity of the organic solvents used in the synthesis and work in a well-ventilated area.

Experimental Protocols

Protocol 1: Synthesis via Cyclization of a Hydrazone

This protocol is a general representation and may require optimization for specific substrates.

Step 1: Formation of the Hydrazone

  • Dissolve the starting substituted 2-acetyl-4-aminobenzoic acid derivative (1.0 eq) in a suitable solvent such as ethanol.

  • Add hydrazine hydrate (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting material.

  • The hydrazone product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure.

Step 2: Cyclization to 1H-Indazole-5-carboxylic acid

  • To the crude hydrazone, add an excess of a cyclizing agent such as polyphosphoric acid (PPA) or acetic acid.

  • Heat the reaction mixture to 80-120 °C and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 1H-indazole-5-carboxylic acid.

Visualizing the Workflow

The following diagram illustrates a generalized workflow for the synthesis of 1H-indazole-5-carboxylic acid.

SynthesisWorkflow Start Starting Materials (e.g., Substituted Toluene or Aniline) Intermediate1 Functional Group Transformation (e.g., Oxidation, Nitration) Start->Intermediate1 Step 1 Intermediate2 Formation of Key Intermediate (e.g., Hydrazone, Diazonium Salt) Intermediate1->Intermediate2 Step 2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Step 3 Product Crude 1H-Indazole- 5-carboxylic acid Cyclization->Product Step 4 Purification Purification (Recrystallization, Chromatography) Product->Purification Step 5 FinalProduct Pure Product Purification->FinalProduct Step 6 FischerIndoleMechanism cluster_0 Protonation & Tautomerization cluster_1 Sigmatropic Rearrangement & Cyclization cluster_2 Aromatization Hydrazone Phenylhydrazone ProtonatedHydrazone Protonated Hydrazone Hydrazone->ProtonatedHydrazone + H+ Enehydrazine Enehydrazine ProtonatedHydrazone->Enehydrazine Tautomerization DiamineIntermediate Diamine Intermediate Enehydrazine->DiamineIntermediate [3,3]-Sigmatropic Rearrangement CyclizedIntermediate Cyclized Intermediate DiamineIntermediate->CyclizedIntermediate Intramolecular Attack Indazole 1H-Indazole Ring CyclizedIntermediate->Indazole - NH3 - H+

Caption: Simplified mechanism of indazole formation from a phenylhydrazone.

Quantitative Data Summary

ParameterTypical RangeRemarks
Reaction Temperature 25 - 150 °CHighly dependent on the specific synthetic step and reagents.
Reaction Time 1 - 24 hoursMonitor by TLC or LC-MS for completion.
Yield 40 - 90%Can be significantly improved by optimizing conditions.
Purity (after purification) >98%Achievable with recrystallization or column chromatography.

References

  • Benchchem. (n.d.). Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs.
  • Anorve-Andress, K. (2017). Formation of Indazoles Through an Unusual Cyclization Reaction of Hydrazones. University of Minnesota. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Cu-Mediated Cyclization to Form 1H-Indazoles. Retrieved from [Link]

  • Peč, P., & Slouka, J. (1975). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-2,3-dihydro-5H-l,2,4-triazino[5,6-b]indoles.
  • Nakamura, H., et al. (1984). Syntheses and Antiinflammatory Actions of 4,5,6,7-tetrahydroindazole-5-carboxylic Acids. Journal of Medicinal Chemistry, 27(7), 849-855.
  • ResearchGate. (n.d.). The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA). Retrieved from [Link]

  • ResearchGate. (n.d.). Strategy design for 1H-indazole synthesis from aldehyde hydrazones. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Benchchem. (n.d.). Overcoming regioselectivity issues in indazole synthesis.
  • National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • University of New Orleans. (n.d.). Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]

Sources

Technical Support Center: Improving the Solubility of 1H-Indazole-5-Carboxylic Acid for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of solubilizing 1H-indazole-5-carboxylic acid for in vitro assays. Our goal is to equip you with the scientific principles and practical methodologies to ensure the successful preparation of this compound for your experiments.

Understanding the Challenge: Physicochemical Properties of 1H-Indazole-5-Carboxylic Acid

1H-indazole-5-carboxylic acid is a heterocyclic aromatic organic compound. Its structure, combining a carboxylic acid group with an indazole core, presents a unique set of solubility challenges. The high melting point (318-322 °C) suggests a stable crystalline lattice, which often correlates with low aqueous solubility. Such compounds are often referred to as "brick-dust" molecules in the pharmaceutical industry, indicating that significant energy is required to break down the crystal lattice and allow the compound to dissolve.

To effectively devise a solubilization strategy, it is crucial to understand the key physicochemical properties of the molecule.

PropertyValueSource(s)
Molecular Weight162.15 g/mol
Predicted LogP1.2611N/A
Melting Point318-322 °C
Predicted pKa (Carboxylic Acid)~4.26N/A
pKa (Indazole N-H)1.04 and 13.86N/A

The predicted pKa of the carboxylic acid group is approximately 4.26. This is a critical parameter, as it indicates that the molecule's charge, and therefore its aqueous solubility, will be highly dependent on the pH of the solution.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my 1H-indazole-5-carboxylic acid not dissolving in my aqueous assay buffer (e.g., PBS pH 7.4)?

Answer:

The low aqueous solubility of 1H-indazole-5-carboxylic acid at neutral pH is expected due to its chemical structure. Here’s a breakdown of the contributing factors:

  • Crystalline Structure: The compound is a solid powder with a high melting point, indicating a strong crystal lattice that resists dissolution.

  • pH-Dependent Charge: The carboxylic acid group has an estimated pKa of around 4.26. According to the Henderson-Hasselbalch equation, at a pH significantly above the pKa, the carboxylic acid will be deprotonated and exist as a negatively charged carboxylate ion. This charged form is significantly more soluble in aqueous solutions. Conversely, at a pH below the pKa, the carboxylic acid will be in its neutral, protonated form, which is less soluble. At physiological pH 7.4, while some of the compound will be in its soluble ionized form, the overall solubility may still be insufficient for your desired assay concentration. For ionic compounds with basic anions, solubility generally increases as the pH of the solution decreases.[1]

The relationship between pH and the ionization state of the carboxylic acid group is illustrated below.

Protonated COOH (Less Soluble) Deprotonated COO- (More Soluble) Protonated->Deprotonated Increase pH Deprotonated->Protonated Decrease pH pH_low pH < pKa (~4.26) pH_high pH > pKa (~4.26)

Figure 1. pH-dependent ionization of the carboxylic acid group.

Q2: How can I improve the solubility of 1H-indazole-5-carboxylic acid in my aqueous buffer?

Answer:

The most direct approach is to leverage the pH-dependent solubility of the carboxylic acid group.

Strategy 1: pH Adjustment

By increasing the pH of your buffer to be at least 2 units above the pKa of the carboxylic acid (i.e., pH > 6.26), you can ensure that the vast majority of the molecules are in their more soluble, deprotonated (carboxylate) form.

Step-by-Step Protocol for Solubilization by pH Adjustment:

  • Initial Dissolution in a Basic Solution:

    • Weigh the desired amount of 1H-indazole-5-carboxylic acid.

    • Dissolve the compound in a small amount of a dilute basic solution, such as 0.1 M NaOH. Start with a small volume and add more dropwise until the solid is fully dissolved. This will form the sodium salt of the carboxylic acid, which is generally much more water-soluble.

  • Buffering to the Desired Final pH:

    • Once the compound is dissolved, add your desired assay buffer (e.g., PBS) to reach the final volume.

    • Crucially, verify the final pH of your stock solution using a calibrated pH meter.

    • If necessary, adjust the pH back to your target assay pH using dilute HCl or NaOH. Be aware that lowering the pH too much may cause the compound to precipitate out of solution. It is recommended to maintain a final pH where the compound remains soluble.

Start Weigh Compound Add_Base Dissolve in dilute NaOH Start->Add_Base Add_Buffer Add Assay Buffer Add_Base->Add_Buffer Check_pH Verify Final pH Add_Buffer->Check_pH Adjust_pH Adjust pH if necessary Check_pH->Adjust_pH pH not at target Ready Ready for Assay Check_pH->Ready pH at target Adjust_pH->Check_pH

Figure 2. Workflow for solubilization using pH adjustment.

Caution: Ensure that the final concentration of the base used for initial dissolution does not adversely affect your assay. Always include a vehicle control with the same final buffer composition in your experiments.

Q3: I cannot alter the pH of my assay. What are my other options?

Answer:

If pH adjustment is not feasible, using a co-solvent is the next best approach. Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent in biological research due to its ability to dissolve a broad range of polar and nonpolar compounds.[2]

Strategy 2: Using a DMSO Stock Solution

The recommended method is to prepare a high-concentration stock solution in 100% DMSO and then dilute this stock into your aqueous assay buffer.

Step-by-Step Protocol for Preparing a DMSO Stock Solution:

  • Preparation of a High-Concentration Stock (e.g., 10 mM):

    • Accurately weigh the required amount of 1H-indazole-5-carboxylic acid. For example, for 1 mL of a 10 mM stock solution (MW = 162.15 g/mol ), you would need 1.62 mg.

    • Add the weighed compound to a sterile microcentrifuge tube.

    • Add the calculated volume of 100% sterile DMSO.

    • Vortex gently until the compound is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution.[3]

    • Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]

  • Dilution into Assay Medium:

    • Thaw an aliquot of your DMSO stock solution.

    • Perform serial dilutions of your stock solution in 100% DMSO if a range of concentrations is needed for your experiment. This ensures that the final concentration of DMSO in your assay remains constant across all tested concentrations of the compound.[3]

    • Dilute the DMSO stock (or serially diluted stocks) into your final assay buffer. It is critical to keep the final concentration of DMSO in your assay low, typically below 0.5%, to avoid solvent-induced cytotoxicity or artifacts.[3] Many cell lines can tolerate up to 1%, but 0.5% is a widely recommended upper limit.[3]

Start Weigh Compound Add_DMSO Dissolve in 100% DMSO Start->Add_DMSO Vortex Vortex/Sonicate Add_DMSO->Vortex Stock High-Concentration Stock Vortex->Stock Dilute_DMSO Serial Dilution in 100% DMSO (optional) Stock->Dilute_DMSO Dilute_Buffer Dilute into Assay Buffer Stock->Dilute_Buffer Dilute_DMSO->Dilute_Buffer Final_Assay Final Assay Solution (<0.5% DMSO) Dilute_Buffer->Final_Assay

Figure 3. Workflow for preparing a DMSO stock solution.

Important Considerations for Using DMSO:

  • Vehicle Control: Always include a vehicle control in your experiments that contains the same final concentration of DMSO as your test samples.

  • Precipitation upon Dilution: Some compounds may precipitate out of the aqueous buffer when diluted from a DMSO stock. To mitigate this, you can try a stepwise dilution or vortexing during the addition of the DMSO stock to the aqueous buffer. If precipitation persists, a lower stock concentration or the use of other co-solvents may be necessary.

Q4: Are there other co-solvents I can use?

Answer:

While DMSO is the most common, other co-solvents can be considered, depending on the specific requirements of your assay:

  • Ethanol: Can be used to dissolve many organic compounds. However, it can also have effects on cells, so the final concentration should be kept very low (typically <0.1%).

  • Polyethylene Glycol (PEG 400) and Propylene Glycol: These are less volatile and often less toxic than ethanol and can be effective for some poorly soluble compounds.

The choice of co-solvent should always be validated for compatibility with your specific in vitro model.

Q5: Could derivatization of the compound improve its solubility?

Answer:

Yes, chemical modification is a common strategy in drug development to improve solubility. For 1H-indazole-5-carboxylic acid, esterification of the carboxylic acid group to a methyl ester, for example, can increase its solubility in some organic solvents and potentially alter its aqueous solubility profile. While this may not be a practical solution for testing the parent compound, it is a relevant consideration in the broader context of drug discovery and development.

Summary of Key Recommendations

IssueRecommended ActionRationale
Compound precipitates in neutral aqueous buffer.1. Primary: Prepare a stock solution by dissolving in a dilute base (e.g., 0.1 M NaOH) and then dilute with your assay buffer, ensuring the final pH remains sufficiently high to maintain solubility. 2. Secondary: Prepare a concentrated stock solution in 100% DMSO and dilute into your assay buffer to a final DMSO concentration of <0.5%.1. The carboxylate form of the molecule is significantly more soluble in water. 2. DMSO is a powerful solvent for a wide range of compounds.
The pH of the assay cannot be modified.Use the DMSO stock solution method.This avoids altering the pH of the final assay medium.
Compound precipitates when diluted from DMSO stock.1. Try a more gradual, stepwise dilution into the aqueous buffer while vortexing. 2. Prepare a less concentrated DMSO stock solution. 3. Consider alternative co-solvents like ethanol or PEG 400.1. Rapid changes in solvent polarity can cause precipitation. 2. A lower starting concentration may stay below the solubility limit in the final aqueous buffer. 3. Different co-solvents may have different solubilizing capacities for your compound.

By understanding the physicochemical properties of 1H-indazole-5-carboxylic acid and applying these systematic approaches, researchers can overcome solubility challenges and obtain reliable and reproducible results in their in vitro assays.

References

  • Bridges Lab Protocols. (2018). Generating DMSO Stocks for Cell Culture. [Link]

  • protocols.io. (2021). DMSO stock preparation. [Link]

  • Quora. (2018). How to make a stock solution of a substance in DMSO. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]

  • ResearchGate. (2022). how can we increase the acid or decrease ph level of solution and how can we increase the ph level or increase the basic concentration?[Link]

  • NIH. (n.d.). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. [Link]

  • ResearchGate. (2016). Comparative evaluation of pKa prediction tools on a drug discovery dataset. [Link]

  • Georganics. (n.d.). 1H-Indazole-5-carboxylic acid - High purity. [Link]

  • PubChem. (n.d.). Indazole-3-carboxylic acid. [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]

  • ResearchGate. (2014). Does anyone have information on pKa of some carboxylic acids?[Link]

  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

  • AAPS PharmSciTech. (2015). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. [Link]

Sources

stability of 1H-indazole-5-carboxylic acid in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 1H-indazole-5-carboxylic acid. This guide provides in-depth answers to frequently asked questions and troubleshooting advice regarding the stability of this compound in dimethyl sulfoxide (DMSO) and other common laboratory solvents. As Senior Application Scientists, we have designed this resource to explain the causality behind experimental observations and to provide robust protocols for ensuring the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of 1H-indazole-5-carboxylic acid in DMSO stock solutions?

1H-indazole-5-carboxylic acid, like many heterocyclic compounds used in drug discovery, is generally stable when handled and stored correctly. The indazole ring itself is a thermodynamically stable aromatic system.[1][2][3] However, the overall stability of the molecule in a solution depends heavily on the solvent, storage conditions, and the presence of contaminants.

DMSO is a widely used polar aprotic solvent praised for its excellent solubilizing power.[4] While most compounds are stable in DMSO for extended periods under proper conditions, potential issues can arise.[5][6] For a carboxylic acid like this one, the acidic proton does not typically react with DMSO under standard conditions. However, prolonged exposure to ambient moisture, light, or elevated temperatures can promote degradation. Water, in particular, is a more significant factor in causing compound loss in DMSO solutions than oxygen.[6][7]

Q2: What are the optimal storage conditions for DMSO stock solutions of this compound?

For maximum stability and to preserve the integrity of your compound, we recommend the following storage conditions for DMSO stock solutions.

ParameterRecommendationRationale & Expert Insights
Temperature -20°C or -80°CFreezing the solution minimizes molecular motion and slows down potential chemical reactions. Studies on large compound libraries consistently show that storage at 4°C is superior to room temperature, but frozen storage is optimal for long-term stability.[8]
Atmosphere Inert Gas (Argon or Nitrogen)While not always necessary for short-term storage, using an inert gas overlay can displace oxygen and moisture, which are known contributors to degradation over time.[5][6] This is especially critical if the solution will be accessed multiple times.
Container Low-extractable polypropylene or glass vials with secure capsBoth glass and polypropylene are generally acceptable for storing DMSO solutions, with no significant difference in compound recovery observed over several months.[6] The key is a high-quality, airtight seal to prevent solvent evaporation and moisture ingress.
Light Amber vials or storage in the darkTo prevent potential photolytic degradation, always protect solutions from light.
Q3: How do repeated freeze-thaw cycles affect the stability of 1H-indazole-5-carboxylic acid in DMSO?

Repeated freeze-thaw cycles are a significant and often underestimated source of compound degradation.[8][9] Each cycle can introduce several risks:

  • Water Condensation: Thawing a cold vial can cause atmospheric water to condense inside, increasing the water content of the DMSO stock, which can facilitate hydrolysis or other water-mediated degradation.[6]

  • Oxygen Exposure: Opening the vial while cold can introduce both moisture and oxygen.

  • Concentration Gradients: During the freezing process, the compound may not freeze uniformly with the solvent, potentially creating localized areas of high concentration that could promote precipitation or degradation.

Studies have shown that compound deterioration is more pronounced in samples undergoing freeze-thaw cycles compared to those stored continuously at either room temperature or 4°C.[8] It is a best practice to aliquot stock solutions into single-use volumes to minimize the number of freeze-thaw cycles. A maximum of 10-15 cycles is a reasonable guideline before discarding a stock solution.[8]

Q4: Are there better alternative solvents for long-term storage?

The choice of solvent depends on the intended downstream application. While DMSO is standard for screening, other solvents may offer comparable or better stability, though often with lower solubilizing power.

  • Ethanol/Methanol: These protic solvents are good alternatives if the compound is soluble enough. They are less hygroscopic than DMSO. However, there is a potential for esterification with the carboxylic acid group, especially if stored at room temperature or in the presence of acidic/basic catalysts.

  • Acetonitrile (ACN): A polar aprotic solvent that is less reactive and less hygroscopic than DMSO. It is a good choice if solubility permits.

  • Dimethylformamide (DMF): Similar to DMSO in solubilizing power but can be more prone to degradation itself, forming dimethylamine, which is basic and could react with your compound.

The best approach is to empirically test the stability in an alternative solvent if long-term storage is a primary concern and DMSO is suspected to be problematic (see Protocol in Q10).

Q5: My 1H-indazole-5-carboxylic acid is a solid. How should I store it?

As a solid, the compound is significantly more stable than in solution. Recommended storage for the solid powder is in a tightly sealed container, protected from light, in a dry environment. Storing at room temperature is often acceptable for the solid form.[10] For long-term archival purposes, storage at 4°C or -20°C in a desiccated environment is ideal.

Troubleshooting Guide

Q6: My biological assay results are variable. How can I determine if compound instability is the cause?

Inconsistent results are a common problem that can often be traced back to the compound stock solution. The workflow below provides a systematic way to diagnose the issue.

G start Inconsistent Assay Results check_purity 1. Qualify Current Stock Solution (HPLC/LC-MS) start->check_purity decision_purity Is Purity < 95% or Are Degradants Present? check_purity->decision_purity prepare_fresh 2. Prepare Fresh Stock Solution From Solid Compound decision_purity->prepare_fresh Yes retest_assay 3. Retest in Assay with Fresh Stock decision_purity->retest_assay No prepare_fresh->retest_assay decision_assay Are Results Now Consistent? retest_assay->decision_assay problem_solved Problem Solved! Instability of old stock was the likely cause. Implement better storage practices. decision_assay->problem_solved Yes investigate_assay Issue is likely with the assay itself. (Reagents, cells, protocol, etc.) decision_assay->investigate_assay No

Caption: A workflow for diagnosing compound instability.

Q7: I observe new peaks in my analytical run (HPLC/LC-MS). Could these be degradation products?

Yes, the appearance of new, smaller peaks, often accompanied by a decrease in the area of the main compound peak, is a classic sign of degradation. To confirm, you should:

  • Analyze the Solid: Prepare a fresh solution from your solid starting material and immediately analyze it. If the new peaks are absent, it strongly suggests they are degradants forming in solution over time.

  • Check the Mass: Use LC-MS to determine the mass of the new peaks. This can provide clues to the degradation pathway (e.g., an increase of 16 amu could suggest oxidation; a loss of 44 amu could suggest decarboxylation).

  • Perform Forced Degradation: Intentionally stress a sample of your compound (e.g., heat, acid, base, oxidation) and see if the same new peaks are formed. This is a core component of developing a stability-indicating method.[11]

Q8: What are the potential mechanisms of degradation for this compound in DMSO?

While specific pathways for 1H-indazole-5-carboxylic acid are not extensively documented, we can infer potential risks based on its structure and the known chemistry of DMSO.

  • Oxidation: DMSO itself can be a mild oxidant in some organic reactions.[12] While unlikely under normal storage, trace metal impurities or exposure to light and air could potentially facilitate oxidation of the indazole ring.

  • Reaction with DMSO Degradants: DMSO can decompose, especially when heated or in the presence of acids or bases.[12][13][14] Formic acid is one such decomposition product.[14] An acidic environment could potentially catalyze reactions involving the carboxylic acid or the indazole N-H groups.

  • Pummerer Rearrangement Intermediate Reactions: Under acidic conditions, DMSO can form an electrophilic intermediate that is known to react with various nucleophiles.[15] While unlikely in a simple stock solution, it's a theoretical possibility if the solution is contaminated with strong acids.

Best Practices & Protocols

Q9: How do I properly prepare and qualify a new stock solution?

A robust experimental workflow begins with a well-characterized stock solution.

Protocol: Stock Solution Preparation and Qualification

  • Pre-use Check: Before opening, allow the solid container of 1H-indazole-5-carboxylic acid to equilibrate to room temperature to prevent water condensation.

  • Weighing: Accurately weigh the desired amount of solid using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO (or other solvent) to achieve the target concentration (e.g., 10 mM). Ensure complete dissolution using a vortex mixer. Gentle warming (to 30-40°C) can be used but is not ideal; sonication is a better alternative.

  • Immediate Qualification (T=0 Analysis): As soon as the solution is prepared, take an aliquot for immediate analysis by a suitable method (e.g., HPLC-UV or LC-MS).

    • This analysis establishes the initial purity and peak area of your compound. This is your baseline (T=0) reference for all future stability checks.

  • Aliquoting & Storage: Dispense the remaining solution into single-use aliquots in appropriately labeled vials. Overlay with an inert gas (e.g., argon) before sealing.

  • Storage: Immediately place the aliquots in a -20°C or -80°C freezer, protected from light.

Q10: What is a practical protocol to assess the long-term stability of my compound in a specific solvent?

This protocol describes a streamlined stability study to validate your storage conditions. This is a crucial step in ensuring data integrity for long-running experiments.

Protocol: Isothermal Stability Assessment

  • Preparation: Prepare a qualified stock solution as described in Q9. Retain the T=0 analysis data.

  • Sample Allocation: Distribute single-use aliquots of the stock solution into different storage conditions to be tested.

Example Stability Study Design:

Condition IDStorage TemperatureNo. of AliquotsPurpose
C1-80°C4Ideal long-term storage control
C2-20°C4Standard long-term storage
C34°C4Refrigerated storage (simulates short-term bench use)
C4Room Temp (dark)4Accelerated degradation
C5-20°C (Freeze-Thaw)1To be thawed and re-frozen at each time point
  • Time Points: Define the time points for analysis. A typical study might use T=0, 1 week, 1 month, and 3 months.

  • Analysis: At each time point, retrieve one aliquot from each condition (C1-C4). For C5, thaw the single aliquot, remove a sample for analysis, and immediately refreeze it.

    • Analyze all samples using the same stability-indicating analytical method (e.g., HPLC-UV).

  • Data Interpretation: Calculate the remaining percentage of 1H-indazole-5-carboxylic acid at each time point relative to the T=0 sample.

    • Calculation: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

    • Acceptance Criteria: A common threshold for stability is ≥95% of the compound remaining, with no significant formation of new impurity peaks.

    • This empirical data will give you full confidence in your chosen storage procedures for the duration of your project.

References

  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, T. C., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening. [Link]

  • Modern Drug Discovery. (2001). News in Brief: Sample stability during freeze-thaw. Modern Drug Discovery, 4(11), 53-54. [Link]

  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., & Schmitt, R. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. [Link]

  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., & Schmitt, R. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292–304. [Link]

  • Cheng, X., et al. (2003). Repository Compound Stability in DMSO. Journal of Biomolecular Screening, 8(3). [Link]

  • Greenbook.net. (2018). Safety Data Sheet. [Link]

  • ResearchGate. (n.d.). KF-Catalyzed direct thiomethylation of carboxylic acids with DMSO to access methyl thioesters. [Link]

  • Zhao, K., et al. (2023). Divergent decomposition pathways of DMSO mediated by solvents and additives. Journal of Sulfur Chemistry, 45(3). [Link]

  • Ouchi, A. (n.d.). Doctoral Dissertation: Study on autocatalytic decomposition of dimethyl sulfoxide and safe handling system thereof. [Link]

  • Ouchi, A., et al. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) II: Analysis of Intermediate Substances Obtained in the Induction Period and Investigations Regarding Formic Acid. Organic Process Research & Development. [Link]

  • Pathak, V. N., et al. (2014). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Journal of Chemical and Pharmaceutical Research, 6(9), 241-255. [Link]

  • Kaur, H., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(9), 1625–1679. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]

  • Molecules. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 28(6), 2783. [Link]

  • Kumar, A., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 13(5), 525–551. [Link]

  • International Journal of Scientific Development and Research. (2022). Stability indicating study by using different analytical techniques. IJSDR, 7(6). [Link]

  • ResearchGate. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(12), 5196–5204. [Link]

Sources

Technical Support Center: A Troubleshooting Guide for 1H-Indazole-5-Carboxylic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the often-challenging amide coupling reactions involving 1H-indazole-5-carboxylic acid. The unique electronic properties and structural features of the indazole moiety, particularly the acidic N-H proton, introduce specific challenges not always encountered with simpler carboxylic acids. This document provides in-depth, field-proven insights to navigate these complexities, ensuring successful and reproducible outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My amide coupling reaction with 1H-indazole-5-carboxylic acid is resulting in very low or no yield. What are the primary causes?

This is the most common issue reported. Low conversion can stem from several factors, often related to the inherent properties of the indazole starting material and the reaction setup.

  • Poor Solubility: 1H-indazole-5-carboxylic acid is a crystalline solid with limited solubility in many common aprotic solvents like Dichloromethane (DCM) at room temperature.[1][2] If your starting material is not fully dissolved before or during the activation step, the reaction will be sluggish and incomplete.

    • Solution: Consider using more polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) where solubility is higher.[3] Gentle warming can also help, but be cautious as this can sometimes promote side reactions. If solubility remains an issue, solvent mixtures (e.g., DMF/DCM) may be effective.

  • Inefficient Carboxylic Acid Activation: The first step of any amide coupling is the activation of the carboxylic acid to form a highly reactive intermediate (e.g., an active ester).[4] If this step is slow or incomplete, the subsequent reaction with the amine will fail.

    • Solution:

      • Pre-activation: Always pre-activate the carboxylic acid with the coupling reagent and base for a short period (e.g., 15-30 minutes) before adding the amine.[4][5] This ensures the active intermediate is formed in sufficient concentration.

      • Reagent Choice: For a somewhat challenging substrate like this, a robust coupling reagent is recommended. Uronium-based reagents like HATU are often more efficient and faster than carbodiimides like EDC, though they are more expensive.[6][7][8]

  • Competitive Reaction at the Indazole N-H: The proton on the indazole nitrogen is acidic and can be deprotonated by the base (e.g., DIPEA, Et3N) used in the reaction. This can lead to two problems:

    • The resulting indazole anion may have altered solubility, potentially causing it to precipitate.

    • The nucleophilic indazole nitrogen can compete with your desired amine, leading to unwanted side products.

    • Solution: The most definitive solution is to protect the indazole N-H proton prior to the coupling reaction.[9][10] A tert-butoxycarbonyl (Boc) group is a common and effective choice, as it is stable to coupling conditions and can be easily removed later.[10]

  • Protonation of the Amine: An acid-base reaction between your amine and the carboxylic acid can occur, forming an ammonium salt. This protonated amine is no longer nucleophilic and cannot participate in the coupling reaction.[4]

    • Solution: Ensure you are using a sufficient excess of a non-nucleophilic base, typically 2-3 equivalents of N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N), to neutralize any acidic protons and keep the amine in its free, reactive form.

Q2: I'm observing multiple spots on my TLC/LC-MS, indicating significant side product formation. What are these byproducts and how can I minimize them?

Side reactions are a major cause of low yields and purification headaches. Understanding their origin is key to suppression.

  • N-Acylurea Formation (with Carbodiimides): When using carbodiimides like EDC or DCC, the highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct.

    • Solution: This side reaction is effectively suppressed by the addition of nucleophilic additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure.[11] These additives trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement but still highly reactive towards the amine.

  • Guanidinium Byproduct (with Uronium Reagents): Reagents like HATU can react directly with the amine to form a tetramethylguanidinium byproduct, consuming your amine and reducing the yield.[3]

    • Solution: This is another strong reason to follow a pre-activation protocol.[5] By allowing the carboxylic acid to react with HATU first, you ensure the reagent is consumed in the desired activation pathway before the amine is introduced.

  • Dimerization/Oligomerization: If the indazole N-H is not protected, the nucleophilic nitrogen of one molecule can potentially react with the activated carboxylic acid of another, leading to dimer formation.

    • Solution: N-H protection is the most robust strategy to prevent this.[12][13] Alternatively, using a slow addition of the coupling reagent or running the reaction at lower temperatures can sometimes disfavor this bimolecular side reaction.

  • Epimerization: If your amine or carboxylic acid contains a chiral center adjacent to the reacting group, the basic conditions and activated intermediates can lead to racemization.

    • Solution: Use additives known to suppress racemization, such as HOBt or, even more effectively, its aza-derivative HOAt (which is the core of HATU).[4][6] Running the reaction at lower temperatures (e.g., 0 °C) is also highly recommended.[4]

Visualizing the Process: Reaction and Troubleshooting

A clear understanding of the reaction pathway and potential pitfalls is crucial.

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack cluster_side_reactions Potential Side Reactions Indazole_COOH 1H-Indazole-5-COOH Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Base Base (e.g., DIPEA) Activated_Ester Activated Intermediate (e.g., OAt-Ester) Product Desired Amide Product Activated_Ester->Product Amide Bond Formation Amine Amine (R-NH2) Side_Product1 N-Acylurea (with EDC) Side_Product2 Guanidinium (with HATU + Amine) Side_Product3 Indazole N-Acylation

Troubleshooting_Flowchart

Data & Reagent Selection

The choice of reagents is critical for success. The following tables provide a comparative summary to guide your experimental design.

Table 1: Comparison of Common Coupling Reagents

ReagentProsConsRecommended Additive
HATU High efficiency, fast reaction rates, low epimerization.[6][7]High cost, produces tetramethylurea byproduct which can be difficult to remove.None required (contains HOAt moiety).
EDC·HCl Water-soluble, byproduct is also water-soluble, making for an easy aqueous workup.[6]Less reactive than HATU, higher risk of N-acylurea formation and epimerization.HOBt or OxymaPure (1.0 eq).[11]
DCC Inexpensive and effective.Byproduct (DCU) is insoluble in most organic solvents but can be hard to filter completely.[6] Not suitable for solid-phase synthesis.HOBt (1.0 eq).
PyBOP High reactivity, similar to HATU.Can be less stable than HATU.None required.

Table 2: Common Solvents for Amide Coupling

SolventPolarityBoiling Point (°C)Notes
DMF High153Excellent solvating power for polar substrates like 1H-indazole-5-carboxylic acid.[3] High boiling point can make removal difficult.
DCM Medium40Easy to remove under vacuum. Poor solubility for the indazole acid may be an issue.[14]
Acetonitrile High82Good alternative to DMF, easier to remove.
THF Medium66Can be a good choice, but check solubility first.

Validated Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is recommended for its high efficiency and reliability.

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1H-indazole-5-carboxylic acid (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the acid. Use the minimum amount necessary for full dissolution (approx. 0.1-0.2 M concentration).

  • Activation: Add HATU (1.1 eq) followed by DIPEA (2.5 eq).

  • Pre-activation Stir: Stir the mixture at room temperature for 15-30 minutes. The solution should remain clear. This is the critical pre-activation step.[4]

  • Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture, either neat if it's a liquid or as a solution in a small amount of anhydrous DMF.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 2-12 hours).

  • Work-up:

    • Dilute the reaction mixture with a water-immiscible organic solvent like Ethyl Acetate or DCM.

    • Wash the organic layer sequentially with a saturated aqueous solution of NH₄Cl, then 5% aqueous LiCl (this helps remove DMF), and finally with brine.[14]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

Protocol 2: N-H Protection of 1H-Indazole-5-Carboxylic Acid with Boc Group

This preliminary step is highly recommended to eliminate side reactions at the indazole nitrogen.

  • Setup: Dissolve 1H-indazole-5-carboxylic acid (1.0 eq) in a mixture of THF and water.

  • Base Addition: Add Sodium Hydroxide (2.2 eq) and stir until all solids dissolve.

  • Boc Anhydride: Add Di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) dissolved in a small amount of THF.

  • Reaction: Stir the reaction at room temperature overnight.

  • Work-up:

    • Remove the THF under reduced pressure.

    • Acidify the remaining aqueous solution to pH ~3 with 1M HCl. A precipitate should form.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the N-Boc protected indazole carboxylic acid.

  • Confirmation: Confirm the structure by ¹H NMR and LC-MS. The protected acid can now be used in the coupling protocols described above with significantly fewer side reactions.

References

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. National Institutes of Health (NIH). [Link]

  • Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. Journal of the American Chemical Society. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. White Rose Research Online. [Link]

  • HATU coupling - what's the best order? Reddit r/Chempros. [Link]

  • How do I avoid side reactions while doing this peptide coupling reaction? Reddit r/chemhelp. [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. [Link]

  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry. [Link]

  • Coupling reagent and method for coupling amines with carboxylic acids.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health (NIH). [Link]

  • HATU. Wikipedia. [Link]

  • A New Protecting-Group Strategy for Indoles. ResearchGate. [Link]

  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. ResearchGate. [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]

  • Coupling reaction sometimes works, sometimes doesn't. Reddit r/Chempros. [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Medium. [Link]

  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. [Link]

  • Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. ResearchGate. [Link]

  • What's the best way to protect the NH group in Heterocyclic Compounds? ResearchGate. [Link]

  • Why is it difficult to perform acid amine coupling using EDC, DMAP and HOBt? ResearchGate. [Link]

  • EDC-HOBt Amide coupling workup help. Reddit r/Chempros. [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. Organic Chemistry Data. [Link]

  • amide coupling help. Reddit r/Chempros. [Link]

  • Process for purification of carboxylic acids.
  • Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • 1H-Indazole-5-carboxylic acid. Georganics. [Link]

  • Solubility of Organic Compounds. University of Calgary. [Link]

  • Amide Bond Formation. Atlanchim Pharma. [Link]

  • Carboxylic Acid Concentration in Downstream Bioprocessing Using High-Pressure Reverse Osmosis. National Renewable Energy Laboratory. [Link]

  • Enzymatic Synthesis and Purification of L-pyrroline-5-carboxylic Acid. PubMed. [Link]

  • Process for purification of carboxylic acids.

Sources

preventing dimer formation during 1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1H-Indazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of 1H-indazole derivatives, with a specific focus on preventing the formation of unwanted dimeric byproducts. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to optimize your reactions and ensure the purity of your target compounds.

Understanding Dimer Formation in 1H-Indazole Synthesis

The synthesis of 1H-indazoles can be approached through various synthetic routes. However, a common and often challenging side reaction is the formation of dimers, which can significantly reduce the yield and complicate the purification of the desired product. This guide will focus on strategies to mitigate this issue, particularly in the context of the widely used nitrosation of indoles.

Dimer formation is a prevalent issue, especially during the nitrosation of indoles, leading to intensely colored dimeric byproducts.[1] This side reaction occurs when a molecule of the starting material, acting as a nucleophile, attacks a reactive intermediate generated during the reaction.[1] This is particularly problematic with electron-rich indoles, which are more nucleophilic.[1]

Troubleshooting Guide: Preventing Dimer Formation

This section addresses specific issues related to dimer formation in a question-and-answer format, providing insights into the causes and offering actionable solutions.

Question 1: I am observing a significant amount of a deeply colored impurity in my 1H-indazole synthesis, which I suspect is a dimer. What is the primary cause of this?

Answer: The formation of a deeply colored byproduct, often red, is a classic indicator of dimerization during the nitrosation of indoles.[1] The root cause lies in the reaction mechanism where a reactive intermediate, such as an oxime, is formed.[1] If the concentration of the starting indole is high relative to the nitrosating agent, the indole can act as a nucleophile and attack this electrophilic intermediate, leading to a dimeric structure. Electron-rich indoles are particularly susceptible to this side reaction due to their enhanced nucleophilicity.[1]

Question 2: What are the most effective strategies to minimize dimer formation during the reaction?

Answer: The key to preventing dimer formation is to control the relative concentrations of the reactants and the reaction temperature. The following strategies are highly effective:

  • Slow Addition/Reverse Addition: Instead of adding the nitrosating agent to the indole, a "reverse addition" is recommended. This involves the slow, dropwise addition of the indole solution to the nitrosating mixture.[1] This technique ensures that the indole is the limiting reagent at any given point in the reaction, minimizing its availability to act as a nucleophile and attack the reactive intermediate. A syringe pump is ideal for maintaining a slow and consistent addition rate.[1]

  • Low Temperature Control: Maintaining a low reaction temperature, typically around 0 °C in an ice bath, is critical.[1] Lower temperatures decrease the rate of all reactions, including the undesired dimerization pathway. This provides greater control over the reaction and favors the desired intramolecular cyclization.

  • Dilution: Conducting the reaction under more dilute conditions can also be beneficial. By increasing the solvent volume, you decrease the probability of intermolecular collisions that lead to dimer formation.[1]

Question 3: How can I confirm the presence of dimers in my reaction mixture?

Answer: The presence of dimeric byproducts can be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): Dimeric impurities will typically appear as distinct spots, often with different retention factors (Rf values) compared to the starting material and the desired 1H-indazole product.[1]

  • Spectroscopic Methods: For definitive identification, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are invaluable.[1][2] These techniques will provide structural information that can confirm the dimeric nature of the byproduct.

Question 4: I've tried optimizing the reaction conditions, but dimer formation is still a significant issue. Are there alternative synthetic routes I should consider?

Answer: Yes, if dimer formation remains a persistent problem, exploring alternative synthetic pathways is a viable strategy. Several methods for synthesizing 1H-indazoles are known to circumvent the intermediates prone to dimerization.[1] Some of these include:

  • Cyclization of o-haloaryl N-sulfonylhydrazones: This method can be achieved through copper-catalyzed or thermo-induced cyclization.[3]

  • Synthesis from 2-aminobenzonitriles: These precursors can be converted to 1H-indazoles through various cyclization strategies.[1]

  • Transition metal-catalyzed cyclizations: Palladium-catalyzed intramolecular C-N bond formation is another effective approach.[4]

  • Davis-Beirut Reaction: This reaction provides an alternative pathway to 2H-indazoles and indazolones.[1][5]

Below is a DOT script illustrating a decision-making workflow for troubleshooting dimer formation.

G start Dimer Formation Observed check_conditions Review Reaction Conditions start->check_conditions slow_addition Implement Slow/Reverse Addition of Indole check_conditions->slow_addition Concentration Control low_temp Ensure Strict Low Temperature Control (0°C) check_conditions->low_temp Temperature Control dilution Increase Solvent Volume (Dilute Conditions) check_conditions->dilution Intermolecular Reaction Control analyze_purity Analyze Purity (TLC, NMR, MS) slow_addition->analyze_purity low_temp->analyze_purity dilution->analyze_purity dimer_reduced Dimer Formation Minimized? analyze_purity->dimer_reduced optimize_further Further Optimization of Conditions dimer_reduced->optimize_further Partially alternative_routes Explore Alternative Synthetic Routes dimer_reduced->alternative_routes No purification Proceed to Purification dimer_reduced->purification Yes optimize_further->check_conditions end Pure 1H-Indazole purification->end

Caption: Troubleshooting workflow for dimer formation in 1H-indazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of a reaction where dimer formation is significant? A1: A common visual cue is the development of a deep red or reddish-brown color in the reaction mixture.[1]

Q2: Can purification techniques effectively remove dimer impurities? A2: Yes, standard purification methods can be employed. Column chromatography on silica gel is often effective in separating the desired 1H-indazole from the more polar dimeric byproducts.[1] Recrystallization can also be a powerful technique for obtaining highly pure material, provided a suitable solvent system is identified.[6]

Q3: Are certain substituted indoles more prone to dimer formation? A3: Yes, indoles with electron-donating groups (EDGs) on the benzene ring are generally more nucleophilic and, therefore, more susceptible to attacking the reactive intermediate, leading to a higher propensity for dimer formation.[1]

Q4: Besides dimers, what are other common side reactions in 1H-indazole synthesis? A4: Depending on the specific synthetic route, other side reactions can include the formation of hydrazones and incomplete cyclization.[4] For instance, in syntheses starting from o-toluidine, N-nitroso intermediates can be formed.[4]

Experimental Protocols

Protocol 1: Optimized 1H-Indazole Synthesis via Nitrosation of Indole with Reverse Addition

This protocol is designed to minimize dimer formation through slow addition and strict temperature control.

Materials:

  • Indole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Nitrosating Mixture:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium nitrite (8 equivalents) in a mixture of water and DMF (e.g., 5.3:3 v/v).[1]

    • Cool the solution to 0 °C in an ice bath.[1]

    • Slowly add hydrochloric acid (2.7 equivalents) to the cooled solution while stirring vigorously.[1] Maintain the temperature at 0 °C.

  • Indole Addition (Reverse Addition):

    • Dissolve the indole (1 equivalent) in a minimum amount of DMF.[1]

    • Using a syringe pump or a dropping funnel, add the indole solution to the vigorously stirred, cold nitrosating mixture over a period of at least 2 hours.[1]

    • It is crucial to maintain the reaction temperature at 0 °C throughout the addition.[1]

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC until the starting indole is consumed.

  • Work-up and Purification:

    • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral.[1]

    • Extract the aqueous layer three times with an appropriate organic solvent such as ethyl acetate.[1]

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

    • Purify the crude product by column chromatography on silica gel to isolate the pure 1H-indazole.[1]

Data Presentation: Effect of Reaction Conditions on Dimer Formation

The following table summarizes the expected impact of different reaction conditions on the yield of the desired 1H-indazole and the formation of the dimeric byproduct.

ConditionStandard AdditionSlow/Reverse AdditionHigh TemperatureLow Temperature (0°C)ConcentratedDilute
1H-Indazole Yield ModerateHighLowHighModerateHigh
Dimer Formation SignificantMinimalHighMinimalSignificantMinimal

This table illustrates that optimal yields and minimal dimer formation are achieved with slow/reverse addition at low temperatures and under dilute conditions.

Below is a DOT script visualizing the proposed mechanism of dimer formation.

G cluster_main Desired Reaction Pathway cluster_side Dimer Formation Pathway Indole Indole Reactive_Intermediate Reactive Intermediate (e.g., Oxime) Indole->Reactive_Intermediate + Nitrosating Agent Nitrosating_Agent Nitrosating Agent (e.g., HONO) Indazole 1H-Indazole Reactive_Intermediate->Indazole Intramolecular Cyclization Dimer Dimeric Byproduct Reactive_Intermediate->Dimer Electrophile Indole_Nucleophile Indole (Nucleophile) Indole_Nucleophile->Dimer Attacks

Sources

Technical Support Center: Managing 1H-indazole-5-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Here is a technical support center for managing the hygroscopicity of 1H-indazole-5-carboxylic acid hydrochloride.

As a Senior Application Scientist, this guide provides field-proven insights and troubleshooting protocols for researchers, scientists, and drug development professionals working with this compound. The hygroscopic nature of this active pharmaceutical ingredient (API) presents specific challenges that, if not properly managed, can compromise experimental reproducibility, product stability, and overall data integrity. This guide is structured to address common issues in a direct question-and-answer format.

Section 1: Understanding the Challenge: Hygroscopicity Fundamentals

Q1: What is hygroscopicity and why is it a significant concern for this compound?

A: Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment through absorption or adsorption[1]. For this compound, this tendency is pronounced due to its molecular structure. The presence of polar functional groups, including the carboxylic acid and the indazole ring, along with its formulation as a hydrochloride salt, creates a high affinity for water[2].

The interaction with atmospheric moisture is not trivial; it can lead to significant changes in the material's physicochemical properties.[3][4] Uncontrolled moisture uptake can initiate a cascade of issues, from physical changes to chemical degradation, making rigorous environmental control essential during handling and storage.[5][6]

Q2: What are the potential consequences of improper moisture management for this compound?

A: The consequences of inadequate moisture control are multifaceted and can impact every stage of research and development, from initial weighing to final formulation performance.[7][8]

  • Physical Instability: Moisture absorption can lead to physical changes such as caking, clumping, or even deliquescence (dissolving in the absorbed water).[1][8] These changes impede critical processes like powder flow, milling, and accurate dispensing.[7][9]

  • Chemical Instability: The presence of water can accelerate chemical degradation, particularly hydrolysis, potentially leading to the formation of impurities and a reduction in the API's potency.[5][8]

  • Analytical and Dosing Inaccuracies: When a hygroscopic compound absorbs water, its weight increases. Weighing the "wet" compound without accounting for the moisture content leads to an underestimation of the actual amount of active ingredient being used. This can critically impact the accuracy of analytical standards, reaction stoichiometry, and final dosage concentrations.[8]

  • Compromised Solid Dosage Forms: In drug development, excess moisture can negatively affect tablet hardness and friability, alter dissolution profiles, and reduce the shelf-life of the final product.[10]

Section 2: Core Practices: Storage and Handling

Q3: What are the ideal storage conditions for this compound?

A: Proper storage is the first line of defense against moisture-related issues. The primary goal is to isolate the compound from atmospheric humidity.

ConditionRecommendationRationale
Primary Container Use airtight, moisture-resistant containers such as amber glass bottles with tight-fitting caps or high-density polyethylene (HDPE) drums.[11] For maximum protection, use foil-lined bags.[11][12]Prevents direct contact with ambient air and moisture ingress.
Secondary Storage Store the primary container inside a desiccator or a controlled humidity chamber. For larger quantities, a dedicated low-humidity storage room is ideal.Creates a localized, dry micro-environment, adding a layer of protection.
Desiccants Place a suitable desiccant, such as silica gel or molecular sieves, inside the secondary storage container (e.g., desiccator).[11] Ensure the desiccant is active (e.g., blue indicating silica gel).Actively removes any moisture that enters the storage environment.
Relative Humidity (RH) Maintain the storage environment at a relative humidity below 40% RH .[11]Minimizes the driving force for moisture absorption by the material.
Temperature Store at room temperature (typically 15-25°C), as specified by the supplier, and avoid temperature fluctuations.[11][13]Temperature changes can cause condensation, introducing moisture into the container upon opening.
Q4: I need to weigh the compound for an experiment. What is the standard procedure to minimize moisture uptake?

A: Weighing is a point of high vulnerability for a hygroscopic compound. The following protocol and workflow should be followed to ensure accuracy.

  • Environment Preparation: Whenever possible, perform weighing operations inside a glove box with a controlled nitrogen or argon atmosphere, or in a room with controlled low humidity (<40% RH).[11]

  • Equilibration: Before opening, allow the sealed container of the compound to equilibrate to the ambient temperature of the weighing area for at least 30-60 minutes. This prevents condensation from forming on the cold powder upon opening.

  • Minimize Exposure: Prepare all necessary tools (spatulas, weigh boats, vials) in advance. Plan the weighing process to be as brief as possible.

  • Weighing: Quickly open the container, retrieve the approximate amount of material needed, and immediately and tightly reseal the main container. Transfer the material to a pre-tared, dry container for final weighing.

  • Final Sealing: Once the desired weight is obtained, securely seal the sample container. For solution-based experiments, dissolving the compound in the chosen solvent immediately after weighing can protect it from further atmospheric exposure.

G Start Start: Prepare Weighing Area Equilibrate Allow sealed container to equilibrate to room temperature Start->Equilibrate PrepareTools Prepare all tools: spatula, weigh boat, sample vial Equilibrate->PrepareTools OpenContainer Briefly open stock container PrepareTools->OpenContainer Weigh Quickly weigh desired amount into a tared, dry container OpenContainer->Weigh < 2 mins ResealStock Tightly reseal stock container IMMEDIATELY OpenContainer->ResealStock If weighing is delayed Weigh->ResealStock SealSample Securely seal sample container ResealStock->SealSample End End: Proceed with Experiment SealSample->End

Caption: Workflow for minimizing moisture uptake during weighing.

Section 3: Characterization and Quantification

Q5: How can I determine the actual moisture content of my sample?

A: Determining the exact water content is crucial for accurate dosing and for understanding the material's stability.[14] Two primary methods are used, each with its own advantages.

MethodPrincipleAdvantagesConsiderations
Karl Fischer (KF) Titration A chemical titration where iodine reacts stoichiometrically with water.[15]Considered the "gold standard." It is highly specific to water and can detect both free and bound water with high precision and accuracy, even at very low levels.[14]Requires specialized equipment and solvents. The sample must be soluble in the KF reagent or a suitable co-solvent.
Loss on Drying (LOD) / Thermogravimetric Analysis (TGA) Measures the weight loss of a sample upon heating.[]Simple, fast, and does not require solvents. TGA provides a detailed profile of weight loss versus temperature.This method is not specific to water. It measures the loss of any volatile component (e.g., residual solvents), which could lead to an overestimation of the water content.[8][17]

For this compound, Karl Fischer titration is the recommended reference method due to its specificity for water.[14]

Q6: How do I formally classify the hygroscopicity of this compound?

A: A formal classification requires measuring the material's mass change as a function of relative humidity (RH) at a constant temperature.[18] This is performed using an instrument for Dynamic Vapor Sorption (DVS) analysis.[8][15] The resulting data, known as a moisture sorption isotherm, allows you to classify the material according to pharmacopeial standards.

Hygroscopicity ClassMass Increase (at 25°C and 80% RH)Description
Non-hygroscopic < 0.2%Essentially no water uptake.
Slightly hygroscopic ≥ 0.2% and < 2%Small amount of water uptake.
Hygroscopic ≥ 2% and < 15%Significant water uptake. Requires controlled handling.
Very hygroscopic ≥ 15%Substantial water uptake. Requires stringent controls.
Deliquescent Sufficient water is absorbed to form a liquidMaterial dissolves in the absorbed environmental water.
(Based on European Pharmacopoeia classification criteria)

Section 4: Troubleshooting Common Issues

Q7: My powder has become clumpy and difficult to handle. What happened and can I still use it?

A: The powder has likely caked due to excessive moisture absorption.[7][9] This occurs when moisture creates liquid bridges between particles, which then solidify upon slight drying, fusing the particles together. This is a clear sign of improper storage or handling.

Whether the material is usable depends on the extent of the damage and the nature of your experiment. Follow this decision-making process:

G Start Material is caked/clumped CheckAppearance Is the material discolored or partially liquefied (deliquescence)? Start->CheckAppearance CheckExperiment Is the experiment for non-critical screening or preliminary testing? CheckAppearance->CheckExperiment No Discard Discard material. Review storage and handling procedures to prevent recurrence. CheckAppearance->Discard Yes TestMoisture Determine moisture content via Karl Fischer titration CheckExperiment->TestMoisture No (for critical/GMP work) UseWithCorrection Use material, but correct weight based on moisture content. Review handling procedures. CheckExperiment->UseWithCorrection Yes (with caution) CompareSpec Is moisture content within acceptable limits for the intended use? TestMoisture->CompareSpec CompareSpec->UseWithCorrection Yes CompareSpec->Discard No

Caption: Decision tree for handling caked hygroscopic material.

Q8: I'm seeing inconsistent results in my dissolution or potency assays. Could hygroscopicity be the cause?

A: Absolutely. Hygroscopicity is a common and often overlooked source of variability in quantitative assays. There are two primary mechanisms:

  • Inaccurate Weighing: As previously mentioned, if you weigh 100 mg of a powder that has absorbed 5% moisture, you are actually weighing only 95 mg of the API. This directly leads to lower-than-expected concentrations and potency results.[8]

  • Chemical Degradation: The absorbed water may have initiated hydrolysis or other degradation pathways, reducing the actual amount of intact API in the sample before the assay even begins.[4]

Troubleshooting Steps:

  • Immediately re-test the moisture content of your retained API sample using Karl Fischer titration.

  • Review your weighing procedures and environment logs for humidity excursions.

  • If possible, analyze the sample for known degradants using a stability-indicating method (e.g., HPLC).

Section 5: Advanced Strategies for Drug Development

Q9: We are developing a solid dosage form. What formulation strategies can mitigate the hygroscopicity of this compound?

A: When developing a solid dosage form, you can build in protection against moisture to ensure product stability and shelf-life. Several formulation strategies are effective.[3]

StrategyMechanism of ActionKey Considerations
Film Coating A polymer film is applied to the surface of the tablet or granule, acting as a physical barrier to moisture ingress.[3][19]Polymer selection is key. Polyvinyl alcohol (PVA) and hydroxypropyl methylcellulose (HPMC) are common choices. Coating thickness and uniformity are critical process parameters.[3][19]
Co-processing with Excipients Formulating with hydrophobic excipients (e.g., magnesium stearate) or moisture-scavenging excipients can deflect water away from the API.[3][[“]]Excipient compatibility must be thoroughly evaluated. The amount and type of excipient can impact tablet compaction and dissolution.
Manufacturing Process Selection Using dry manufacturing processes like direct compression or roller compaction avoids the addition of water inherent in wet granulation techniques.[10]Requires API and excipients to have good flow and compressibility properties. May not be suitable for all formulations, especially high-dose drugs.
Crystal Engineering Developing a co-crystal or a different salt form of the API that has an inherently lower hygroscopicity.[3][10]This is a significant development undertaking that requires extensive solid-state characterization. It can alter solubility and bioavailability.
High-Barrier Packaging Packaging the final dosage form in materials with a low moisture vapor transmission rate, such as foil-foil blisters or HDPE bottles with induction seals and desiccants.[[“]][21]This is the final layer of protection. The packaging system must be validated through stability studies under accelerated conditions (e.g., 40°C/75% RH).

By implementing these controls and strategies, researchers and developers can successfully manage the challenges posed by the hygroscopic nature of this compound, ensuring the integrity and quality of their work from the bench to the clinic.

References

  • Ng, L. H., & Heng, P. W. S. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(9), 1138. [Link]

  • Newman, A. W., Reutzel-Edens, S. M., & Zografi, G. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 97(3), 1047–1059. [Link]

  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.net. [Link]

  • Consensus. (n.d.). Techniques for stabilizing moisture-sensitive drug compounds. [Link]

  • ResearchGate. (2022). (PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]

  • Top Industry Chemical. (2024). Storage Methods For APIs. [Link]

  • ResearchGate. (n.d.). The Physical Characterization of Hygroscopicity in Pharmaceutical Solids. [Link]

  • ChemBK. (2024). 1-H-indazole-5-carboxyle acid. [Link]

  • Arand, M., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharmaceutical Development and Technology, 27(7), 808-821. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. [Link]

  • Wülfert, F., Witte, D. T., & Smilde, A. K. (1998). Moisture determination in hygroscopic drug substances by near infrared spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 17(8), 1335-1342. [Link]

  • ResearchGate. (n.d.). Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. [Link]

  • SOP Hub. (2025). SOP for Storage of Hygroscopic Raw Materials with Desiccants – V 2.0. [Link]

  • Thakuria, R., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Crystals, 13(1), 103. [Link]

  • Labinsights. (2023). Unveiling of Hygroscopicity Evaluation for Drug Formulation. [Link]

  • Vesta Nutra. (2019). 3 Ways to Handle Hygroscopic Material Challenges. [Link]

  • Quora. (2010). How is the hygroscopicity of a substance determined, chemically? What makes some substances more hygroscopic than others? [Link]

  • ResearchGate. (2013). What are recommended packaging conditions for highly hygroscopic APIs? [Link]

  • Pharmaceutical Technology. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. [Link]

  • Precisa. (n.d.). Measuring Moisture Content in 3 Easy Steps. [Link]

  • ResearchGate. (2025). (PDF) Hygroscopic moisture content: Determination and correlations. [Link]

  • Mei, F., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 4123-4139. [Link]

  • Wikipedia. (n.d.). Hygroscopy. [Link]

Sources

Validation & Comparative

A Comparative Guide to 1H-Indazole-5-Carboxylic Acid and Other Privileged Scaffolds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Scaffolds in Kinase Drug Discovery

Protein kinases, as central regulators of cellular signaling, represent one of the most critical families of drug targets in modern medicine, particularly in oncology.[1][2] The development of small-molecule kinase inhibitors (SMKIs) has revolutionized treatment paradigms, with dozens of approved drugs targeting the ATP-binding site.[1][3] Central to this success is the concept of the "privileged scaffold"—a core molecular structure that serves as a high-affinity anchor for binding to the kinase hinge region, the conserved backbone of the ATP pocket.[4]

The 1H-indazole ring system has emerged as a premier privileged scaffold, forming the foundation of numerous approved and clinical-stage inhibitors.[5][6] This guide provides an in-depth comparison of the 1H-indazole-5-carboxylic acid scaffold against other prominent kinase inhibitor classes. We will dissect the structural underpinnings of its efficacy, compare its binding modes to alternatives, and provide robust experimental protocols for researchers to conduct their own comparative evaluations.

Part 1: The 1H-Indazole Scaffold - A Master Key for the Kinase ATP Pocket

The indazole core, a bicyclic aromatic heterocycle, is an exceptional pharmacophore for kinase inhibition.[5][6] Its defining feature is the presence of a pyrazole ring fused to a benzene ring, offering a unique combination of hydrogen bond donors and acceptors that can effectively mimic the adenine portion of ATP.[3][7] This allows it to form critical hydrogen bonds with the kinase hinge region, a primary anchoring point for ATP-competitive inhibitors.[8]

Many successful indazole-based drugs, such as Axitinib and Pazopanib, underscore the scaffold's clinical utility.[5] The structure-activity relationship (SAR) of indazole derivatives has been extensively explored, revealing that substitutions at various positions can dramatically modulate potency and selectivity against different kinases, including VEGFR, FGFR, and Aurora kinases.[5][9][10][11]

The inclusion of a carboxylic acid group at the 5-position, creating the 1H-indazole-5-carboxylic acid scaffold, can provide an additional, powerful interaction point. Depending on the kinase's specific topology, this acidic moiety can form salt bridges or hydrogen bonds with basic residues like lysine or arginine near the ATP-binding site, significantly enhancing binding affinity and influencing selectivity.[5] For instance, in certain Aurora kinase inhibitors, the carboxylic acid has been shown to form a key hydrogen bond with an arginine residue (Arg220), contributing to the compound's potency.[5]

Part 2: A Comparative Landscape of Kinase Inhibitor Scaffolds

Kinase inhibitors are broadly classified by their mechanism of action and the conformational state of the kinase to which they bind.[12][13] This classification provides a framework for comparing the 1H-indazole scaffold with other major classes.

G cluster_main Kinase Inhibitor Classification cluster_atp ATP-Site Binders (Orthosteric) cluster_allo Allosteric Binders A Kinase Inhibitors B Type I (Active 'DFG-in' Conformation) A->B Binds to active enzyme C Type II (Inactive 'DFG-out' Conformation) A->C Binds to inactive enzyme E Type III (Adjacent to ATP Site) A->E Non-competitive G Covalent (Irreversible) (Targets specific residues, e.g., Cys) A->G Forms covalent bond D Type I½ (Inactive 'DFG-in' Conformation) F Type IV (Remote from ATP Site)

Caption: Classification of small-molecule kinase inhibitors.

Type I Inhibitors: Competing in the Active State

Type I inhibitors bind to the active "DFG-in" conformation of the kinase and are the most common class.[14][15] The 1H-indazole scaffold is a quintessential Type I scaffold.

  • Indole/Azaindole: Structurally similar to indazole, these scaffolds are also prevalent in approved drugs.[16][17] They engage the hinge region through similar hydrogen bonding patterns. The choice between an indazole and an indole can be driven by subtle differences in the shape of the ATP pocket and the desire to modulate physicochemical properties like solubility and metabolic stability.

  • Aminopyrazole: This scaffold has demonstrated remarkable utility in achieving high selectivity for certain kinases. For example, aminopyrazole-based inhibitors were designed to be highly selective for JNK3 over the closely related p38 kinase, a feat that was more challenging with corresponding indazole-based compounds due to the latter's binding orientation.[18] This highlights that while indazole is a potent scaffold, alternatives may be superior for specific selectivity challenges.

  • Aminopyridine: This core structure is found in numerous inhibitors, including Crizotinib and Lorlatinib.[19][20] It forms robust hydrogen bonds with the hinge and serves as a versatile anchor for building out into other regions of the ATP pocket.

Type II Inhibitors: Stabilizing the Inactive State

Type II inhibitors are a powerful class that bind not only to the ATP-binding site but also extend into an adjacent hydrophobic back pocket that is only accessible in the inactive "DFG-out" conformation.[14][15] This often leads to improved selectivity.

  • Urea-based Scaffolds (e.g., Sorafenib): The diaryl urea motif is a hallmark of many Type II inhibitors. One of the aryl rings typically occupies the adenine region, while the urea linker forms hydrogen bonds with residues in the DFG motif and the other aryl ring projects into the allosteric back pocket. While some indazole derivatives can be adapted to a Type II binding mode, the scaffold is more naturally suited for Type I inhibition. The design of a Type II inhibitor often requires a more elongated, flexible structure compared to the compact nature of typical indazole-based Type I inhibitors.

Allosteric Inhibitors: Bypassing the ATP Pocket

Allosteric inhibitors offer the highest potential for selectivity by binding to sites on the kinase that are remote from the highly conserved ATP pocket.[21][22][23]

  • PIF-pocket Scaffolds: These compounds target a regulatory pocket ("PIF-pocket") present in AGC kinases, leading to non-competitive inhibition.[22][24] This approach completely diverges from the ATP-mimetic strategy of indazole-based inhibitors and can overcome resistance mutations that arise in the ATP-binding site. The chemical space explored for allosteric inhibitors is vastly different and does not typically rely on traditional hinge-binding scaffolds.

Part 3: Experimental Framework for Scaffold Comparison

Objective comparison requires rigorous, standardized experimental evaluation. The following protocols outline a self-validating workflow for assessing and comparing the performance of different kinase inhibitor scaffolds.

G A Compound Synthesis (Scaffold of Interest) B Protocol 1: In Vitro Kinase Assay A->B C Determine IC50 / Ki (Potency) B->C Primary Data D Protocol 2: Cellular Proliferation Assay C->D Validate Potency E Determine GI50 / EC50 (Cellular Efficacy) D->E Translate to Cells F Protocol 3: Kinome-wide Selectivity Screen E->F Confirm On-Target Effect G Assess Off-Target Profile (Selectivity) F->G Assess Safety/Mechanism H Lead Candidate G->H Prioritize

Caption: Experimental workflow for kinase inhibitor evaluation.

Protocol 1: In Vitro Kinase Activity Assay for IC50 Determination

Causality: This is the primary assay to determine the direct inhibitory potency of a compound against the target kinase. The half-maximal inhibitory concentration (IC50) is a direct measure of the compound's effectiveness. We describe the ADP-Glo™ Kinase Assay (Promega) as it is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced.

Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA). The specific kinase and substrate concentrations should be optimized to ensure the reaction is in the linear range (typically ~10-20% ATP conversion).

    • Prepare a 10 mM stock of the inhibitor compound (e.g., 1H-indazole-5-carboxylic acid derivative) in 100% DMSO.

    • Create a serial dilution series of the inhibitor in DMSO, followed by a further dilution in kinase reaction buffer to create 2X inhibitor solutions.

  • Kinase Reaction:

    • Add 5 µL of the 2X inhibitor solution to the wells of a 384-well plate. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.

    • Initiate the reaction by adding 5 µL of the 2X kinase/substrate solution to each well.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously terminates the kinase reaction and depletes the remaining unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP, which is then used by a luciferase to generate a light signal.

    • Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

  • Data Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Subtract the "no enzyme" background from all readings.

    • Normalize the data to the vehicle control (100% activity).

    • Plot the normalized activity versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay (GI50)

Causality: This assay assesses the inhibitor's ability to affect cell viability or growth, which is a crucial downstream consequence of inhibiting a target kinase involved in proliferation pathways. It also provides an initial assessment of cell permeability and metabolic stability.

Methodology:

  • Cell Plating:

    • Culture cancer cells known to be dependent on the target kinase signaling pathway (e.g., HT-29 cells for an ERK inhibitor).[9]

    • Trypsinize and count the cells. Seed them into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium.

    • Allow cells to adhere by incubating overnight at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a serial dilution of the inhibitor compound in complete growth medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the cells for 72 hours (or a duration appropriate for the cell line's doubling time).

  • Viability Measurement (Using CellTiter-Glo® Luminescent Assay):

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® Reagent directly to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Normalize the data to the vehicle-treated cells (100% viability).

    • Plot the normalized viability versus the log of the inhibitor concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).

Part 4: Data-Driven Scaffold Comparison

The true value of a scaffold is revealed through quantitative data. The tables below present hypothetical but representative data to illustrate how different scaffolds might compare.

Table 1: Comparative Potency (IC50, nM) Against Target Kinases

Scaffold Type Representative Compound Target Kinase A (e.g., VEGFR2) Target Kinase B (e.g., Aurora A) Target Kinase C (e.g., JNK3)
Indazole (Type I) Compound IND 5 150 80
Aminopyrazole (Type I) Compound APZ 50 400 7 [18]
Urea-based (Type II) Compound URA 2 30 250

| Allosteric | Compound ALO | >10,000 | >10,000 | >10,000 |

This table demonstrates how different scaffolds can be optimized for potency against specific targets. For example, Compound APZ shows high potency and potential selectivity for Kinase C.

Table 2: Comparative Selectivity Profile (Percentage Inhibition at 1 µM)

Scaffold Type Representative Compound Off-Target Kinase X (e.g., p38α) Off-Target Kinase Y (e.g., EGFR)
Indazole (Type I) Compound IND 75% 40%
Aminopyrazole (Type I) Compound APZ <10% [18] 35%
Urea-based (Type II) Compound URA 50% 65%

| Allosteric | Compound ALO | <1% | <1% |

This table illustrates the critical aspect of selectivity. The allosteric inhibitor shows the highest selectivity, while the aminopyrazole scaffold demonstrates superior selectivity over the indazole for a closely related off-target (p38α).

Conclusion and Future Perspectives

The 1H-indazole-5-carboxylic acid scaffold is a potent and versatile platform for the design of ATP-competitive kinase inhibitors, particularly those classified as Type I. Its ability to form robust hinge interactions, combined with the potential for additional anchoring via the carboxylic acid group, makes it a cornerstone of modern medicinal chemistry.[5][6]

However, no single scaffold is universally superior. The choice of a core structure is a strategic decision driven by the specific therapeutic target and the desired selectivity profile.

  • For targets where high selectivity over a close homolog is paramount, scaffolds like aminopyrazole may offer a distinct advantage.[18]

  • For targets that can be engaged in the "DFG-out" conformation, Type II scaffolds like diaryl ureas can provide an alternative route to achieving potency and selectivity.

  • The future of kinase inhibitor design is trending towards exploiting unique binding modes to overcome the limitations of ATP-competitive inhibition, such as acquired resistance. The development of allosteric and covalent inhibitors represents the next frontier, offering the potential for unparalleled selectivity and durable clinical responses.[2][14][21]

Ultimately, a deep understanding of the structural biology of the target kinase, coupled with rigorous experimental evaluation as outlined in this guide, is essential for selecting and optimizing the ideal scaffold for the next generation of targeted therapies.

References

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. Available at: [Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. PubMed Central. Available at: [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PubMed Central. Available at: [Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. PubMed. Available at: [Link]

  • Kinase Inhibitors. Cambridge MedChem Consulting. Available at: [Link]

  • Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes. PubMed. Available at: [Link]

  • Scaffold Hopping Method for Design and Development of Potential Allosteric AKT Inhibitors. Springer. Available at: [Link]

  • Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. PubMed Central. Available at: [Link]

  • Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. PubMed Central. Available at: [Link]

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed. Available at: [Link]

  • ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Taylor & Francis Online. Available at: [Link]

  • An Allosteric Inhibitor Scaffold Targeting the PIF-Pocket of Atypical Protein Kinase C Isoforms. PubMed. Available at: [Link]

  • Structural differences between type I and II small molecule kinase inhibitors against LRRK2 in Parkinson’s disease. ResearchGate. Available at: [Link]

  • Trends in kinase drug discovery: targets, indications and inhibitor design. BIOCEV. Available at: [Link]

  • Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery?. National Institutes of Health. Available at: [Link]

  • An Allosteric Inhibitor Scaffold Targeting the PIF-Pocket of Atypical Protein Kinase C Isoforms. ACS Publications. Available at: [Link]

  • Mapping the Kinase Inhibitor Landscape in Canine Mammary Carcinoma: Current Status and Future Opportunities. MDPI. Available at: [Link]

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Publications. Available at: [Link]

  • Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. PubMed Central. Available at: [Link]

  • Rationally Designed Dual Kinase Inhibitors for Management of Obstructive Sleep Apnea—A Computational Study. MDPI. Available at: [Link]

  • Aurora-A kinase inhibitor scaffolds and binding modes. PubMed. Available at: [Link]

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central. Available at: [Link]

  • ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. PubMed. Available at: [Link]

  • Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors. PubMed. Available at: [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. Available at: [Link]

  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. Available at: [Link]

  • Syntheses and Antiinflammatory Actions of 4,5,6,7-tetrahydroindazole-5-carboxylic Acids. PubMed. Available at: [Link]

  • Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Assiut University. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PubMed Central. Available at: [Link]

  • Discovery, SAR and X-ray structure of 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides as inhibitors of inducible T-cell kinase (Itk). PubMed. Available at: [Link]

  • Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening. PubMed Central. Available at: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Available at: [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. Available at: [Link]

Sources

A Comparative Guide to the Selectivity of 1H-Indazole-5-Carboxylic Acid-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug discovery, the 1H-indazole scaffold has proven to be a "privileged" structure, forming the core of numerous inhibitors targeting a diverse range of proteins. The 1H-indazole-5-carboxylic acid moiety, in particular, offers a versatile platform for developing potent and selective therapeutic agents. This guide provides an in-depth comparative analysis of the selectivity profiles of inhibitors derived from this scaffold, targeting key protein classes including Monoamine Oxidase B (MAO-B), Fibroblast Growth Factor Receptors (FGFRs), and Pim kinases. We will delve into the experimental data that underpins our understanding of their selectivity and provide detailed methodologies to empower your own investigations.

The 1H-Indazole-5-Carboxylic Acid Scaffold: A Foundation for Selectivity

The 1H-indazole ring system provides a rigid, bicyclic core that can be strategically functionalized to achieve high-affinity interactions with target proteins. The carboxylic acid group at the 5-position often serves as a key hydrogen bond donor or acceptor, anchoring the inhibitor in the active site. The true art of designing selective inhibitors lies in the judicious modification of other positions on the indazole ring and the carboxamide moiety. These modifications can exploit subtle differences in the topologies of active sites between the intended target and off-target proteins, thereby achieving the desired selectivity.

Comparative Selectivity Profiles

The following sections provide a comparative overview of the selectivity of 1H-indazole-5-carboxylic acid-based inhibitors against different target classes. The data presented is collated from peer-reviewed studies and is intended to highlight the potential for achieving high selectivity with this scaffold.

Monoamine Oxidase B (MAO-B) Inhibitors

A series of N-substituted 1H-indazole-5-carboxamides have been identified as highly potent and selective inhibitors of MAO-B, an enzyme implicated in neurodegenerative diseases like Parkinson's disease. The selectivity against the closely related MAO-A isoform is a critical parameter for avoiding potential side effects.

Compound IDPrimary TargetIC50 (nM)Off-TargetSelectivity FactorReference
PSB-1491 human MAO-B0.386human MAO-A>25,000-fold[1]
PSB-1434 human MAO-B1.59human MAO-A>6,000-fold[1]

Analysis: The data clearly demonstrates that the 1H-indazole-5-carboxamide scaffold can yield inhibitors with exceptional selectivity for MAO-B over MAO-A. For instance, N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide (PSB-1491) exhibits a remarkable >25,000-fold selectivity, highlighting the potential to minimize off-target effects related to MAO-A inhibition.[1] This high degree of selectivity is achieved through substitutions on the carboxamide nitrogen and the indazole nitrogen, which appear to exploit differences in the active site architecture between the two MAO isoforms.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

The FGFR family of receptor tyrosine kinases are implicated in various cancers. Designing selective FGFR inhibitors is challenging due to the high homology within the kinase family. Nevertheless, the 1H-indazole-5-carboxylic acid scaffold has been successfully employed to generate potent FGFR inhibitors with varying degrees of selectivity.

Compound IDFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)Off-Target Kinase (IC50 > 1000 nM)Reference
Compound 9u 3.35.212.2FGFR4, ALK, Flt-1, RET, c-Src, IGF1R, c-Met[2]

Analysis: Compound 9u, an indazole derivative, demonstrates potent inhibition of FGFR1, 2, and 3 in the low nanomolar range.[2] Importantly, it exhibits excellent selectivity against a panel of other kinases, including FGFR4 and several other receptor and non-receptor tyrosine kinases. This selectivity profile suggests that the specific substitution pattern on the indazole core effectively discriminates between the closely related FGFR isoforms and other members of the kinome.

Pan-Pim Kinase Inhibitors

The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are oncology targets. Due to functional redundancy among the isoforms, developing pan-Pim inhibitors is a common strategy. The 1H-indazole scaffold has been utilized to create such inhibitors.

Compound IDPim-1 IC50 (nM)Pim-2 IC50 (nM)Pim-3 IC50 (nM)Reference
Compound 13o Potent (exact value not specified)Potent (exact value not specified)Potent (exact value not specified)[3]

Analysis: While specific IC50 values for compound 13o against a broad off-target panel are not detailed in the initial findings, its development as a potent pan-Pim inhibitor showcases the utility of the 3-(pyrazin-2-yl)-1H-indazole scaffold.[3] Achieving pan-activity within a kinase subfamily while maintaining selectivity against the broader kinome is a significant challenge. Further profiling of such compounds is necessary to fully delineate their selectivity.

Experimental Methodologies for Selectivity Profiling

To generate the kind of high-quality, reliable data presented above, rigorous and well-controlled experimental protocols are essential. Here, we provide step-by-step methodologies for key assays used in determining inhibitor selectivity.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Protocol:

  • Reaction Setup: In a 384-well plate, add 5 µL of the test compound at various concentrations.

  • Enzyme and Substrate Addition: Add 5 µL of a solution containing the target kinase and its specific substrate.

  • Initiation of Reaction: Start the kinase reaction by adding 5 µL of ATP solution. Incubate for 1 hour at room temperature.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and initiate a luciferase-based reaction that produces a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA is a powerful method to verify that an inhibitor binds to its intended target within a cellular environment.

Workflow:

G A Intact Cells + Inhibitor B Heat Treatment (Temperature Gradient) A->B Incubation C Cell Lysis B->C Denaturation D Separation of Soluble and Precipitated Proteins C->D Centrifugation E Quantification of Soluble Target Protein (e.g., Western Blot) D->E Analysis F Generation of Melting Curve E->F Data Plotting G cluster_0 β-catenin Destruction Complex cluster_1 In Nucleus Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates Axin Axin Dishevelled->Axin Inhibits Tankyrase Tankyrase Tankyrase->Axin PARylates & Promotes Degradation bCatenin β-catenin Axin->bCatenin Scaffolds GSK3b GSK3β GSK3b->bCatenin Phosphorylates APC APC APC->bCatenin Phosphorylates Degradation Proteasomal Degradation bCatenin->Degradation Leads to Nucleus Nucleus bCatenin->Nucleus Translocates TCF_LEF TCF/LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Activates

Simplified Wnt/β-catenin Signaling Pathway.

FGFR Signaling Pathway

FGFRs are receptor tyrosine kinases that, upon binding to FGF ligands, dimerize and autophosphorylate, leading to the activation of downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways. These pathways are crucial for cell proliferation, survival, and angiogenesis. Dysregulation of FGFR signaling is a common driver of cancer.

G FGF FGF FGFR FGFR FGF->FGFR Binds GRB2_SOS GRB2/SOS FGFR->GRB2_SOS Recruits PI3K PI3K FGFR->PI3K Activates RAS RAS GRB2_SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus Regulates Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription

Simplified FGFR Signaling Pathway.

Pim Kinase Signaling Pathway

Pim kinases are constitutively active serine/threonine kinases that are regulated primarily at the level of transcription. They phosphorylate a number of substrates involved in cell cycle progression, apoptosis, and metabolism, thereby promoting cell survival and proliferation. Their downstream effectors include proteins like p21, p27, and BAD.

G Cytokines Cytokines/ Growth Factors Receptor Receptor Cytokines->Receptor JAK_STAT JAK/STAT Receptor->JAK_STAT Pim_Kinase Pim Kinase (Pim-1, 2, 3) JAK_STAT->Pim_Kinase Upregulates Transcription p27 p27 Pim_Kinase->p27 Phosphorylates & Inactivates BAD BAD Pim_Kinase->BAD Phosphorylates & Inactivates c_Myc c-Myc Pim_Kinase->c_Myc Enhances Activity Cell_Cycle_Progression Cell Cycle Progression p27->Cell_Cycle_Progression Inhibits Apoptosis_Inhibition Inhibition of Apoptosis BAD->Apoptosis_Inhibition Promotes Apoptosis Protein_Synthesis Protein Synthesis c_Myc->Protein_Synthesis Promotes

Simplified Pim Kinase Signaling Pathway.

Conclusion

The 1H-indazole-5-carboxylic acid scaffold represents a highly versatile and fruitful starting point for the development of potent and selective inhibitors against a range of important drug targets. The examples provided in this guide for MAO-B, FGFR, and Pim kinases underscore the potential to achieve remarkable selectivity through careful structure-based design and iterative optimization. The detailed experimental protocols included herein provide a robust framework for researchers to confidently assess the selectivity profiles of their own compounds. As our understanding of the structural biology of these targets continues to grow, we can anticipate the development of even more refined and selective inhibitors based on this privileged scaffold, ultimately leading to safer and more effective medicines.

References

  • The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Subnanomolar indazole-5-carboxamide inhibitors of monoamine oxidase B (MAO-B) continued. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Subnanomolar indazole-5-carboxamide inhibitors of monoamine oxidase B (MAO-B) continued: indications of iron binding, experimental evidence for optimised solubility and brain penetration. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Indazole derivatives as novel inhibitors of monoamine oxidase and D-amino acid oxidase. Bioorganic & Medicinal Chemistry.
  • Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. Journal of Medicinal Chemistry.

Sources

A Comparative Guide to the Structure-Activity Relationship of 1H-Indazole-5-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-indazole nucleus is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its unique bicyclic structure, composed of fused benzene and pyrazole rings, offers a versatile three-dimensional arrangement for interacting with a multitude of biological targets.[1][2] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) for a specific, highly fruitful subclass: the 1H-indazole-5-carboxamides. These derivatives have emerged as potent modulators of critical cellular machinery, particularly protein kinases and DNA repair enzymes, making them a focal point in contemporary drug discovery.[1][3][4]

Our exploration will dissect the nuanced roles of various structural modifications across the indazole core and the crucial 5-carboxamide side chain. By synthesizing data from numerous studies, we aim to illuminate the key molecular interactions that drive potency and selectivity, providing a robust framework for researchers engaged in the rational design of next-generation therapeutics.

Core Structure-Activity Relationship Analysis

The therapeutic versatility of the 1H-indazole-5-carboxamide scaffold stems from the distinct roles played by its different sub-structures. Modifications at the N-1, C-3, and the 5-carboxamide positions allow for fine-tuning of a compound's pharmacological profile.

The Indazole Core: A Rigid Foundation for Potency

The indazole ring system primarily serves as the anchoring element, placing key functional groups in precise orientations within the target's binding site.

  • N-1 Position: This position often extends into the solvent-exposed region of an active site. Alkylation or arylation at N-1 can significantly impact pharmacokinetic properties. For instance, in the development of Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors, introducing a three-carbon linker to various heterocycles at the N-1 position of an indazole-3-carboxamide scaffold led to a substantial increase in inhibitory activity.[5] This highlights the N-1 position's utility for introducing vectors that can either pick up additional interactions or improve properties like solubility and cell permeability.

  • C-3 Position: The C-3 position is a critical vector for establishing selectivity and potency. Substituents here often project towards the deep, hydrophobic back pocket of an ATP-binding site in kinases. In the pursuit of p21-activated kinase 1 (PAK1) inhibitors, it was found that substituting this region with an appropriate hydrophobic ring was crucial for enhancing inhibitory activity.[4]

  • Benzene Ring (C4, C6, C7): Modifications on the fused benzene ring are less common but can be used to modulate electronic properties or block potential sites of metabolism. For example, in a series of Glycogen Synthase Kinase-3 (GSK-3) inhibitors, a methoxy group at the 5-position of the indazole ring was found to be important for high potency compared to a methyl group.[3]

The 5-Carboxamide Moiety: The Key to Target Engagement

The 5-carboxamide group is arguably the most critical feature for many biological targets, particularly kinases. It often mimics the hydrogen bonding pattern of the adenine portion of ATP.

  • Amide Linker (-CO-NH-): This functional group is a powerful hydrogen bond donor and acceptor. In many kinase inhibitors, the amide N-H forms a crucial hydrogen bond with the "hinge" region of the kinase, a conserved backbone segment that connects the N- and C-lobes of the enzyme. This interaction is a primary anchor for the inhibitor. Interestingly, the regiochemistry is critical. For Calcium-Release Activated Calcium (CRAC) channel blockers, the CO-NH-Ar orientation was required for activity, whereas the "reversed" NH-CO-Ar isomer was inactive, a unique requirement for this target class.[6]

  • Amide Substituent (R-group): The group attached to the amide nitrogen is a major determinant of potency and selectivity. This substituent explores a wide, often solvent-accessible, region of the binding pocket. In the development of PAK1 inhibitors, introducing a hydrophilic group, such as a piperazine moiety with a terminal pyridine, into this solvent region was critical for achieving both high potency (IC₅₀ = 9.8 nM) and selectivity.[4]

The logical flow of SAR exploration for this scaffold can be visualized as a systematic process of identifying a core, exploring key vectors, and optimizing for potency and selectivity.

SAR_Workflow cluster_0 Scaffold Identification & Initial Hit cluster_1 Primary SAR Exploration cluster_2 Optimization & Refinement Hit Initial Hit (e.g., 1H-Indazole-5-carboxamide) Amide Vary Amide Substituent (Explore Solvent Region) Hit->Amide Systematic Modification C3 Modify C3-Position (Target Hydrophobic Pocket) Hit->C3 Systematic Modification N1 Modify N1-Position (Modulate PK Properties) Hit->N1 Systematic Modification Potency Potency Enhancement Amide->Potency C3->Potency ADMET ADMET Optimization N1->ADMET Selectivity Selectivity Profiling Potency->Selectivity Selectivity->ADMET Lead Lead Compound ADMET->Lead

Caption: A generalized workflow for the Structure-Activity Relationship (SAR) exploration of 1H-indazole-5-carboxamide derivatives.

Comparative Analysis Across Key Biological Targets

The true power of the 1H-indazole-5-carboxamide scaffold is demonstrated by its successful application against diverse therapeutic targets. The following tables summarize quantitative SAR data for several key protein families.

Protein Kinase Inhibitors

Kinases are a major focus for this scaffold due to the 5-carboxamide's ability to act as a hinge-binder.

Table 1: SAR of 1H-Indazole-5-carboxamide Derivatives as Kinase Inhibitors

Target Kinase Compound Key Structural Features Activity (IC₅₀) Key SAR Observations
PAK1 [4] 30l N-H indazole, 5-carboxamide linked to 4-(pyridin-4-yl)piperazine 9.8 nM The piperazine with a terminal pyridine in the solvent-accessible region is crucial for high potency. A hydrophilic group in this region is critical for selectivity.[4]
GSK-3β [3] 50 5-Methoxy on indazole core 0.35 µM A methoxy group at the 5-position of the indazole ring enhances potency compared to a methyl group, suggesting the importance of this substitution.[3]
ASK1 [7] 15 (Structure specific to study) Excellent in vitro Systematic SAR led to a compound with potent inhibitory effects in cells, highlighting the scaffold's tunability for specific kinase targets.[7]

| TTK [1] | 95 | 3-(4-(heterocyclyl)phenyl) substitution | single-digit nM | Demonstrates that large, complex substituents at the C-3 position can yield highly potent inhibitors with good oral bioavailability.[1] |

Poly(ADP-ribose) Polymerase (PARP) Inhibitors

PARP inhibitors are a cornerstone of targeted cancer therapy, and the indazole scaffold is featured in the FDA-approved drug Niraparib.[1][8] These inhibitors function by mimicking the nicotinamide portion of the NAD+ substrate.

Table 2: SAR of 1H-Indazole-5-carboxamide Analogues as PARP-1 Inhibitors

Compound Class Key Structural Features Activity (IC₅₀ / Kᵢ) Key SAR Observations
Benzimidazole Carboxamides [9] 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide (A-620223) Kᵢ = 8 nM This bioisosteric replacement of indazole with benzimidazole shows that related scaffolds can achieve high potency. The cyclic amine is a key feature.[9][10]
Imidazo[4,5-c]pyridine-7-carboxamides [11] 2-(1-propylpiperidin-4-yl) substitution (XZ-120312) IC₅₀ = 8.6 nM Another bioisosteric core, demonstrating that the carboxamide and the basic cyclic amine are the key pharmacophoric elements for potent PARP-1 inhibition.[11]

| N-1 Substituted Indazole-3-carboxamides [5] | 3-carbon linker from N-1 to a 2,3-dioxoindoline moiety | IC₅₀ = 6.8 µM | While less potent, this shows that modifications can be made at other positions (N-1 and C-3 carboxamide) to target PARP, though the 5-carboxamide is generally preferred for this target class.[5] |

The following diagram summarizes the key interaction points and favorable modifications for the 1H-indazole-5-carboxamide scaffold, derived from its application as both a kinase and PARP inhibitor.

SAR_Summary cluster_core 1H-Indazole-5-Carboxamide Core cluster_nodes Core N1 N1 Position: - Modulates PK/Solubility - Can tolerate bulky groups N1:w->Core:n C3 C3 Position: - Projects to hydrophobic pocket - Hydrophobic/Aromatic groups favorable C3:e->Core:n Amide 5-Carboxamide: - Hinge-binding (H-bond donor) - Crucial for kinase activity Amide:n->Core:s R_Group Amide R-Group: - Explores solvent region - Hydrophilic/cyclic amines enhance potency R_Group:e->Core:s

Caption: Key SAR takeaways for the 1H-indazole-5-carboxamide scaffold.

Experimental Protocols & Methodologies

The trustworthiness of SAR data hinges on robust and reproducible experimental methods. Below are standardized protocols for the synthesis and evaluation of 1H-indazole-5-carboxamide derivatives.

General Synthesis: Amide Coupling

The most common method for synthesizing these derivatives is a standard amide bond formation between the indazole carboxylic acid core and a desired amine.

Protocol: Synthesis of 1H-Indazole-5-carboxamide Derivatives

  • Acid Activation: To a solution of 1H-indazole-5-carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.2 eq.) or EDC/HOBt (1.2 eq. each).[12] Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq.) to the reaction mixture, followed by a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.) to neutralize the acid formed.[13]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

  • Work-up and Purification: Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the final 1H-indazole-5-carboxamide derivative.[6][12]

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Evaluation: Kinase Inhibition Assay

Determining the potency of these compounds against their target kinases is essential. Fluorescence-based assays are a common, high-throughput method.

Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

  • Reaction Setup: In a 96- or 384-well plate, prepare a reaction mixture containing the kinase buffer, the specific kinase enzyme, its corresponding peptide substrate, and ATP.

  • Compound Addition: Add the test compounds (1H-indazole-5-carboxamide derivatives) in a series of dilutions (e.g., 10-point, 3-fold dilutions) to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction: Incubate the plate at a set temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the newly generated ADP into ATP, and then use the new ATP in a luciferase/luciferin reaction to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Analysis: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP formed and thus reflects the kinase activity. Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the dose-response curve to a four-parameter logistic equation.[13]

Conclusion and Future Directions

The 1H-indazole-5-carboxamide scaffold has unequivocally proven its value in modern medicinal chemistry. Its rigid, yet highly adaptable, nature allows for the development of potent and selective inhibitors against a wide array of important disease targets. The key SAR principles—utilizing the 5-carboxamide as a hinge-binding anchor, exploring the solvent-accessible region with diverse amide substituents, and tuning properties via modifications at the C-3 and N-1 positions—provide a clear roadmap for drug discovery.

Future efforts will likely focus on leveraging this scaffold to tackle more challenging targets, such as developing inhibitors with novel selectivity profiles or creating bifunctional molecules like PROTACs. The continued exploration of bioisosteric replacements for the indazole core will also undoubtedly open new avenues for therapeutic innovation.[10][14][15] This guide serves as a foundational resource for researchers aiming to harness the full potential of this remarkable chemical entity.

References

  • Al-Ostoot, F.H., Al-Ghamdi, S.S., Al-Malki, J.S., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6561. [Link]

  • Sharma, D., Singh, G., & Kumar, K. (2023). Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Journal of Chemical and Pharmaceutical Research, 15(1), 1-15. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

  • Li, Y., Wang, Y., Sun, T., et al. (2021). Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. European Journal of Medicinal Chemistry, 220, 113482. [Link]

  • Shaikh, A., Al-Malki, J.S., Al-Ghamdi, S.S., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13, 15153-15174. [Link]

  • Kumar, A., Sharma, G., & Singh, P. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 13(7), 811-831. [Link]

  • Serrano-Blesa, J., Bartolini, M., Ginés-Garrido, R., et al. (2023). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. European Journal of Medicinal Chemistry, 255, 115352. [Link]

  • Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • Wang, L., Zhang, G., Verma, S., et al. (2017). Fragment-based design, synthesis, biological evaluation, and SAR of 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives as potent PDK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(24), 5420-5425. [Link]

  • Henderson, J.L., et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters, 13(6), 968-974. [Link]

  • Wang, S.W., Chen, C.H., & Lee, H.J. (2020). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. Journal of the Chinese Chemical Society, 67(10), 1709-1721. [Link]

  • Ombrato, R., Cazzolla, N., Mancini, F., & Mangano, G. (2015). Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors. Journal of Chemical Information and Modeling, 55(12), 2540-2551. [Link]

  • ResearchGate. (2023). Compounds designed by bioisosteric replacement, homologation, and molecular simplification. [Link]

  • ResearchGate. (2025). SAR studies of indazole derivatives with potent anticancer activities. [Link]

  • Wang, Y., Zhang, T., Zhu, K.Y., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 204, 112619. [Link]

  • Cistulli, C., Ciaramella, A., & Depasquale, R. (2011). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Chemical Biology & Drug Design, 78(6), 963-973. [Link]

  • Carlier, F. (2020). Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. University of New Orleans Theses and Dissertations. [Link]

  • Zhang, H., Vig, M., Kinet, J.P., & Rao, A. (2010). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 20(10), 3178-3181. [Link]

  • Freeman-Cook, K.D., et al. (2008). Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(23), 6143-6147. [Link]

  • Ramesh, S., Almeida, S.D., Hammigi, S., et al. (2023). A Review of PARP-1 Inhibitors: Assessing Emerging Prospects and Tailoring Therapeutic Strategies. Drug Research, 73(08), 433-444. [Link]

  • Penning, T.D., et al. (2008). Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & Medicinal Chemistry, 16(14), 6965-6975. [Link]

  • Zhang, X., et al. (2015). Discovery and SAR study of 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) for the treatment of cancer. Bioorganic & Medicinal Chemistry, 23(20), 6551-6559. [Link]

  • Wang, L., et al. (2011). Molecular modeling studies on benzimidazole carboxamide derivatives as PARP-1 inhibitors using 3D-QSAR and docking. Chemical Biology & Drug Design, 78(3), 445-457. [Link]

Sources

A Tale of Two Isomers: A Comparative Guide to 1H-Indazole-5-carboxylic Acid and 1H-Indazole-3-carboxylic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry and drug discovery, the selection of a molecular scaffold is a critical decision that profoundly influences the trajectory of a research program. Among the privileged heterocyclic structures, the indazole core stands out for its remarkable versatility and broad spectrum of biological activities.[1] This guide provides an in-depth, comparative analysis of two pivotal building blocks: 1H-indazole-5-carboxylic acid and 1H-indazole-3-carboxylic acid . We will dissect their synthesis, explore the nuances of their reactivity, and illuminate how the seemingly subtle difference in the position of a carboxylic acid group dictates their utility in the synthesis of complex molecular architectures.

At a Glance: Physicochemical Properties

A foundational understanding of the physicochemical properties of these isomers is paramount for any synthetic chemist. Below is a comparative summary of their key characteristics.

Property1H-Indazole-5-carboxylic acid1H-Indazole-3-carboxylic acid
CAS Number 61700-61-64498-67-3[2]
Molecular Formula C₈H₆N₂O₂C₈H₆N₂O₂[2]
Molecular Weight 162.15 g/mol [3]162.15 g/mol [2]
Appearance PowderOff-white to yellow crystalline powder[2]
Melting Point 318-322 °C[3]262-271 °C[2]
pKa Predicted: ~3.5-4.0Predicted: 3.03±0.10[4]
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and ethanol.Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO) but relatively insoluble in water.[5]

The higher melting point of the 5-carboxylic acid isomer suggests a more stable crystal lattice, potentially due to more effective intermolecular hydrogen bonding. The predicted pKa values indicate that 1H-indazole-3-carboxylic acid is a slightly stronger acid, a factor that can influence its reactivity in base-mediated reactions.

The Synthetic Landscape: Crafting the Indazole Core

The synthetic accessibility of a building block is a crucial consideration. While both isomers can be prepared through various routes, the strategies often differ in their starting materials and complexity.

Synthesis of 1H-Indazole-3-carboxylic Acid

The synthesis of 1H-indazole-3-carboxylic acid is well-documented, with several established methods. A common and efficient route starts from 2-hydrazinobenzoic acid , which undergoes cyclization to form the indazole ring.[5] Another widely used method involves the ring opening of isatin , followed by diazotization and cyclization.[6]

Experimental Protocol: Synthesis of 1H-Indazole-3-carboxylic Acid from 2-Hydrazinobenzoic Acid

This protocol is a representative example of a common synthetic route.

  • Step 1: Preparation of o-Hydrazinobenzoic acid hydrochloride. In a cooled beaker, anthranilic acid is diazotized with sodium nitrite in the presence of hydrochloric acid. The resulting diazonium salt is then reduced to afford o-hydrazinobenzoic acid hydrochloride.[7]

  • Step 2: Cyclization to Indazolone. The o-hydrazinobenzoic acid hydrochloride is refluxed in water with a catalytic amount of hydrochloric acid to induce cyclization, forming indazolone.[7]

  • Step 3: Conversion to 3-Chloroindazole. The indazolone is treated with a chlorinating agent, such as phosphorus oxychloride, at elevated temperatures to yield 3-chloroindazole.[7]

  • Step 4: Carboxylation. The 3-chloroindazole can then be converted to 1H-indazole-3-carboxylic acid through various methods, including Grignard reaction followed by carboxylation or palladium-catalyzed carbonylation.

Synthesis of 1H-Indazole-5-carboxylic Acid

The synthesis of 1H-indazole-5-carboxylic acid is less commonly described in introductory literature but can be achieved through strategic functionalization of pre-formed indazole rings or by constructing the ring from appropriately substituted benzene derivatives. One approach involves the aromatization of a 4,5,6,7-tetrahydroindazole-5-carboxylic acid precursor.[8] Another viable, though multi-step, route could start from a commercially available substituted aniline, such as 4-methyl-3-nitroaniline .

Conceptual Synthetic Workflow for 1H-Indazole-5-carboxylic Acid

Caption: Conceptual workflow for the synthesis of 1H-indazole-5-carboxylic acid.

Reactivity: The Decisive Role of the Carboxyl Group Position

The electronic nature of the indazole ring is significantly influenced by the position of the electron-withdrawing carboxylic acid group. This, in turn, dictates the reactivity of the molecule in key synthetic transformations.

Electronic Effects and Acidity

The carboxylic acid group is an electron-withdrawing group. When positioned at C3, it is in direct conjugation with the pyrazole part of the ring system. This has a pronounced effect on the electron density of the N1 and N2 atoms. The C5 position, being on the benzene ring, exerts its electronic influence primarily through resonance and inductive effects that are transmitted through the fused ring system.

Caption: Influence of COOH position on the indazole ring's electronics.

This difference in electronic character directly impacts the acidity of the N-H proton. The stronger electron-withdrawing effect of the C3-carboxyl group leads to a more acidic proton compared to the C5-isomer. This has significant implications for reactions involving deprotonation, such as N-alkylation.

N-Alkylation: A Tale of Two Regioselectivities

N-alkylation of indazoles can lead to a mixture of N1 and N2 isomers, and achieving regioselectivity is a common challenge.[9] The position of the carboxylic acid group plays a crucial role in directing the outcome of this reaction.

For 1H-indazole-3-carboxylic acid , N-alkylation often shows a preference for the N1 position, particularly when using strong bases like sodium hydride in aprotic solvents. This selectivity is attributed to the formation of a chelate between the carboxylate and the N2 anion with the metal cation, sterically hindering the approach of the electrophile to the N2 position.[10]

In contrast, for 1H-indazole-5-carboxylic acid , the carboxylate group is more distant from the pyrazole nitrogen atoms. Consequently, its directing effect is diminished, and N-alkylation is more likely to yield a mixture of N1 and N2 isomers, with the ratio being more dependent on the specific reaction conditions and the nature of the alkylating agent.

Amide Bond Formation: A Matter of Sterics and Electronics

Amide bond formation is a cornerstone of drug discovery, and both indazole carboxylic acid isomers are excellent substrates for this transformation.[8][11] However, the position of the carboxylic acid can influence the reaction kinetics and the choice of coupling reagents.

The carboxylic acid at the C3 position is sterically more hindered due to its proximity to the fused ring system. This may necessitate the use of more potent coupling agents or longer reaction times to achieve high yields. Conversely, the C5-carboxylic acid is more sterically accessible, potentially allowing for milder reaction conditions.

Experimental Protocol: Amide Coupling of 1H-Indazole-3-carboxylic Acid Hydrazide

This protocol illustrates a typical amide coupling procedure for a derivative of the 3-isomer.[8]

  • Activation of the Carboxylic Acid: To a solution of 1H-indazole-3-carboxylic acid hydrazide (1 equivalent) in DMF, add a coupling agent such as HATU (1 equivalent) and a base like DIPEA (2 equivalents).[8]

  • Addition of the Amine: Add the desired aryl acid (1 equivalent) to the reaction mixture.[8]

  • Reaction: Stir the mixture at room temperature for 2-6 hours.[8]

  • Work-up and Purification: Quench the reaction with ice water, filter the resulting precipitate, and purify by recrystallization.[8]

Applications in Drug Discovery: A Positional Advantage

The distinct reactivity and structural features of each isomer translate into their preferential use in different areas of drug discovery.

1H-Indazole-3-carboxylic acid and its derivatives are prominent in the synthesis of a wide range of therapeutic agents, including anti-inflammatory and anti-cancer drugs.[12] A notable example is its role as a key intermediate in the synthesis of Granisetron , a 5-HT3 antagonist used to prevent nausea and vomiting caused by chemotherapy, and Lonidamine , an anti-cancer agent.[11]

1H-indazole-5-carboxylic acid , on the other hand, is frequently utilized as a building block for pharmaceuticals targeting neurological disorders and in the development of agrochemicals.[13] Its structural motif is found in potent and selective inhibitors of various enzymes, where the C5-substituent can be tailored to optimize binding interactions.

IsomerTherapeutic Areas/TargetsRepresentative Examples
1H-Indazole-3-carboxylic acid Anti-emetics, Oncology, Anti-inflammatory[8][11][12]Granisetron, Lonidamine
1H-Indazole-5-carboxylic acid Neurological Disorders, Agrochemicals, Enzyme Inhibitors[13]Subnanomolar, selective monoamine oxidase B inhibitors

Conclusion: Choosing the Right Isomer for Your Synthesis

The choice between 1H-indazole-5-carboxylic acid and 1H-indazole-3-carboxylic acid is not merely a matter of positional isomerism; it is a strategic decision that impacts the entire synthetic route and the properties of the final molecule.

  • Choose 1H-Indazole-3-carboxylic acid when:

    • The synthetic target requires the specific substitution pattern found in drugs like Granisetron or Lonidamine.

    • Regioselective N1-alkylation is a primary concern, and chelation-controlled strategies can be employed.

    • The synthetic route can accommodate potentially more forcing conditions for amide coupling due to steric hindrance.

  • Choose 1H-Indazole-5-carboxylic acid when:

    • The synthetic design calls for functionalization at the C5 position to modulate interactions with a biological target.

    • A mixture of N1/N2 alkylated isomers is acceptable or can be readily separated.

    • Milder amide coupling conditions are desired due to the presence of sensitive functional groups.

By understanding the fundamental differences in their synthesis, electronic properties, and reactivity, researchers can make informed decisions, optimizing their synthetic strategies and accelerating the discovery of novel therapeutic agents.

References

  • Crystal structure of 1-methyl-1H-indazole-3-carboxylic acid. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Indazole. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Chandrasekhar, T., Kumar, L. V., Reddy, A. B., Naik, P. J., & Swamy, G. N. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H-indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(5), 2795-2802. Retrieved from [Link]

  • Single crystal X-ray structures of compound 3. Selected bond lengths /Å... (n.d.). ResearchGate. Retrieved from [Link]

  • Single crystal X-ray structures of compound 5. Selected bond lengths... (n.d.). ResearchGate. Retrieved from [Link]

  • Premium Quality Indazole-3-Carboxylic Acid | Manufacturer & Supplier. (n.d.). Retrieved from [Link]

  • 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... (n.d.). ResearchGate. Retrieved from [Link]

  • Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. (n.d.). Google Patents.
  • Indazole-3-carboxylic acid | C8H6N2O2. (n.d.). PubChem. Retrieved from [Link]

  • Chandrasekhar, T., Reddy, A. B., Kumar, L. V., Naik, P. J., sree, M. K., & Swamy, G. N. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Retrieved from [Link]

  • (PDF) Regioselective N -alkylation of the 1H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) 13 C NMR of indazoles. (n.d.). ResearchGate. Retrieved from [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • 1H-indazole-3-carboxylic acid, 4,5,6,7-tetrahydro-, 2-[(E)-(4-bromophenyl)methylidene]hydrazide. (n.d.). SpectraBase. Retrieved from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). Beilstein Journals. Retrieved from [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (n.d.). MDPI. Retrieved from [Link]

  • Predicting relative efficiency of amide bond formation using multivariate linear regression. (2022). eScholarship.org. Retrieved from [Link]

  • Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Intermediate knowledge enhanced the performance of the amide coupling yield prediction model. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 5-fluoro-1H-indazole-3-carboxylic acid | C8H5FN2O2. (n.d.). PubChem. Retrieved from [Link]

Sources

The Ascendance of a Privileged Scaffold: A Comparative Validation Guide to 1H-Indazole-5-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the relentless pursuit of novel chemical entities with superior efficacy and drug-like properties is paramount. Within this pursuit, certain molecular frameworks, or "privileged scaffolds," emerge as recurring motifs in a multitude of clinically successful drugs. The 1H-indazole core is one such scaffold, a versatile and synthetically tractable heterocycle that has garnered immense interest in medicinal chemistry. This guide provides an in-depth technical validation of a key derivative, 1H-indazole-5-carboxylic acid , comparing its potential as a drug scaffold against established and relevant alternatives.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of facts to explain the causality behind experimental choices, ensuring that the described protocols serve as a self-validating system for the evaluation of this and other novel scaffolds.

The Strategic Value of the Indazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole, is a bioisostere of the naturally occurring indole and phenol moieties. This mimicry allows indazole-based compounds to interact with biological targets that recognize these common motifs, while offering distinct advantages.[1] Unlike indole, the additional nitrogen atom in the indazole ring can act as a hydrogen bond acceptor, potentially improving target affinity and selectivity. Furthermore, indazole derivatives often exhibit enhanced metabolic stability compared to their phenol counterparts.

The "privileged" status of the indazole scaffold is evidenced by its presence in numerous approved drugs and clinical candidates, particularly in oncology. Marketed drugs such as Axitinib (a VEGFR inhibitor) and Niraparib (a PARP inhibitor) feature the indazole core, highlighting its effectiveness in targeting key enzymes in cancer signaling pathways. This guide will use the indole scaffold, as well as the equally privileged quinazoline and pyrimidine scaffolds, as benchmarks for a rigorous comparative analysis.[2][3][4]

A Comparative Analysis of Privileged Scaffolds

The selection of a scaffold is a critical decision in the early stages of drug discovery. It dictates the molecule's three-dimensional shape, its physicochemical properties, and its potential for interaction with a biological target. Below is a comparison of 1H-indazole-5-carboxylic acid with carboxylic acid derivatives of other privileged scaffolds.

Property1H-Indazole-5-carboxylic acidIndole-5-carboxylic acidQuinazoline-6-carboxylic acidPyrimidine-5-carboxylic acid
Molecular Weight ( g/mol ) 162.15161.16[3][4]174.16[5]124.10[2][6]
Melting Point (°C) 318-322211-213[3]Not available270[6]
Predicted LogP 1.2611[7]1.5-0.3[2]Not available
Hydrogen Bond Donors 2[7]211
Hydrogen Bond Acceptors 2[7]233
Topological Polar Surface Area (Ų) 65.98[7]53.163.1Not available

This data highlights the subtle yet significant differences between these scaffolds. 1H-indazole-5-carboxylic acid and indole-5-carboxylic acid share similar molecular weights and hydrogen bonding capabilities. The quinazoline and pyrimidine scaffolds, with their additional nitrogen atoms, offer more hydrogen bond acceptors, which can be advantageous for certain target interactions. The predicted LogP suggests that 1H-indazole-5-carboxylic acid has a favorable balance of lipophilicity and hydrophilicity for drug development.

The Experimental Validation Workflow

A rigorous and systematic approach is essential for validating a new drug scaffold. The following workflow outlines a series of key in vitro assays to assess the drug-like properties of 1H-indazole-5-carboxylic acid and its derivatives.

Scaffold Validation Workflow cluster_0 Initial Assessment cluster_1 In Vitro ADME Profiling cluster_2 Biological Activity & Toxicity cluster_3 Lead Optimization Synthesis_and_Characterization Synthesis & Purity Physicochemical_Properties Solubility & LogP Synthesis_and_Characterization->Physicochemical_Properties Permeability Caco-2 Permeability Physicochemical_Properties->Permeability Metabolic_Stability Microsomal Stability Permeability->Metabolic_Stability Target_Engagement Primary Target Assay Metabolic_Stability->Target_Engagement Cytotoxicity MTT Assay Target_Engagement->Cytotoxicity SAR_Studies Structure-Activity Relationship Cytotoxicity->SAR_Studies Iterative_Design Iterative Design & Synthesis SAR_Studies->Iterative_Design Iterative_Design->Synthesis_and_Characterization New Derivatives

A typical workflow for the validation of a new drug scaffold.

Experimental Protocols

The following are detailed, step-by-step methodologies for key validation experiments. The rationale behind each step is provided to ensure a thorough understanding of the experimental design.

Caco-2 Permeability Assay

Purpose: To assess the intestinal permeability of a compound, a key indicator of its potential for oral absorption. The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer that mimics the intestinal epithelial barrier.

Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. A TEER value above 200 Ω·cm² indicates a well-formed barrier.

  • Compound Preparation: Prepare a dosing solution of the test compound (e.g., 10 µM) in a transport buffer (e.g., Hanks' Balanced Salt Solution).

  • Apical to Basolateral (A-B) Permeability:

    • Add the dosing solution to the apical (upper) chamber of the Transwell® insert.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.

  • Basolateral to Apical (B-A) Permeability:

    • Add the dosing solution to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

    • Incubate and sample from the apical chamber as described above.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is a substrate for efflux transporters like P-glycoprotein.

Scientific Rationale: This assay provides a robust in vitro model for predicting human oral absorption.[8] The bidirectional assessment helps to identify compounds that may be actively transported out of the intestinal cells, which could limit their bioavailability.

Liver Microsomal Stability Assay

Purpose: To evaluate the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).

Protocol:

  • Reagent Preparation:

    • Prepare a solution of liver microsomes (human or from other species) in a phosphate buffer (pH 7.4).

    • Prepare a solution of the test compound.

    • Prepare a solution of the NADPH regenerating system (cofactor for CYP enzymes).

  • Incubation:

    • Pre-warm the microsomal and compound solutions to 37°C.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate the mixture at 37°C with shaking.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. From the slope of the line, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Scientific Rationale: This assay is a cornerstone of in vitro ADME testing, providing a rapid and cost-effective way to assess a compound's susceptibility to Phase I metabolism.[9][10][11] Compounds with high clearance in this assay are likely to have poor in vivo stability.

MTT Cytotoxicity Assay

Purpose: To assess the general cytotoxicity of a compound on a cell line. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed a cell line (e.g., a cancer cell line relevant to the intended therapeutic area) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the purple formazan crystals formed by metabolically active cells.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the compound concentration and determine the IC50 value, the concentration at which 50% of cell viability is inhibited.

Scientific Rationale: The MTT assay is a widely used method for assessing cell viability and proliferation.[12][13][14][15] It provides a quantitative measure of a compound's potential to cause cell death, which is a critical parameter for any potential therapeutic agent.

Relevant Signaling Pathways

Many successful indazole-based drugs target key signaling pathways involved in cancer progression. Understanding these pathways is crucial for rational drug design and for interpreting the results of biological assays.

PARP Signaling Pathway

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair. In cancers with defects in other DNA repair pathways (e.g., those with BRCA1/2 mutations), inhibition of PARP leads to synthetic lethality, a state where the combination of two genetic defects is lethal to the cell, while either defect alone is not.

PARP_Signaling DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 PARylation PAR Polymer Synthesis PARP1->PARylation DDR_Proteins Recruitment of DNA Repair Proteins PARylation->DDR_Proteins Repair DNA Repair DDR_Proteins->Repair No_Repair DNA Repair Fails (e.g., BRCA mutation) Repair->No_Repair Unsuccessful Cell_Survival Cell_Survival Repair->Cell_Survival Successful Cell_Death Apoptosis / Cell Death No_Repair->Cell_Death PARP_Inhibitor PARP Inhibitor (e.g., Niraparib) PARP_Inhibitor->PARP1 Inhibits

Simplified PARP signaling pathway in DNA repair.

VEGFR Signaling Pathway

Vascular endothelial growth factor (VEGF) and its receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels. In cancer, tumors secrete VEGF to promote the growth of blood vessels that supply them with nutrients and oxygen. Inhibiting VEGFR signaling can therefore starve the tumor of its blood supply.

VEGFR_Signaling VEGF VEGF Ligand VEGFR VEGFR Dimerization & Autophosphorylation VEGF->VEGFR Downstream_Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR->Downstream_Signaling Cellular_Response Endothelial Cell Proliferation, Migration, & Survival Downstream_Signaling->Cellular_Response Angiogenesis Angiogenesis Cellular_Response->Angiogenesis VEGFR_Inhibitor VEGFR Inhibitor (e.g., Axitinib) VEGFR_Inhibitor->VEGFR Inhibits

Simplified VEGFR signaling pathway in angiogenesis.

Conclusion

1H-Indazole-5-carboxylic acid represents a promising starting point for the development of novel therapeutics, leveraging the well-established "privileged" nature of the indazole scaffold. Its physicochemical properties are comparable to other successful heterocyclic scaffolds, and its synthetic tractability allows for extensive structure-activity relationship studies.

The validation workflow and experimental protocols outlined in this guide provide a robust framework for assessing the drug-like properties of 1H-indazole-5-carboxylic acid and its derivatives. By systematically evaluating its permeability, metabolic stability, and cytotoxicity, researchers can make data-driven decisions to advance the most promising candidates toward preclinical and clinical development. The continued exploration of the indazole scaffold, guided by a deep understanding of its biological context and a rigorous experimental approach, holds immense potential for the discovery of the next generation of innovative medicines.

References

  • A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery. Res. Rev. J. Pharm. Pharm. Sci. Published online 2017.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Pharmaceuticals. Published online 2024.
  • Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. Anticancer Agents Med Chem. 2020;20(15):1794-1814.
  • Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Arch Pharm (Weinheim). 2021;354(12):e2100231.
  • Recent Developments in the Discovery of Indole-based Scaffolds as Promising Targeted Cancer Therapeutics. RSC Med Chem. 2024;15(1):37-61.
  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Published December 24, 2025. Accessed January 19, 2026. [Link]

  • Indole as an emerging scaffold in anticancer drug design. AIP Conf Proc. 2023;2861(1):020002.
  • New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules. 2023;28(9):3664.
  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. J Anal Pharm Res. 2018;7(5):540-546.
  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. J Clin Diagn Res. 2016;10(5):FC01-FC05.
  • The physicochemical characters of quinazoline, 2-quinazolinone, 4-quinazolinone, and 2,4-quinazolinedione.
  • Unified Access to Pyrimidines and Quinazolines Enabled by N–N Cleaving Carbon Atom Insertion. J Am Chem Soc. 2022;144(40):18548-18554.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Pharmaceuticals (Basel). 2022;15(3):339.
  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Orient J Chem. 2023;39(6).
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Accessed January 19, 2026. [Link]

  • BioDuro. ADME Microsomal Stability Assay. BioDuro. Accessed January 19, 2026. [Link]

  • Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents. Res Rev J Chem. 2018;7(1):1-10.
  • New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. PubMed. Published online April 23, 2023.
  • Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. ACS Omega. 2020;5(46):30041-30049.
  • Enthalpy of formation for indazoles (indazole, 1H-indazole-3-carboxylic acid, 1H-indazole-5-carboxylic acid, 1H-indazole-6-carboxylic acid and 1-methyl-1H-indazole-6-carboxylic methyl ester): experimental and theoretical studies.
  • Creative Bioarray. Microsomal Stability Assay. Creative Bioarray. Accessed January 19, 2026. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules. 2017;22(11):1858.
  • Protocol for the Human Liver Microsome Stability Assay.
  • VEGF signaling pathway. Proteopedia. Published online January 22, 2023.
  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. In: Optimization in Drug Discovery. Humana Press; 2014:45-59.
  • Signal Transduction pathway of PARP enzyme.
  • The VEGF Molecular Signalling Pathway Mechanism Explained. Medium. Published February 24, 2023.
  • Georganics. 1H-Indazole-5-carboxylic acid - High purity | EN. Georganics. Accessed January 19, 2026. [Link]

  • PARP Power: A Structural Perspective on PARP1, PARP2, and PARP3 in DNA Damage Repair and Nucleosome Remodelling. Int J Mol Sci. 2020;21(18):6858.
  • PARP1-related signaling pathways in neurodegeneration.
  • On PAR with PARP: cellular stress signaling through poly(ADP-ribose) and PARP-1. Genes Dev. 2012;26(8):753-768.
  • Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250. PubChem. Accessed January 19, 2026.
  • 5-fluoro-1H-indazole-3-carboxylic acid - 1077-96-9, C8H5FN2O2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. Accessed January 19, 2026.

Sources

comparative analysis of different synthetic routes to 1H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-indazole-5-carboxylic acid is a key intermediate in the synthesis of a wide range of biologically active molecules. Its rigid bicyclic structure and the presence of the carboxylic acid handle for further functionalization make it a privileged scaffold in drug discovery. The development of efficient, scalable, and cost-effective synthetic routes to this compound is therefore of significant interest to the pharmaceutical industry. This guide will compare and contrast two prominent synthetic pathways: a classical approach involving the construction of the indazole ring from a substituted aniline, and a functional group interconversion strategy starting from a pre-formed indazole core.

Route 1: De Novo Synthesis from 4-Bromo-2-methylaniline

This classical approach builds the indazole ring system from a readily available substituted aniline precursor. The synthesis involves an initial diazotization and cyclization to form a 5-bromo-1H-indazole intermediate, followed by a palladium-catalyzed carbonylation to introduce the carboxylic acid group.

Step 1: Synthesis of 5-Bromo-1H-indazole

The first step involves the conversion of 4-bromo-2-methylaniline to 5-bromo-1H-indazole. This transformation is typically achieved through a diazotization reaction followed by an intramolecular cyclization. The use of isoamyl nitrite in the presence of an acid is a common method for the in-situ generation of the diazonium salt, which then cyclizes to form the indazole ring.

Experimental Protocol: Synthesis of 5-Bromo-1H-indazole

  • In a reaction vessel, dissolve 4-bromo-2-methylaniline in a suitable organic solvent such as chloroform.

  • Add acetic anhydride and stir the solution.

  • To this mixture, add potassium acetate followed by the dropwise addition of isoamyl nitrite.

  • Reflux the reaction mixture for several hours until the starting material is consumed (monitor by TLC).

  • After cooling, the reaction mixture is worked up by removing the solvent under reduced pressure.

  • The crude product is then subjected to an acidic workup followed by neutralization and extraction with an organic solvent like ethyl acetate.

  • The combined organic layers are dried and concentrated to yield the crude 5-bromo-1H-indazole.

  • Purification is typically achieved by slurrying the crude product in a non-polar solvent like heptane to afford the purified product.

A reported yield for this transformation is approximately 94%[1].

Step 2: Palladium-Catalyzed Carbonylation of 5-Bromo-1H-indazole

The second step involves the conversion of the 5-bromo-1H-indazole to the target molecule, 1H-indazole-5-carboxylic acid. This is achieved through a palladium-catalyzed carbonylation reaction. In this reaction, carbon monoxide is introduced into the molecule at the position of the bromine atom, using a palladium catalyst and a suitable ligand.

Experimental Protocol: Palladium-Catalyzed Carbonylation

  • To a pressure vessel, add 5-bromo-1H-indazole, a palladium source (e.g., Pd(OAc)2), a phosphine ligand (e.g., Xantphos), and a base (e.g., triethylamine) in a suitable solvent (e.g., DMF).

  • The vessel is then purged and pressurized with carbon monoxide.

  • The reaction mixture is heated to a specified temperature (e.g., 100-120 °C) and stirred for several hours.

  • After cooling and venting the CO, the reaction mixture is filtered, and the filtrate is acidified.

  • The precipitated product is collected by filtration, washed, and dried to yield 1H-indazole-5-carboxylic acid.

Route 1: Workflow Diagram

Route 1 A 4-Bromo-2-methylaniline B Diazotization & Cyclization (Isoamyl nitrite, KOAc) A->B Step 1 C 5-Bromo-1H-indazole B->C D Palladium-Catalyzed Carbonylation (Pd(OAc)2, CO, Base) C->D Step 2 E 1H-Indazole-5-carboxylic acid D->E Route 2 A 4-Amino-2-methylbenzoic acid B Diazotization & Cyclization (NaNO2, Acid) A->B Single Step C 1H-Indazole-5-carboxylic acid B->C

Caption: Synthetic pathway for Route 2.

Comparative Analysis

ParameterRoute 1: From 4-Bromo-2-methylanilineRoute 2: From 4-Amino-2-methylbenzoic Acid
Number of Steps TwoOne
Starting Material Availability Readily available and relatively inexpensive.May be less common and potentially more expensive.
Reagents & Conditions Step 1: Relatively mild. Step 2: Requires a palladium catalyst, a ligand, a pressure reactor for CO, and elevated temperatures.Requires handling of potentially unstable diazonium salts and careful temperature control.
Potential Yield High overall yield reported for the first step.[1] The second step is expected to be high yielding.Potentially lower overall yield due to possible side reactions during diazotization.
Scalability The first step is scalable. The carbonylation step may require specialized high-pressure equipment for large-scale synthesis.Generally scalable, but requires careful control of exotherms during diazotization on a large scale.
Safety Considerations Use of a toxic gas (CO) under pressure. Palladium catalysts can be expensive and require removal from the final product.Generation of potentially explosive diazonium intermediates. Nitrite reagents are toxic.
Purification Requires purification of the intermediate and the final product.Potentially simpler purification of the final product.

Discussion and Conclusion

Both synthetic routes present viable pathways to 1H-indazole-5-carboxylic acid, each with its own set of advantages and disadvantages.

Route 1 offers a potentially higher overall yield and utilizes a more readily available starting material. The two-step process allows for the isolation and purification of the bromo-indazole intermediate, which can be advantageous for quality control. However, the second step requires specialized equipment for handling carbon monoxide under pressure and the use of a costly palladium catalyst, which may be a consideration for large-scale production.

Route 2 is more convergent, offering a single-step synthesis from a pre-functionalized starting material. This can lead to a more streamlined process with potentially less waste. The main challenges lie in the availability and cost of the starting material and the careful handling of the diazonium salt intermediate, which can be thermally sensitive.

Recommendation:

For small-scale laboratory synthesis and medicinal chemistry applications , where yield and purity are paramount and access to specialized equipment is available, Route 1 may be the preferred method due to its potentially higher and more reliable yield.

For process development and large-scale manufacturing , where atom economy, step count, and cost of goods are critical factors, Route 2 presents an attractive alternative, provided the starting material is accessible at a reasonable cost and the safety aspects of the diazotization can be effectively managed.

Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the scale of the synthesis, available resources, and cost considerations. This guide provides the foundational information to make an informed decision based on a comprehensive understanding of the chemical principles and practical challenges associated with each approach.

References

Sources

A Researcher's Guide to Assessing Off-Target Effects of 1H-Indazole-5-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the discovery and optimization of small molecule therapeutics, the 1H-indazole-5-carboxylic acid scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors and other targeted agents. While on-target potency is a primary objective, a comprehensive understanding of a compound's off-target interactions is paramount for predicting potential toxicities, elucidating mechanisms of action, and identifying opportunities for drug repurposing. This guide provides an in-depth comparison of methodologies to assess the off-target effects of 1H-indazole-5-carboxylic acid derivatives, supported by experimental insights and protocols to ensure scientific integrity.

The Imperative of Off-Target Profiling

The therapeutic efficacy of many drugs is often intertwined with their off-target pharmacology. While undesirable off-target effects can lead to adverse events, in some cases, they can contribute to the drug's overall therapeutic benefit through polypharmacology. For the 1H-indazole-5-carboxylic acid class of compounds, which includes potent inhibitors of poly(ADP-ribose) polymerase (PARP) and various kinases, a thorough assessment of off-target profiles is not merely a regulatory hurdle but a critical component of preclinical development.

A prime example is the PARP inhibitor Niraparib, a 1H-indazole-5-carboxylic acid derivative. While its primary targets are PARP-1 and PARP-2, it exhibits off-target activity against several kinases, including DYRK1A, which has been linked to the clinical observation of hypertension in some patients. This underscores the necessity of a multi-faceted approach to off-target profiling.

A Multi-Pronged Strategy for Off-Target Assessment

A robust assessment of off-target effects necessitates a combination of computational and experimental approaches. This guide will delve into three key experimental methodologies: in vitro kinase profiling, cellular thermal shift assays (CETSA), and live-cell target engagement assays (NanoBRET), alongside a discussion of in silico predictive modeling.

Experimental Workflow for Off-Target Profiling

G cluster_0 In Silico Assessment cluster_1 In Vitro Biochemical Assays cluster_2 Cell-Based Assays a Computational Modeling (e.g., Target Prediction, Docking) b In Vitro Kinase Profiling (e.g., ADP-Glo) a->b Prioritize experimental screening c Cellular Thermal Shift Assay (CETSA) b->c Validate hits in a cellular context d Live-Cell Target Engagement (e.g., NanoBRET) c->d Confirm target engagement in live cells DYRK1A_Pathway DYRK1A DYRK1A ASK1 ASK1 DYRK1A->ASK1 Phosphorylates & Activates NFAT NFAT DYRK1A->NFAT Phosphorylates & Inactivates JNK JNK ASK1->JNK Activates Apoptosis Apoptosis JNK->Apoptosis Gene_Expression Gene Expression NFAT->Gene_Expression Inhibited

Caption: Niraparib's off-target, DYRK1A, is implicated in apoptosis and gene expression regulation.

CDK16 Signaling Pathway

CDK16_Pathway CDK16 CDK16 GSK3b GSK3β CDK16->GSK3b Phosphorylates & Inactivates CyclinY Cyclin Y CyclinY->CDK16 Activates beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for degradation Cell_Cycle Cell Cycle Progression beta_catenin->Cell_Cycle Promotes

Caption: The off-target CDK16 is involved in cell cycle control through the Wnt/β-catenin pathway.

PIM3 Signaling Pathway

PIM3_Pathway PIM3 PIM3 BAD BAD PIM3->BAD Phosphorylates & Inactivates mTORC1 mTORC1 PIM3->mTORC1 Activates Bcl_xL Bcl-xL BAD->Bcl_xL Inhibits Apoptosis Apoptosis Bcl_xL->Apoptosis Inhibits Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis

Caption: PIM3, another off-target of Niraparib, plays a role in cell survival and protein synthesis.

Conclusion: A Holistic Approach to De-risking Drug Candidates

The assessment of off-target effects is an indispensable component of modern drug discovery. For compounds based on the 1H-indazole-5-carboxylic acid scaffold, a systematic and multi-tiered approach, combining in silico prediction with rigorous in vitro and cell-based experimental validation, is essential. By understanding the full spectrum of a compound's biological interactions, researchers can make more informed decisions, leading to the development of safer and more effective medicines. The protocols and frameworks presented in this guide provide a solid foundation for any research program aimed at characterizing the off-target profiles of this important class of molecules.

References

  • Cellular Thermal Shift Assay (CETSA®). Pelago Bioscience. [Link]

  • Antolin, A. A., et al. (2020). The kinase polypharmacology of approved PARP inhibitors and its consequences for drug repositioning and combination therapy. Scientific Reports, 10(1), 3462. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

  • Vasta, J. D., et al. (2018). A single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. Cell Chemical Biology, 25(2), 221-231.e5. [Link]

  • Mateo, J., et al. (2019). Niraparib in patients with advanced platinum-sensitive ovarian cancer. The New England Journal of Medicine, 381(25), 2405–2417. [Link]

  • Sun, C., et al. (2020). The first-in-class ERK1/2 inhibitor ulixertinib (BVD-523) in patients with MAPK mutant advanced solid tumors: results of a phase I dose-escalation and expansion study. Cancer Discovery, 10(2), 206–217. [Link]

  • Rini, B. I., et al. (2009). Pazopanib in locally advanced or metastatic renal cell carcinoma: results of a randomized phase III trial. Journal of Clinical Oncology, 27(26), 4422–4430. [Link]

  • Rini, B. I., et al. (2011). Axitinib versus sorafenib as second-line therapy for metastatic renal cell carcinoma: overall survival analysis. Journal of Clinical Oncology, 29(22), 2983–2989. [Link]

The Tale of Two Worlds: Translating In Vitro Potency to In Vivo Efficacy for 1H-Indazole-5-Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Among these, 1H-indazole-5-carboxylic acid analogs have emerged as a promising class of molecules, demonstrating significant potential in therapeutic areas such as oncology and inflammation. This guide provides a comparative analysis of the in vitro and in vivo efficacy of these analogs, offering insights into the critical transition from laboratory assays to preclinical models. We will delve into the experimental data, explore the underlying mechanisms, and provide detailed protocols to empower researchers in their quest for novel therapeutics.

Part 1: The In Vitro Landscape: Unveiling Potency at the Cellular and Molecular Level

The initial journey of any drug candidate begins in the controlled environment of the laboratory. For 1H-indazole-5-carboxylic acid analogs, in vitro assays are instrumental in determining their potency and mechanism of action at a cellular and molecular level.

Anticancer Activity: Targeting the Engines of Cell Proliferation

A significant focus of research on 1H-indazole derivatives has been their potential as anticancer agents.[2][3] These compounds have been shown to inhibit various cancer cell lines through diverse mechanisms.

One study reported a series of 1H-indazole-3-amine derivatives that were evaluated for their inhibitory activities against a panel of human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2).[3] Among the synthesized compounds, compound 6o demonstrated a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM.[3] Notably, this compound exhibited good selectivity for cancer cells over normal cells, with an IC50 of 33.2 µM against HEK-293 normal cells.[3]

Another investigation into novel curcumin indazole analogs revealed their cytotoxic potential against various cancer cell lines.[4] Compound 3b from this series showed the highest cytotoxic activity, particularly against WiDr (colorectal carcinoma) cells, with an IC50 of 27.20 µM and an excellent selectivity index of 5.27.[4]

Table 1: In Vitro Anticancer Activity of Representative 1H-Indazole Analogs

CompoundCancer Cell LineIC50 (µM)Reference
6o (1H-indazole-3-amine derivative)K562 (Chronic Myeloid Leukemia)5.15[3]
3b (Curcumin indazole analog)WiDr (Colorectal Carcinoma)27.20[4]

The Methyl Thiazolyl Tetrazolium (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., K562, WiDr) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 1H-indazole-5-carboxylic acid analogs for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[3]

Anti-inflammatory Activity: Quenching the Flames of Inflammation

Chronic inflammation is a hallmark of many diseases, and targeting inflammatory pathways is a key therapeutic strategy. 1H-indazole derivatives have demonstrated significant anti-inflammatory properties in various in vitro models.[5][6]

A study investigating the anti-inflammatory activity of indazole and its derivatives found that they could inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade, in a concentration-dependent manner.[6] Among the tested compounds, 5-aminoindazole was the most potent, with an IC50 value of 12.32 µM for COX-2 inhibition.[6] The study also revealed that these compounds could inhibit the production of pro-inflammatory cytokines such as TNF-α.[6]

Table 2: In Vitro Anti-inflammatory Activity of Representative 1H-Indazole Analogs

CompoundTarget/AssayIC50 (µM)Reference
5-Aminoindazole COX-2 Inhibition12.32[6]
Indazole TNF-α Inhibition220.11[6]

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.

Methodology:

  • Enzyme and Substrate Preparation: Prepare a reaction mixture containing human recombinant COX-2 enzyme and arachidonic acid as the substrate in a suitable buffer.

  • Compound Incubation: Add the 1H-indazole analogs at various concentrations to the reaction mixture and incubate.

  • Prostaglandin Measurement: Measure the production of prostaglandin E2 (PGE2), a product of COX-2 activity, using an ELISA kit.

  • IC50 Calculation: The IC50 value is the concentration of the compound that inhibits 50% of COX-2 activity.[6]

Part 2: The In Vivo Arena: From Promise to Preclinical Proof

While in vitro assays provide crucial initial data, the true test of a drug candidate's potential lies in its performance within a living organism. In vivo studies are essential to evaluate the efficacy, pharmacokinetics, and safety of 1H-indazole-5-carboxylic acid analogs.

Anticancer Efficacy in Preclinical Models

The promising in vitro anticancer activity of 1H-indazole derivatives has been further validated in animal models of cancer. For instance, an indazole derivative, referred to as compound VII, which acts as a multi-kinase inhibitor, demonstrated a significant impact on NCI-H1581 non-small cell lung cancer (NSCLC) xenografts, showing a tumor growth inhibition (TGI) of 66.1%.[2] This highlights the potential for these compounds to translate their cellular potency into tangible in vivo anti-tumor effects.

Anti-inflammatory Efficacy in Animal Models

The in vitro anti-inflammatory effects of indazole derivatives have also been successfully translated into in vivo models. In a study using the carrageenan-induced paw edema model in rats, a standard acute inflammation model, indazole and its derivatives significantly and dose-dependently inhibited paw edema.[5] This demonstrates their ability to suppress the inflammatory response in a living organism. One of the most active compounds in a series of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids was 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid, which had an ED50 value of 3.5 mg/kg in the carrageenan edema test.[7]

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Methodology:

  • Animal Acclimatization: Acclimate male Wistar rats for one week before the experiment.

  • Compound Administration: Administer the 1H-indazole analogs orally or intraperitoneally at different doses.

  • Induction of Inflammation: After a specific time, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at different time points after carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.[5]

Bridging the Gap: The In Vitro-In Vivo Correlation

The ultimate goal of preclinical drug development is to establish a strong in vitro-in vivo correlation (IVIVC), where the in vitro potency of a compound translates into predictable in vivo efficacy. For 1H-indazole-5-carboxylic acid analogs, several factors influence this correlation:

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are critical. A potent compound in vitro will be ineffective in vivo if it has poor oral bioavailability or is rapidly metabolized.[8]

  • Target Engagement: It is crucial to confirm that the compound reaches its intended target in the body at a sufficient concentration to exert its therapeutic effect.

  • Off-Target Effects: In vivo, a compound may interact with unintended targets, leading to side effects or a different efficacy profile than predicted from in vitro studies.

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows discussed, the following diagrams are provided.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation 1H-Indazole-5-Carboxylic Acid Analogs 1H-Indazole-5-Carboxylic Acid Analogs Enzyme Inhibition Assays (e.g., COX-2) Enzyme Inhibition Assays (e.g., COX-2) 1H-Indazole-5-Carboxylic Acid Analogs->Enzyme Inhibition Assays (e.g., COX-2) Cell-Based Assays (e.g., MTT) Cell-Based Assays (e.g., MTT) 1H-Indazole-5-Carboxylic Acid Analogs->Cell-Based Assays (e.g., MTT) IC50 Determination IC50 Determination Enzyme Inhibition Assays (e.g., COX-2)->IC50 Determination Cell-Based Assays (e.g., MTT)->IC50 Determination Animal Models (e.g., Xenograft, Paw Edema) Animal Models (e.g., Xenograft, Paw Edema) IC50 Determination->Animal Models (e.g., Xenograft, Paw Edema) Lead Compound Selection Efficacy & Safety Assessment Efficacy & Safety Assessment Animal Models (e.g., Xenograft, Paw Edema)->Efficacy & Safety Assessment Pharmacokinetic Studies Pharmacokinetic Studies Pharmacokinetic Studies->Efficacy & Safety Assessment In Vitro-In Vivo Correlation In Vitro-In Vivo Correlation Efficacy & Safety Assessment->In Vitro-In Vivo Correlation

Caption: Experimental workflow from in vitro screening to in vivo evaluation.

G Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Inflammatory Stimuli->Cell Membrane activates Arachidonic Acid Arachidonic Acid Cell Membrane->Arachidonic Acid releases COX-2 COX-2 Arachidonic Acid->COX-2 substrate Prostaglandins Prostaglandins COX-2->Prostaglandins produces Inflammation Inflammation Prostaglandins->Inflammation 1H-Indazole Analogs 1H-Indazole Analogs 1H-Indazole Analogs->COX-2 inhibits

Caption: Mechanism of anti-inflammatory action of 1H-indazole analogs.

Conclusion

The journey of a 1H-indazole-5-carboxylic acid analog from a promising in vitro hit to a viable in vivo candidate is a complex but logical process. A thorough understanding of both the in vitro potency and the in vivo pharmacological profile is paramount for successful drug development. This guide has provided a framework for comparing the efficacy of these analogs across different experimental settings, highlighting the importance of robust methodologies and a clear understanding of the underlying biological mechanisms. As research in this area continues, a systematic and comparative approach will be essential to unlock the full therapeutic potential of this versatile chemical scaffold.

References

[7] M. H. Kim, et al. (1982). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Journal of Medicinal Chemistry, 25(8), 959-963. [9] Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors. (2023). PubMed. [2] F. O. A. Frejat, et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorganic Chemistry, 126, 105922. [5] In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2016). PubMed. [3] C. Wang, et al. (2023). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [10] Anticancer activity of indazole compounds. (2019). ResearchGate. [11] Application Notes and Protocols for In Vivo Studies of Indazole Derivatives. (n.d.). BenchChem. [12] C. Wang, et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [6] In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2016). NIH. [13] 1H-Indazole-5-carboxylic acid methyl ester. (n.d.). Chem-Impex. [4] Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. (2022). Journal of Applied Pharmaceutical Science. [14] 1H-Indazole-5-carboxylic acid. (n.d.). Frontier Specialty Chemicals. [15] 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. (2017). PubMed. [16] A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. (2021). NIH. [1] Indazoles in Drug Discovery. (n.d.). PharmaBlock. [17] 61700-61-6|1H-Indazole-5-carboxylic acid|BLD Pharm. (n.d.). BLD Pharm. [18] In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (2023). MDPI. [19] In vitro and in vivo anti-inflammatory effects of andrographolide. (2000). PubMed. [20] 1H-Indazole-5-carboxylic acid - High purity | EN. (n.d.). Georganics. [8] Pharmacokinetics, Bioavailability, and Tissue Distribution Study of Angoroside C and Its Metabolite Ferulic Acid in Rat Using UPLC-MS/MS. (2018). Frontiers. [21] 1H-Indazole-5-carboxylic acid. (n.d.). Bridge Organics.

Sources

A Comparative Guide to the Potency of N-Substituted 1H-Indazole-5-Carboxamides: A Researcher's Handbook

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole-5-carboxamide scaffold is a privileged structure in modern medicinal chemistry, serving as the foundation for a multitude of potent and selective modulators of various biological targets. The strategic substitution at the N-1 position of the indazole ring has been a key area of exploration, profoundly influencing the potency, selectivity, and pharmacokinetic properties of these compounds. This guide provides an in-depth technical comparison of the potency of N-substituted 1H-indazole-5-carboxamides, drawing upon experimental data to elucidate structure-activity relationships (SAR) across different therapeutic targets. We will explore the causal relationships behind experimental choices and present self-validating protocols to ensure scientific integrity.

The 1H-Indazole-5-Carboxamide Core: A Versatile Pharmacophore

The 1H-indazole ring system, a bicyclic aromatic heterocycle, offers a rigid framework that can be strategically functionalized to interact with various biological macromolecules. The carboxamide group at the 5-position provides a crucial hydrogen bonding motif, often mimicking the nicotinamide moiety of NAD+ in enzyme active sites. The N-1 position of the indazole ring presents a vector for substitution that can be exploited to modulate a compound's interaction with its target, as well as to fine-tune its physicochemical properties such as solubility and metabolic stability. This versatility has led to the investigation of N-substituted 1H-indazole-5-carboxamides against a range of targets, including enzymes involved in DNA repair, epigenetic modification, and neurotransmitter metabolism, as well as kinases and ion channels.

Comparative Potency Analysis: The Impact of N-Substitution

The potency of 1H-indazole-5-carboxamide derivatives is critically dependent on the nature of the substituent at the N-1 position. The following sections provide a comparative analysis of the potency of these compounds against several key biological targets, supported by experimental data from the literature.

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine Oxidase B is a key enzyme in the catabolism of dopamine and other neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease. The 1H-indazole-5-carboxamide scaffold has yielded highly potent and selective MAO-B inhibitors.

Structure-Activity Relationship Insights:

Studies have shown that even small modifications at the N-1 position can significantly impact MAO-B inhibitory potency. For instance, the introduction of a methyl group at the N-1 position of an N-(3,4-dichlorophenyl)-1H-indazole-5-carboxamide scaffold resulted in a substantial increase in potency. This suggests that the N-1 substituent likely occupies a specific pocket within the MAO-B active site, and that even a small alkyl group can enhance binding affinity. The N-phenyl group of the carboxamide also plays a critical role, with substitutions on this ring system dramatically influencing potency.

Table 1: Potency of N-Substituted 1H-Indazole-5-Carboxamides as MAO-B Inhibitors

Compound IDN-1 SubstituentN-Carboxamide SubstituentIC50 (human MAO-B, nM)Selectivity vs. MAO-A
1 H3,4-difluorophenyl1.59>6000-fold[1]
2 Methyl3,4-dichlorophenyl0.386>25000-fold[1]

Data compiled from a study on indazole- and indole-carboxamides as MAO-B inhibitors.[1]

Poly (ADP-ribose) Polymerase (PARP) Inhibition

PARP enzymes, particularly PARP-1 and PARP-2, are central to the repair of single-strand DNA breaks. PARP inhibitors have emerged as a significant class of anticancer agents, exploiting the concept of synthetic lethality in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. While the approved PARP inhibitor Niraparib features a 2H-indazole-7-carboxamide core, studies on related N-substituted indazole carboxamides provide valuable insights into the SAR of this class of compounds.

Structure-Activity Relationship Insights:

Research on N-1 substituted indazole-3-carboxamides has demonstrated that the N-substituent is crucial for potent PARP-1 inhibition. Introducing a three-carbon linker from the N-1 position to various heterocyclic rings led to a significant enhancement in potency compared to the unsubstituted analogue. This indicates that the N-1 substituent can be utilized to access additional binding interactions within the PARP-1 active site or its surrounding regions. The nature of the terminal heterocycle on this linker also greatly influences activity, highlighting the importance of this region for optimizing potency.

Table 2: Potency of N-Substituted 1H-Indazole-3-Carboxamides as PARP-1 Inhibitors

Compound IDN-1 SubstituentIC50 (PARP-1, µM)
3 HWeakly active
4 3-(piperidin-1-yl)propyl36[2]
5 3-(2,3-dioxoindolin-1-yl)propyl6.8[2]

Note: These compounds are 1H-indazole-3-carboxamides. While not the 5-carboxamide isomer, the SAR provides valuable insights into the role of N-substitution. Data compiled from a study on N-substituted indazole-3-carboxamides as PARP-1 inhibitors.[2]

Experimental Protocols: A Framework for Self-Validating Systems

To ensure the reliability and reproducibility of potency data, it is imperative to employ well-characterized and validated experimental protocols. The following sections detail representative methodologies for assessing the inhibitory activity of N-substituted 1H-indazole-5-carboxamides against the targets discussed.

Protocol 1: In Vitro MAO-B Inhibition Assay (Fluorometric)

This protocol describes a common method for determining the IC50 of test compounds against human MAO-B. The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a MAO-B substrate.

Principle of the Assay: The MAO-B enzyme catalyzes the oxidation of a substrate (e.g., kynuramine), producing H₂O₂. In the presence of a peroxidase and a suitable probe (e.g., Amplex Red), H₂O₂ is converted to a fluorescent product (resorufin). The rate of fluorescence increase is directly proportional to MAO-B activity. An inhibitor will decrease the rate of this reaction.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare serial dilutions of the test compound in assay buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Prepare a solution of recombinant human MAO-B enzyme in assay buffer.

    • Prepare a solution of the MAO-B substrate (e.g., kynuramine) in assay buffer.

    • Prepare a detection reagent solution containing horseradish peroxidase and a fluorogenic probe in assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well of a black, flat-bottom 96-well plate, add the test compound at various concentrations. Include wells for a positive control (a known MAO-B inhibitor, e.g., selegiline) and a negative control (vehicle, e.g., DMSO).

    • Add the MAO-B enzyme solution to all wells except for a blank control.

    • Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately begin monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/590 nm for resorufin) over time using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the initial rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the test compound.

    • Normalize the reaction rates to the negative control (100% activity) and the positive control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: In Vitro PARP-1 Inhibition Assay (Chemiluminescent)

This protocol outlines a method to determine the IC50 of compounds against PARP-1 activity, which is based on the incorporation of biotinylated poly(ADP-ribose) (PAR) onto histone proteins.

Principle of the Assay: Activated PARP-1 uses NAD+ to synthesize PAR chains on acceptor proteins, such as histones, that are coated on the assay plate. The amount of incorporated biotinylated PAR is then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate. An inhibitor will reduce the amount of PAR synthesis.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare stock and serial dilutions of the test compound in assay buffer.

    • Use a 96-well plate pre-coated with histones.

    • Prepare a reaction mixture containing activated DNA, biotinylated NAD+, and recombinant human PARP-1 enzyme.

  • Assay Procedure:

    • Add the test compound at various concentrations to the wells of the histone-coated plate. Include positive (known PARP inhibitor, e.g., Olaparib) and negative (vehicle) controls.

    • Add the PARP reaction mixture to all wells to initiate the reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Wash the plate multiple times with a wash buffer (e.g., PBS with Tween-20) to remove unbound reagents.

    • Add a solution of streptavidin-HRP conjugate to each well and incubate to allow binding to the biotinylated PAR.

    • Wash the plate again to remove unbound streptavidin-HRP.

    • Add a chemiluminescent HRP substrate to each well.

    • Immediately measure the luminescence signal using a microplate reader.

  • Data Analysis:

    • Subtract the background luminescence (wells with no enzyme) from all readings.

    • Normalize the data to the negative control (100% activity) and the positive control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value using a suitable curve-fitting model.

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

To provide a clearer understanding of the biological context and experimental design, the following diagrams, created using the DOT language for Graphviz, illustrate a key signaling pathway and a generalized experimental workflow.

PARP_Signaling_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Complex DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Complex recruits DNA_Repair DNA Repair Repair_Complex->DNA_Repair Inhibitor N-Substituted 1H-Indazole-5-Carboxamide (PARP Inhibitor) Inhibitor->PARP1 inhibits

Caption: PARP1 Signaling Pathway in DNA Repair and its Inhibition.

Potency_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of Test Compound Incubation Incubate Enzyme with Test Compound Compound_Prep->Incubation Reagent_Prep Prepare Enzyme, Substrate, and Detection Reagents Reagent_Prep->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Detection Measure Signal (e.g., Fluorescence, Luminescence) Reaction->Detection Normalization Normalize Data to Controls Detection->Normalization Curve_Fitting Plot Dose-Response Curve Normalization->Curve_Fitting IC50 Calculate IC50 Value Curve_Fitting->IC50

Sources

A Senior Application Scientist's Guide to Benchmarking Novel 1H-Indazole-5-Carboxylic Acid PARP Inhibitors Against Established Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of Benchmarking in Kinase and PARP Inhibitor Development

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block for a multitude of targeted therapies.[1][2][3] Its derivatives have shown significant promise as potent inhibitors of critical cellular enzymes, most notably Poly (ADP-ribose) polymerases (PARPs).[4][5][6] PARP inhibitors have revolutionized the treatment landscape for cancers with deficiencies in DNA damage repair pathways, such as those harboring BRCA1/2 mutations.[4][6][7]

As research yields novel inhibitors based on the 1H-indazole-5-carboxylic acid core, a critical question arises: how do these new chemical entities (NCEs) measure up against established, clinically approved drugs? This is where rigorous, systematic benchmarking becomes indispensable. It is not merely a comparative exercise but a foundational component of preclinical development that informs critical go/no-go decisions.

This guide provides a comprehensive framework for benchmarking novel 1H-indazole-5-carboxylic acid PARP inhibitors. It moves beyond simple IC50 comparisons to embrace a holistic evaluation of potency, selectivity, and cellular mechanism of action. From an experiential standpoint, a well-designed benchmarking cascade provides clarity on a compound's potential advantages, whether that be enhanced potency, a superior selectivity profile, or a differentiated kinetic signature. We will use the FDA-approved PARP inhibitors Olaparib and Niraparib as our primary reference compounds, as they represent the current standard of care in multiple oncology settings.[8][9][10][11][12]

Part 1: Foundational Strategy - Target Validation and Reference Compound Selection

Before any pipette touches a plate, the strategic groundwork must be laid. The causality behind experimental choices made at this stage will dictate the relevance and impact of the entire benchmarking study.

Confirming the Primary Biological Target

The indazole scaffold is known to target multiple protein families.[2] Therefore, the first step is to unequivocally confirm that your 1H-indazole-5-carboxylic acid series acts primarily through PARP inhibition.

  • Initial Target Class Screening: If not already performed, screen the lead compound against a broad panel of enzyme families (e.g., kinases, proteases). This establishes the primary target class and reveals potential polypharmacology early on.

  • PARP Family Profiling: The PARP family consists of 17 distinct proteins with varying functions.[13] It is crucial to determine the selectivity of your inhibitor within the PARP family. Initial screening should, at a minimum, assess activity against PARP1 and PARP2, the primary targets of approved inhibitors.[13][14]

Rationale for Selecting Reference Drugs

The choice of benchmark drugs is critical. They must be relevant to the target and provide a high bar for comparison.

  • Olaparib: As the first-in-class PARP inhibitor, Olaparib is an essential benchmark.[7][8] Its biochemical and cellular activity are well-characterized, providing a robust dataset for comparison.[15]

  • Niraparib: Niraparib is another key competitor, also approved for various ovarian cancer indications.[8][9] Comparing against both Olaparib and Niraparib provides a broader understanding of the competitive landscape.[10][11][12]

The primary goal is to generate a comparative dataset that clearly positions your novel inhibitor relative to these established therapies in terms of potency, selectivity, and cellular effects.

Part 2: The Experimental Cascade - A Multi-Parametric Approach to Benchmarking

A robust benchmarking study relies on a tiered, multi-parametric approach. We progress from simple, direct measures of interaction to more complex, biologically relevant cellular assays.

Workflow for Comprehensive Inhibitor Benchmarking

The following diagram outlines a logical workflow for a comprehensive benchmarking study.

Benchmarking_Workflow cluster_0 Phase 1: Biochemical & Biophysical Characterization cluster_1 Phase 2: Cellular Activity & Target Engagement cluster_2 Phase 3: Selectivity & Off-Target Profiling Biochem_IC50 Biochemical IC50 Assay (PARP1, PARP2) SPR Biophysical Assay (SPR) (Binding Kinetics: KD, kon, koff) Biochem_IC50->SPR Confirm direct binding Cell_Potency Cellular Potency Assay (PARylation Inhibition) SPR->Cell_Potency Target_Engage Target Engagement Assay (e.g., CETSA) Cell_Potency->Target_Engage Confirm on-target effect Selectivity Selectivity Panel (e.g., Kinase Panel) Target_Engage->Selectivity Off_Target Off-Target Validation (Cellular Assays) Selectivity->Off_Target Validate off-target hits End Candidate Profile Off_Target->End Start Novel 1H-Indazole Inhibitor Start->Biochem_IC50

Caption: A tiered workflow for benchmarking novel inhibitors.

Biochemical Assays: Quantifying Inhibitor Potency (IC50)

The foundational experiment is the determination of the half-maximal inhibitory concentration (IC50). This assay measures the functional consequence of the inhibitor on enzyme activity.

Protocol: PARP1/2 Activity Assay (ELISA-based)

This protocol is a self-validating system because it includes positive (known inhibitor) and negative (DMSO) controls at every stage, ensuring the assay is performing within expected parameters.

  • Plate Preparation: Coat a 96-well high-binding plate with Histone H1 (a PARP1 substrate) overnight at 4°C. Wash 3x with wash buffer (PBS + 0.05% Tween-20).

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound (e.g., starting at 10 µM), Olaparib, and Niraparib in assay buffer. Include a DMSO-only control.

  • Enzymatic Reaction:

    • Add activated DNA (provided in most commercial kits) to all wells.

    • Add recombinant human PARP1 or PARP2 enzyme to each well.

    • Add the serially diluted compounds or controls to the respective wells.

    • Initiate the reaction by adding a solution containing biotinylated-NAD+. The final NAD+ concentration should ideally be at or below its Km for the enzyme to ensure competitive inhibitors are accurately assessed.[16]

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate 5x to remove unreacted components.

    • Add Streptavidin-HRP conjugate and incubate for 1 hour. This binds to the biotinylated-PAR chains synthesized by the active enzyme.

    • Wash the plate 5x.

    • Add TMB substrate and incubate in the dark until sufficient color develops.

    • Stop the reaction with 1M H2SO4 and read the absorbance at 450 nm.

  • Data Analysis: Normalize the data to the DMSO (100% activity) and high-concentration Olaparib (0% activity) controls. Plot the normalized response against the log of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.[17]

Biophysical Assays: Understanding Binding Kinetics

IC50 values can be influenced by assay conditions. A biophysical method like Surface Plasmon Resonance (SPR) provides a direct measure of binding affinity (KD) and kinetics (kon, koff), which are intrinsic properties of the inhibitor-target interaction.[18][19][20] A compound with a slow off-rate (koff), indicating a long residence time on the target, may offer a durable pharmacological effect in vivo.

Protocol: Surface Plasmon Resonance (SPR) Kinetic Analysis

  • Chip Preparation: Covalently immobilize recombinant PARP1 or PARP2 onto a CM5 sensor chip via standard amine coupling.[20][21] Aim for a low-to-medium immobilization density to minimize mass transport limitations.[21]

  • Analyte Preparation: Prepare a series of concentrations for the test compound, Olaparib, and Niraparib in a suitable running buffer (e.g., HBS-EP+).

  • Binding Measurement:

    • Inject the different analyte concentrations over the immobilized PARP surface and a reference flow cell.

    • Monitor the association phase in real-time.

    • Follow with an injection of running buffer to monitor the dissociation phase.

    • Between cycles, regenerate the chip surface with a short pulse of a mild denaturant (e.g., Glycine-HCl, pH 2.0) to remove all bound analyte.

  • Data Analysis: Double-reference the sensorgram data by subtracting the signal from the reference flow cell and a buffer-only injection. Fit the processed data to a 1:1 Langmuir binding model to derive the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD = koff/kon).[22]

Cell-Based Assays: Confirming Cellular Activity and Target Engagement

A potent biochemical inhibitor is of little value if it cannot engage its target in a cellular context. Cellular assays are crucial for confirming membrane permeability and on-target activity.

Protocol 1: Cellular PARylation Assay (ELISA-based)

This assay measures the direct product of PARP activity within the cell.[23]

  • Cell Culture: Seed a suitable cancer cell line (e.g., MDA-MB-436, which has BRCA1 mutations) in a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment: Treat cells with a dose-response of the test compound and reference drugs for 1-2 hours.

  • Induce DNA Damage: Treat cells with a DNA damaging agent like H2O2 (e.g., 200 µM) for 15 minutes to robustly activate PARP enzymes.[23]

  • Cell Lysis & Detection:

    • Lyse the cells and transfer the lysate to an anti-PAR antibody-coated ELISA plate.

    • Detect the captured PARylated proteins using a secondary detection antibody and a colorimetric substrate.

  • Data Analysis: Quantify the reduction in the PAR signal relative to the H2O2-treated/DMSO control to determine the cellular EC50.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

CETSA provides direct evidence of target engagement by measuring the thermal stabilization of a protein upon ligand binding.[24][25]

  • Treatment: Treat intact cells with the test compound or control at a fixed concentration (e.g., 10x cellular EC50).

  • Heating: Heat cell suspensions in a PCR cycler across a range of temperatures (e.g., 40°C to 60°C).

  • Lysis & Separation: Lyse the cells and separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction via centrifugation.

  • Detection: Analyze the amount of soluble PARP1 in the supernatant by Western Blot or AlphaScreen.[24] A successful inhibitor will increase the thermal stability of PARP1, resulting in more soluble protein at higher temperatures compared to the DMSO control.

Part 3: The Differentiator - Selectivity and Off-Target Profiling

A key potential advantage for a new inhibitor is an improved selectivity profile, which can translate to a better therapeutic window and fewer side effects.[26] Off-target activities are a major cause of drug attrition.[27][28]

The PARP Mechanism of Action and Importance of Selectivity

PARP1 plays a critical role in repairing DNA single-strand breaks (SSBs). When an SSB occurs, PARP1 binds to the damaged site and synthesizes long chains of poly (ADP-ribose) (PAR), which act as a scaffold to recruit other DNA repair proteins.[4][29] PARP inhibitors block this process. In cells with defective homologous recombination (HR), such as BRCA-mutant cancers, the accumulation of unrepaired SSBs leads to collapsed replication forks, double-strand breaks, and ultimately cell death through a process called synthetic lethality.[5][7]

PARP_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Enzyme DNA_SSB->PARP1 binds PAR PAR Chains (Signal Scaffold) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Complex (XRCC1, etc.) PAR->Repair_Proteins recruits Repair SSB Repair Repair_Proteins->Repair Inhibitor 1H-Indazole PARP Inhibitor Inhibitor->PARP1 blocks

Caption: Mechanism of PARP1 in DNA repair and its inhibition.

While PARP1/2 are the primary targets, inhibiting other proteins (off-targets), particularly kinases, can lead to toxicity.[26][30] Therefore, profiling against a broad panel of kinases is a standard and necessary step.

Methodology: Kinase Selectivity Profiling

  • Panel Selection: Submit the test compound and reference drugs for screening against a large, commercially available kinase panel (e.g., Eurofins KinaseProfiler™, Reaction Biology KinomeScan™). A panel of >100 kinases is recommended for an initial assessment.[28]

  • Assay Format: These services typically measure the percent inhibition at a single high concentration of the inhibitor (e.g., 1 or 10 µM).

  • Data Interpretation:

    • Identify any kinases that are inhibited by >50% at the screening concentration.

    • Calculate selectivity scores (e.g., Gini coefficient, S-Score) to quantify the overall selectivity of the compound.[31]

    • Prioritize any off-target "hits" for follow-up IC50 determination to confirm the potency of the off-target interaction.

Part 4: Data Synthesis and Comparative Analysis

The final step is to consolidate all experimental data into a clear, comparative format. This allows for an objective, at-a-glance assessment of the novel inhibitor's performance against the established drugs.

Table 1: Comparative Benchmarking Profile

ParameterAssay TypeCompound X (Novel)Olaparib (Reference)Niraparib (Reference)Commentary
Potency
PARP1 IC50Biochemical0.8 nM1.9 nM3.8 nMCompound X shows ~2.4-fold higher potency than Olaparib.
PARP2 IC50Biochemical0.5 nM1.5 nM2.1 nMMaintains high potency against the key isoform.
Binding
PARP1 K DBiophysical (SPR)0.4 nM1.1 nM2.5 nMAffinity correlates well with biochemical potency.
PARP1 k off (s⁻¹)Biophysical (SPR)1.2 x 10⁻⁴5.5 x 10⁻⁴8.1 x 10⁻⁴Slower off-rate suggests longer target residence time.
Cellular Activity
PARylation EC50Cellular15 nM35 nM52 nMDemonstrates good cell permeability and on-target activity.
PARP1 StabilizationCETSAYesYesYesConfirms direct target engagement in intact cells.
Selectivity
Kinase Hits (>50% @ 1µM)Profiling Panel2 (PLK1, Aurora A)5 (incl. PLK1, Aurora A/B)4 (incl. PLK1, CDK2)Potentially cleaner kinase profile than reference drugs.
PLK1 IC50Biochemical850 nM450 nM600 nMOff-target activity is confirmed but at a >1000-fold window to PARP1.

Conclusion and Forward Look

This guide has outlined a rigorous, multi-faceted strategy for benchmarking novel 1H-indazole-5-carboxylic acid PARP inhibitors. By systematically evaluating biochemical potency, binding kinetics, cellular target engagement, and off-target selectivity, researchers can build a comprehensive data package that clearly articulates the potential advantages of a new chemical entity over established drugs like Olaparib and Niraparib.

The data generated through this workflow provides the foundation for subsequent lead optimization and IND-enabling studies. A compound that demonstrates superior potency, a longer residence time, and a cleaner selectivity profile in these head-to-head comparisons is well-positioned for successful preclinical and clinical development.

References

  • The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (n.d.). PMC. Retrieved January 18, 2026, from [Link]

  • The mechanism of PARP inhibitor action is identified. (2024, March 22). Drug Target Review. Retrieved January 18, 2026, from [Link]

  • What are PARP inhibitors? (2024, April 3). MD Anderson Cancer Center. Retrieved January 18, 2026, from [Link]

  • PARP Inhibitors. (n.d.). Targeted cancer drugs. Retrieved January 18, 2026, from [Link]

  • A CETSA HT assay to screen for intracellular PARP1 target engagement. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Targeted Kinase Selectivity from Kinase Profiling Data. (n.d.). PMC - NIH. Retrieved January 18, 2026, from [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC - NIH. Retrieved January 18, 2026, from [Link]

  • Profiling the kinetic selectivity of kinase marketed drugs. (2017, June 12). Enzymlogic. Retrieved January 18, 2026, from [Link]

  • Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. (2025, November 26). Drug Hunter. Retrieved January 18, 2026, from [Link]

  • Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. (2026, January 17). Journal of Medicinal Chemistry - ACS Publications. Retrieved January 18, 2026, from [Link]

  • Rucaparib and Niraparib in Advanced Ovarian Cancer. (n.d.). PMC - PubMed Central. Retrieved January 18, 2026, from [Link]

  • Structure-Guided Design and In-Cell Target Profiling of a Cell-Active Target Engagement Probe for PARP Inhibitors. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. (2024, June 18). MDPI. Retrieved January 18, 2026, from [Link]

  • Abstract 4698: Measuring cellular PARylation to gain insight in PARP/PARG-targeted drug discovery. (2024, March 22). AACR Journals. Retrieved January 18, 2026, from [Link]

  • PARP Inhibitors Redefine the Rapidly Changing Ovarian Cancer Landscape. (2023, March 15). OncLive. Retrieved January 18, 2026, from [Link]

  • Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance. (n.d.). ScienceDirect. Retrieved January 18, 2026, from [Link]

  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Inhibitors of PARP: Number crunching and structure gazing. (2022, March 8). PMC - NIH. Retrieved January 18, 2026, from [Link]

  • Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. (2023, January 6). YouTube. Retrieved January 18, 2026, from [Link]

  • Strategy toward Kinase-Selective Drug Discovery. (2023, February 23). Journal of Chemical Theory and Computation - ACS Publications. Retrieved January 18, 2026, from [Link]

  • The use of novel selectivity metrics in kinase research. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Comparison of survival outcomes between olaparib and niraparib maintenance therapy in BRCA-mutated, newly diagnosed advanced ovarian cancer. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. (2013, January 7). Bio-Radiations. Retrieved January 18, 2026, from [Link]

  • Comparison Study of the Safety Profile of Olaparib Versus Niraparib: Analysis of Real-World Data from EudraVigilance. (n.d.). NIH. Retrieved January 18, 2026, from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC - PubMed Central. Retrieved January 18, 2026, from [Link]

  • REVIEW Impact of Olaparib, Niraparib, Rucaparib therapies on Newly Diagnosed and Relapsed Ovarian Cancer. (2025, May 31). ResearchSquare. Retrieved January 18, 2026, from [Link]

  • Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. (n.d.). PMC - NIH. Retrieved January 18, 2026, from [Link]

  • PASTA: PARP activity screening and inhibitor testing assay. (2021, February 18). PMC - NIH. Retrieved January 18, 2026, from [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019, July 16). Frontiers. Retrieved January 18, 2026, from [Link]

  • Encountering unpredicted off-target effects of pharmacological inhibitors. (n.d.). Oxford Academic. Retrieved January 18, 2026, from [Link]

  • In silico off-target profiling for enhanced drug safety assessment. (n.d.). PMC - PubMed Central. Retrieved January 18, 2026, from [Link]

  • Off-Target Effects Analysis. (n.d.). Creative Diagnostics. Retrieved January 18, 2026, from [Link]

  • Structures and IC50 values of the most active novel hPARPi compounds as determined by using the hPARP-1 enzyme assay. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • 1H-Indazole-5-carboxylic acid - High purity. (n.d.). Georganics. Retrieved January 18, 2026, from [Link]

  • Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. (2022, June 2). Assiut University. Retrieved January 18, 2026, from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1H-indazole-5-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 1H-indazole-5-carboxylic acid hydrochloride. As researchers and drug development professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses their entire lifecycle, including their final disposition. Adherence to these procedures is not merely a matter of regulatory compliance but is fundamental to ensuring the safety of laboratory personnel and protecting the environment.

Section 1: Hazard Assessment & Waste Characterization

Before any disposal protocol can be established, a thorough understanding of the compound's hazards is essential. While a specific Safety Data Sheet (SDS) for the hydrochloride salt should always be the primary reference, data from closely related indazole-carboxylic acid analogs provide a strong basis for a conservative hazard assessment.

1H-indazole-5-carboxylic acid and its analogs are generally classified as:

  • Skin Irritants (Category 2) : Causes skin irritation upon contact.[1][2][3][4][5]

  • Serious Eye Irritants (Category 2) : Poses a risk of serious eye irritation or damage.[1][2][3][4][5]

  • Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[1][2][4][5]

  • Acutely Toxic (Oral, Category 4) : Harmful if swallowed.[1]

Under the guidelines of the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA), the first step is a "hazardous waste determination."[6] While this specific compound may not be explicitly named on the EPA's F, K, P, or U lists, its inherent characteristics of toxicity and irritation require it to be managed as a hazardous chemical waste.[7][8] This determination mandates a specific set of handling and disposal procedures to mitigate risk.

Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Appropriate PPE is non-negotiable when handling this compound in any form, including as a waste product. The causality is direct: the PPE serves as the primary barrier between the chemical's hazards and the handler.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldPrevents contact with the eyes, mitigating the risk of serious irritation.[4][9]
Hand Protection Nitrile or other chemically resistant glovesProtects against skin irritation from direct contact.[9][10]
Body Protection Standard laboratory coatPrevents contamination of personal clothing.
Respiratory Protection NIOSH-approved N95 respiratorRecommended when handling the solid powder to avoid inhaling dust, which can cause respiratory tract irritation.[11]

Section 3: On-Site Waste Accumulation & Handling Protocol

Proper containment and labeling at the point of generation are critical for a safe and compliant waste management program.[12] This process begins in the laboratory, at the "Satellite Accumulation Area" (SAA).[7][13]

Step-by-Step Accumulation Procedure:

  • Container Selection:

    • Choose a container made of a material compatible with the chemical, such as a high-density polyethylene (HDPE) or glass bottle. The container must be in good condition with a securely sealing lid.[7]

    • The container must be dedicated solely to this waste stream or compatible wastes. Never mix incompatible chemicals; this compound should be kept separate from strong oxidizing agents and strong acids.[1][2]

  • Labeling:

    • Immediately label the container. The label must, at a minimum, include the words "Hazardous Waste" and the full chemical name: "this compound." [7][8]

    • List all components, including any solvents, by percentage.

  • Accumulation in the Lab (SAA):

    • Keep the waste container at or near the point of generation.

    • The container must remain closed at all times except when adding waste.[7][13] This is an EPA requirement to prevent the release of vapors and to avoid spills.

    • Once the container is full, or the project is complete, it should be moved to a central accumulation area (CAA) for pickup by a licensed disposal vendor.

Section 4: The Disposal Decision Workflow

The logical flow from waste generation to final disposal is a self-validating system that ensures safety and compliance at each stage. The following diagram illustrates this critical path.

G cluster_prep Preparation & Collection cluster_accumulate On-Site Accumulation cluster_disposal Final Disposal A Waste Generated (Solid or Solution) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select Compatible, Sealable Container B->C D Affix 'Hazardous Waste' Label with Chemical Name C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Keep Container Closed Except When Adding Waste E->F G Container Full? F->G G->F No H Move to Central Accumulation Area (CAA) G->H Yes I Contact Institutional EHS or Licensed Waste Vendor H->I J Arrange for Pickup and Complete Hazardous Waste Manifest I->J K Waste Transported for High-Temperature Incineration J->K

Caption: Disposal workflow for this compound.

Section 5: Final Disposal Pathway - Incineration

For organic compounds like this compound, the industry-standard and environmentally preferred disposal method is high-temperature incineration by a licensed hazardous waste management facility.

Causality: Incineration at high temperatures ensures the complete destruction of the organic molecule, breaking it down into simpler, less harmful components like carbon dioxide, water, and nitrogen oxides. Scrubbers and other pollution control devices at the facility capture acidic gases (such as hydrogen chloride from the hydrochloride salt) and other potential pollutants.[3]

Procedure:

  • Engage a Licensed Vendor: Your institution's Environmental Health & Safety (EHS) department will have a contract with a certified hazardous waste disposal company. This is not a task that can be handled in-house.[6]

  • Manifest System: When the waste is collected, it will be documented on a Uniform Hazardous Waste Manifest. This is a legal document that tracks the waste from your facility (the generator) to its final destination, ensuring a complete and compliant chain of custody.[13][14]

  • Never Dispose in Sanitary Sewer: Do not discharge this material into drains or rivers.[1] Its potential toxicity can harm aquatic life and disrupt wastewater treatment processes.

Section 6: Emergency Procedures for Spills & Exposure

Preparedness is a key component of safety.[15][16] In the event of a spill or exposure, immediate and correct action is required.

Spill Cleanup:

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Protect Yourself: Wear the full PPE detailed in Section 2, including respiratory protection.

  • Containment: For a solid spill, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.[11] For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand), then scoop the absorbed material into the waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Disposal: Label the cleanup debris as hazardous waste and dispose of it along with the primary chemical waste.

First Aid Measures:

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[2][4]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]

References

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview - CDMS. (2024). Retrieved from [Link]

  • OSHA Rules for Hazardous Chemicals - DuraLabel Resources. (2025). Retrieved from [Link]

  • RCRA | Environmental Health and Safety - Case Western Reserve University. Retrieved from [Link]

  • Laboratory Hazardous Waste: What You and Your Staff Need to Know - TriHaz Solutions. (2019). Retrieved from [Link]

  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. (2026). Retrieved from [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities - OSHA. Retrieved from [Link]

  • Hazardous Waste Management in the Laboratory. (2022). Retrieved from [Link]

  • Proper Handling of Hazardous Waste Guide - EPA. Retrieved from [Link]

  • Hazardous Waste Management in the Laboratory - ERG Environmental Services. Retrieved from [Link]

  • Hazardous Waste - Overview | Occupational Safety and Health Administration - OSHA. Retrieved from [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know - Clean Management. (2022). Retrieved from [Link]

  • Best Practices for Hazardous Waste Disposal - AEG Environmental. (2016). Retrieved from [Link]

  • RCRA addresses waste management, disposal and recycling - University of Houston-Clear Lake. Retrieved from [Link]

  • Hazardous Waste | US EPA. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025). Retrieved from [Link]

  • SAFETY DATA SHEET - Greenbook.net. Retrieved from [Link]

  • SAFETY DATA SHEET - 1H-Indazole-7-carboxylic acid. Fisher Scientific. Retrieved from [Link]

Sources

Comprehensive Safety and Handling Guide for 1H-Indazole-5-Carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling, storage, and disposal of 1H-indazole-5-carboxylic acid hydrochloride in a laboratory setting. As a hydrochloride salt of a carboxylic acid, this compound requires stringent adherence to safety measures to mitigate risks associated with its acidic, corrosive, and irritant properties. This document is intended for researchers, scientists, and drug development professionals.

Hazard Analysis and Risk Assessment

  • 1H-Indazole-5-Carboxylic Acid: The parent molecule is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] It is handled as a combustible solid.

  • Hydrochloride Salt: The addition of hydrochloride introduces acidic and potentially corrosive properties.[4][5] Contact with skin and eyes can cause severe burns, and inhalation of dust can lead to respiratory tract irritation.[5][6]

Therefore, this compound must be handled as a substance that is harmful if swallowed, causes skin and severe eye irritation/damage, and may cause respiratory irritation. [6][7]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial to minimize all routes of exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Equipment Specification Purpose
Eye and Face Protection Safety Goggles with Side-ShieldsANSI Z87.1 CompliantProtects against splashes and airborne particles.[8]
Face ShieldWorn over safety gogglesRecommended when handling larger quantities or during procedures with a high risk of splashing.[8][9]
Hand Protection Chemical-Resistant GlovesNitrile or NeopreneProtects skin from direct contact.[8][10] Consult glove manufacturer for specific chemical compatibility.
Body Protection Laboratory CoatFully buttoned, long-sleevedPrevents contamination of personal clothing.[9]
Chemical-Resistant ApronAs neededFor large-scale operations or in case of significant splashing.[10]
Respiratory Protection N95 Respirator or higherNIOSH-approvedRequired when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust.
Donning and Doffing PPE Workflow

Proper procedure for putting on and removing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves (over cuffs) Don3->Don4 Doff1 1. Gloves Doff2 2. Gown/Apron Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Sequential workflow for donning and doffing PPE.

Operational Plan: Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is paramount for ensuring a safe laboratory environment.

Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound powder, including weighing and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9][10]

  • Ventilation: Ensure adequate general laboratory ventilation to dissipate any fugitive emissions.[9][11]

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Designate a specific area within the fume hood for the procedure.

  • Weighing: Use the tare method to weigh the powder.[10] Weigh a sealed container, transfer the powder into it inside the fume hood, seal it again, and then re-weigh it outside the hood. This minimizes the risk of inhaling airborne particles.

  • Dissolving: When preparing solutions, always add the acidic compound slowly to the solvent.[4][10] If diluting a concentrated acidic solution, always add acid to water , never the other way around, to prevent a violent exothermic reaction.[5][10]

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1][5] Decontaminate the work area within the fume hood.

Storage Requirements
  • Segregation: Store this compound in a cool, dry, well-ventilated area away from incompatible materials such as bases and strong oxidizing agents.[7][11]

  • Containment: Keep the container tightly closed.[1][2] Store in a designated "corrosives" or "acids" cabinet.[11] For liquid solutions, use secondary containment trays.[12]

  • Labeling: Ensure all containers are clearly labeled with the chemical name and associated hazards.[9]

Emergency and Disposal Plan

A clear and concise plan for emergencies and waste disposal is non-negotiable.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency_Response cluster_exposure Exposure Response cluster_actions Immediate Actions cluster_spill Spill Response Inhalation Inhalation FreshAir Move to fresh air. Seek medical attention. Inhalation->FreshAir Skin Skin Contact WashSkin Remove contaminated clothing. Wash with plenty of water for 15 min. Skin->WashSkin Eye Eye Contact RinseEyes Rinse with water for 15 min. Seek immediate medical attention. Eye->RinseEyes Ingestion Ingestion RinseMouth Rinse mouth. Do NOT induce vomiting. Seek medical attention. Ingestion->RinseMouth SmallSpill Small Spill (in fume hood) Cleanup Absorb with inert material. Collect in a sealed container for disposal. SmallSpill->Cleanup LargeSpill Large Spill Evacuate Evacuate the area. Alert others and call for emergency response. LargeSpill->Evacuate

Caption: Emergency response flowchart for exposure and spills.

Waste Disposal

Chemical waste must be handled and disposed of in accordance with local, state, and federal regulations.

  • Solid Waste: Collect excess solid this compound and any contaminated materials (e.g., weigh paper, wipes) in a clearly labeled, sealed container for hazardous waste.[13][14]

  • Liquid Waste: Collect acidic solutions in a dedicated, properly labeled, and sealed hazardous waste container.[14] Do not mix with incompatible waste streams.

  • Empty Containers: The first rinse of an empty container must be collected as hazardous waste.[14] After thorough rinsing and air-drying, the container can be disposed of according to institutional guidelines.[14]

References

  • How to Handle Caustic and Corrosive Chemicals in a Laboratory. Science Equip. [Link]

  • WORKING WITH ACIDS STANDARD OPERATING PROCEDURE. Zaera Research Group, University of California, Riverside. [Link]

  • Safety Precautions for Acids and Bases in a Laboratory. Toronto Tribune. [Link]

  • Acid Handling Standard Operating Procedure. University of Utah. [Link]

  • Safe Handling and Storage of Chemicals. Princeton University Environmental Health & Safety. [Link]

  • Safe Handling Guide: Hydrochloric Acid. CORECHEM Inc. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products. [Link]

  • SAFETY DATA SHEET - Complex of Calcium and carboxylic acids. Greenbook.net. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Material Safety Data Sheet - 5-Bromo-1H-indazole-3-carboxylic acid. Cole-Parmer. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-indazole-5-carboxylic acid hydrochloride
Reactant of Route 2
1H-indazole-5-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.